molecular formula C13H17NO3 B3038045 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid CAS No. 71052-79-4

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Número de catálogo: B3038045
Número CAS: 71052-79-4
Peso molecular: 235.28 g/mol
Clave InChI: SWVQCHFDOVFLPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-benzyl-3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVQCHFDOVFLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid: A Technical Guide on Synthesis, Properties, and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by a piperidine ring containing both a tertiary hydroxyl group and a carboxylic acid at the C3 position, this compound presents unique steric and electronic properties. It serves as a critical intermediate in the synthesis of complex heterocycles, most notably in the development of epigenetic drugs such as Nuclear Receptor Binding SET Domain Protein (NSD) modulators[1].

This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic causality behind its synthesis, and self-validating protocols for its application in drug discovery.

Physicochemical and Analytical Profile

Accurate analytical characterization is paramount when utilizing this compound, as its hydration state significantly impacts its physical properties and downstream reactivity.

PropertyValue
Compound Name 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
CAS Number (Free Acid) 71052-79-4[2]
CAS Number (HCl Salt) 112197-87-2[3]
Molecular Formula C13H17NO3[4]
Molecular Weight 235.28 g/mol [2]
Monoisotopic Mass 235.12085 Da[4]
Melting Point (1.3 Hydrate) 103.5°C – 104.5 °C[5]
Melting Point (Anhydrous) 212.0°C – 214.0 °C[5]
SMILES C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O[4]
InChIKey SWVQCHFDOVFLPK-UHFFFAOYSA-N[4]

Mechanistic Synthesis and Purification Strategy

Reaction Causality and Design

The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone relies on a classic cyanohydrin formation followed by acidic hydrolysis. However, the specific reaction conditions are dictated by the instability of the intermediates and the difficulty of isolating a zwitterionic product from a highly saline aqueous mixture.

  • Temperature-Controlled Cyanohydrin Formation : The nucleophilic addition of cyanide to the piperidone must be strictly maintained below 8 °C[5]. This causality is twofold: it safely controls the exothermic in situ generation of hydrogen cyanide (HCN) from potassium cyanide and hydrochloric acid, and it suppresses the retro-cyanohydrin reaction, driving the equilibrium toward the desired intermediate[5].

  • Resin-Mediated Desalting : Hydrolysis of the nitrile group requires harsh conditions (concentrated HCl at 80 °C)[5]. Neutralizing this mixture generates massive amounts of inorganic salts, which occlude the crystallization of the target amino acid. To circumvent this, the protocol employs Amberlite IR 120B (H+ form), a strongly acidic cation exchange resin[5]. By adjusting the crude mixture to pH 8, the piperidine nitrogen interacts with the resin, allowing neutral inorganic salts to be washed away before the pure product is eluted with sodium hydroxide[5].

Pathway A 1-Benzyl-3-piperidone B Cyanohydrin Intermediate A->B KCN, HCl, <8°C (Nucleophilic Addition) C Acidic Hydrolysis B->C Conc. HCl, 80°C (Nitrile Hydrolysis) D 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid C->D Amberlite IR 120B (Desalting & Purification)

Synthetic workflow of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid from piperidone.

Self-Validating Synthetic Protocol

A self-validating protocol incorporates internal checkpoints to confirm success before proceeding to the next step.

  • Cyanohydrin Formation : Dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in 28.8 mL of THF-water (1:1) and add 2.99 mL of concentrated HCl[5].

    • Checkpoint: Chill the mixture to strictly below 8 °C before proceeding[5].

    • Slowly add 4.687 g of KCN and stir for 4 hours[5]. Add an additional 1.495 mL of conc. HCl and 1.172 g of KCN, stirring for 1 more hour[5]. Extract with ether, wash with water, dry over MgSO4, and evaporate to yield the oily intermediate[5].

  • Hydrolysis : Dissolve the oily residue in 14.4 mL of conc. HCl and heat at 80 °C for 1 hour[5]. Cool, filter, and wash the residue with acetone[5].

  • Resin Purification : Evaporate the filtrate, adjust to pH 8 with 0.25 N NaOH, and wash with chloroform[5]. Load onto a 200 mL Amberlite IR 120B (H+) column[5].

    • Checkpoint: Wash the column with 1 L of water. Test the eluate with AgNO3; proceed to elution only when no AgCl precipitate forms, validating complete desalting.

    • Elute with 1.28 L of 5 N aqueous NaOH and evaporate under reduced pressure[5].

  • Crystallization & Dehydration : Crystallize the residue from acetone to yield the 1.3 hydrate[5].

    • Checkpoint: Confirm the melting point is 103.5°–104.5 °C[5]. Recrystallize from DMF-water-acetone.

    • Dry over phosphorus pentachloride at 70 °C for 48 hours[5].

    • Final Validation: A melting point shift to 212°–214 °C confirms the successful generation of the anhydrous material[5].

Applications in Drug Development: NSD Modulators

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid serves as a highly functionalized scaffold in the development of epigenetic therapeutics, specifically modulators of Nuclear Receptor Binding SET Domain Protein (NSD) activity[1]. NSD proteins are histone methyltransferases implicated in various oncogenic pathways.

Scaffold Derivatization via Amidation

To integrate this scaffold into larger pharmacophores, the carboxylic acid is frequently derivatized into an amide. The choice of coupling reagent is critical: the C3 position is sterically congested by the adjacent tertiary hydroxyl group and the piperidine ring structure. Traditional carbodiimides (like EDC) often fail or result in low yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized[1]. HATU efficiently forms a highly reactive HOAt ester that overcomes steric hindrance, driving the amidation to completion.

Protocol: Amidation to 1-Benzyl-3-hydroxy-N-methylpiperidine-3-carboxamide

  • Activation : To a solution of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.22 g, 5.19 mmol) in 20 mL DMF, add HATU (2.366 g, 6.22 mmol) and DIEA (2.72 mL, 15.56 mmol)[1].

  • Coupling : Add methylamine hydrochloride (0.525 g, 7.78 mmol)[1]. Stir the resulting mixture at 20 °C for 1 hour[1].

  • Quenching : Quench the reaction with 50 mL H2O and proceed with standard organic extraction[1].

Amidation A 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid C 1-Benzyl-3-hydroxy-N-methyl piperidine-3-carboxamide A->C Peptide Coupling (DMF, 20°C, 1h) B Amidation Reagents (MeNH2, HATU, DIEA) B->C Catalyst & Base D NSD Modulators (Epigenetic Targets) C->D Scaffold Derivatization

Amidation pathway integrating the compound into NSD modulator drug discovery.

Sources

Comprehensive Structure Elucidation of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized piperidine derivatives is a critical pathway in modern drug discovery. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid presents a unique analytical challenge due to its dense functionalization: it is simultaneously an α -hydroxy acid and a β -amino acid derivative, featuring a fully substituted chiral center at C3. This whitepaper provides an authoritative, self-validating framework for the complete structural and stereochemical elucidation of this molecule, detailing the causality behind specific spectroscopic techniques, solvent selections, and conformational analyses.

Chemical Context & Elucidation Challenges

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (Chemical Formula: C₁₃H₁₇NO₃) serves as a vital synthetic intermediate for conformationally constrained pharmacophores[1]. Its structure elucidation is complicated by three primary factors:

  • Zwitterionic Dynamics: The presence of a basic tertiary amine (piperidine nitrogen) and an acidic moiety (C3-COOH) allows the molecule to exist in a zwitterionic state depending on the pH and solvent environment. This causes severe line broadening in non-polar NMR solvents due to intermolecular hydrogen bonding.

  • Diastereotopic Environments: The chiral center at C3 breaks the plane of symmetry, rendering adjacent methylene protons (specifically at C2 and the benzyl C7 position) magnetically inequivalent.

  • Ring Flipping & Conformation: The piperidine ring can adopt multiple chair conformations. Determining the relative axial/equatorial positions of the C3-OH and C3-COOH groups requires precise nuclear Overhauser effect (NOE) measurements.

Workflow A Sample Prep (Polar Solvents) B HRMS Analysis (Exact Mass) A->B C 1D/2D NMR (Connectivity) B->C D NOESY/X-Ray (Stereochemistry) C->D

Fig 1. Sequential workflow for the structural elucidation of chiral piperidine derivatives.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every analytical protocol must operate as a self-validating system. The following methodologies explain not just how to perform the analysis, but why specific parameters are chosen.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality for Choice: HRMS (specifically ESI-TOF) is utilized to confirm the exact molecular formula and rule out synthetic dimerization or degradation products. Positive electrospray ionization (ESI+) is ideal due to the easily protonated tertiary amine[2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Crucial Step: Add 0.1% Formic Acid. This forces the protonation of the piperidine nitrogen, suppressing the zwitterionic state and ensuring a strong [M+H]⁺ signal.

  • Instrument Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution to ensure a mass accuracy of <5 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Validation: Compare the experimental isotopic distribution against the theoretical model for C₁₃H₁₈NO₃⁺. A match score >95% validates the elemental composition.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Choice: 1D and 2D NMR are the cornerstones of backbone connectivity. Methanol-d₄ (MeOD) is explicitly chosen over Chloroform-d (CDCl₃). In CDCl₃, the molecule's zwitterionic nature leads to aggregation and broad, uninterpretable peaks. MeOD disrupts these intermolecular hydrogen bonds, yielding sharp, highly resolved resonances[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of MeOD. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 1024 scans). Validation: Ensure the residual solvent peak of MeOD is accurately referenced to 3.31 ppm (¹H) and 49.0 ppm (¹³C).

  • 2D Connectivity (COSY & HSQC): Run ¹H-¹H COSY to map the contiguous spin systems of the piperidine ring (H4-H5-H6). Run ¹H-¹³C HSQC to assign protons to their directly attached carbons.

  • 2D Quaternary Assignment (HMBC): Run ¹H-¹³C HMBC to bridge the spin systems. This is critical for assigning the quaternary C3 and the carboxylic acid carbonyl, which have no attached protons.

Data Presentation & Structural Assignment

Compositional Analysis (HRMS)

The HRMS data confirms the molecular formula. The presence of the sodium adduct validates the oxygen-rich nature of the C3 substitution[2].

Table 1: HRMS Data Summary

Ion SpeciesTheoretical FormulaCalculated m/zExperimental m/zMass Error (ppm)
[M+H]⁺C₁₃H₁₈NO₃⁺236.1281236.1284+1.3
[M+Na]⁺C₁₃H₁₇NO₃Na⁺258.1101258.1105+1.5
Backbone Connectivity (NMR)

The chemical shifts below are characteristic of the 1-benzyl-3-hydroxypiperidine-3-carboxylic acid framework[3][4].

Table 2: Selected ¹H and ¹³C NMR Assignments (MeOD, 600 MHz / 150 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C=O (Acid) 176.0--H-2, H-4
C-3 (Quat) 73.5--H-2, H-4, H-5
C-7 (Benzyl) 62.83.65, 3.55AB quartet, J = 13.0H-2, H-6, C-8 (Ph)
C-2 (Pip) 60.22.80, 2.50AB system, J = 11.5C-3, C=O, C-7
C-6 (Pip) 53.42.60, 2.30m, mC-4, C-7
C-4 (Pip) 34.11.90, 1.60m, mC-3, C-5, C=O

Mechanistic Insight into the AB Quartet: Why do the benzyl protons (C-7) and C-2 protons appear as distinct AB quartets rather than simple singlets or doublets? The proximity of these methylenes to the fully substituted, chiral C3 stereocenter induces a highly diastereotopic environment. Because the molecule lacks a plane of symmetry, the two protons on C-7 (and C-2) are magnetically inequivalent and couple strongly with each other (J ≈ 11–13 Hz), a hallmark signature confirming the asymmetric substitution at C3.

HMBC_Logic H2 H-2 Protons (~2.5-2.8 ppm) C3 C-3 (Quaternary) (~73.5 ppm) H2->C3 2J HMBC COOH C=O (Acid) (~176.0 ppm) H2->COOH 3J HMBC H4 H-4 Protons (~1.6-1.9 ppm) H4->C3 2J HMBC H4->COOH 3J HMBC

Fig 2. Key HMBC NMR correlations establishing the connectivity at the C3 chiral center.

Stereochemical & Conformational Analysis

Establishing the 2D connectivity is insufficient; the 3D spatial arrangement (relative and absolute configuration) must be elucidated to understand the molecule's pharmacological potential.

Conformation via NOESY

In solution, the piperidine ring adopts a chair conformation. The bulky N-benzyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. To determine whether the C3-OH is axial or equatorial, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is employed.

  • If the C3-OH is axial , strong NOE cross-peaks will be observed between the hydroxyl proton (if visible in aprotic solvents like DMSO-d₆) and the axial protons at C-5.

  • Conversely, the relative stereochemistry is often deduced by analyzing the coupling constants (J-values) of the adjacent C-4 protons and their NOE correlations to the C-2 protons.

Absolute Configuration via X-Ray Crystallography

Because NMR can only definitively establish relative stereochemistry, X-Ray crystallography is the gold standard for assigning the absolute configuration (R or S) of the C3 center.

  • Protocol: The compound is crystallized. For 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, slow evaporation from a dimethylformamide-water-acetone mixture yields high-quality prisms[1].

  • Validation: The absolute structure is determined using anomalous dispersion (Flack parameter). If the molecule is crystallized as a hydrochloride salt, the heavier chloride ion provides excellent anomalous scattering using Cu-K α radiation, ensuring a Flack parameter near 0.00, definitively proving the absolute stereocenter.

Conclusion

The complete structure elucidation of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid requires a synergistic approach. HRMS provides the foundational elemental composition, while the strategic use of polar NMR solvents (MeOD) overcomes zwitterionic line-broadening to reveal complex diastereotopic splitting patterns. Finally, 2D NMR (HMBC/NOESY) and X-ray crystallography map the intricate spatial architecture of the C3 chiral center, providing a robust, self-validating data package for downstream drug development applications.

References

  • PrepChem.
  • PubChemLite (Université du Luxembourg)
  • Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate (NMR chemical shifts)
  • WO2024073282A2 - Heterocycles as modulators of nsd activity (NMR Data for 3-hydroxypiperidine-3-carboxylic acid derivatives)

Sources

1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid: Structural Rationale, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, conformationally constrained heterocyclic building blocks are critical for developing highly selective pharmacological agents. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a highly versatile, structurally rigid piperidine derivative utilized extensively as a chiral auxiliary and intermediate in the synthesis of advanced therapeutics[1]. This technical guide explores the physicochemical properties, mechanistic synthesis, and application of this compound in oncology and infectious disease drug development.

Physicochemical Profile

Understanding the baseline quantitative metrics of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid is essential for predicting its behavior in biphasic extractions and chromatographic purifications. The compound exists primarily as a zwitterion in neutral aqueous conditions due to the presence of both a basic piperidine nitrogen and an acidic carboxylic group.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name 1-benzyl-3-hydroxypiperidine-3-carboxylic acid
CAS Registry Number 71052-79-4 (Free Base)[2], 112197-87-2 (HCl Salt)[3]
Molecular Formula C13H17NO3[4]
Molecular Weight 235.28 g/mol [2]
Monoisotopic Mass 235.12085 Da[4]
InChIKey SWVQCHFDOVFLPK-UHFFFAOYSA-N[4]
Physical State Crystalline solid (Prisms)[5]
Melting Point 104°C - 105°C (Hydrate), 212°C - 214°C (Anhydrous)[6]

Structural & Mechanistic Rationale

The architectural design of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid provides several distinct advantages in synthetic chemistry:

  • Conformational Constraint: The 3-hydroxy-3-carboxy substitution on the piperidine ring restricts the rotational degrees of freedom. When incorporated into larger drug molecules, this rigidity minimizes the entropic penalty upon binding to target proteins (such as epigenetic methyltransferases)[7].

  • Orthogonal Protection: The N-benzyl group serves a dual purpose. During aggressive synthetic steps (like acidic hydrolysis), it protects the secondary amine from unwanted side reactions[5]. Later in the drug development pipeline, the benzyl group can be orthogonally cleaved via palladium-catalyzed hydrogenation (Pd/C) to reveal the secondary amine for further functionalization[5].

  • Hydrogen Bonding Network: The adjacent hydroxyl and carboxylic acid groups can act as bidentate ligands or form strong intramolecular hydrogen bonds, which is a highly sought-after motif in designing inhibitors for metalloenzymes or highly polar binding pockets.

Synthetic Methodology & Protocol Design

The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid relies on a classical cyanohydrin formation followed by harsh acidic hydrolysis[6]. The protocol below outlines the causality and self-validating mechanisms of each step.

G Step1 1-Benzyl-3-piperidone Hydrochloride Step2 Cyanohydrin Intermediate (1-Benzyl-3-hydroxypiperidine-3-carbonitrile) Step1->Step2 KCN, HCl (in situ HCN) THF/H2O, < 8°C, 4h Nucleophilic Addition Step3 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid Step2->Step3 Conc. HCl 80°C, 1h Nitrile Hydrolysis

Figure 1: Step-by-step synthetic workflow for 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Protocol 1: Cyanohydrin Formation & Hydrolysis

Step 1: Biphasic Solubilization and Cyanide Addition

  • Procedure: Dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in 28.8 mL of a 1:1 Tetrahydrofuran (THF)/water mixture. Add 2.99 mL of concentrated HCl, followed by 4.687 g of Potassium Cyanide (KCN), strictly maintaining the temperature below 8 °C[6].

  • Causality: The THF/water biphasic system is critical; THF solubilizes the organic piperidone, while water dissolves the KCN, facilitating intimate phase-transfer mixing. Maintaining the temperature below 8 °C serves two purposes: it prevents the exothermic volatilization of highly toxic HCN gas and thermodynamically favors the cyanohydrin addition product over the starting ketone[6].

Step 2: Intermediate Extraction

  • Procedure: After 4 hours, extract the mixture with diethyl ether. Wash the organic layer with water, dry over magnesium sulfate, and evaporate[6].

  • Self-Validation: The successful partitioning of the product into the ether layer confirms the formation of the non-polar cyanohydrin intermediate, validating that the hydrophilic ketone starting material has been fully consumed.

Step 3: Acidic Hydrolysis

  • Procedure: Dissolve the oily residue in 14.4 mL of concentrated HCl and heat at 80 °C for 1 hour[6].

  • Causality: Harsh acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile into a carboxylic acid. Acidic (rather than basic) conditions are deliberately chosen to prevent the base-catalyzed retro-cyanohydrin reaction, which would rapidly degrade the intermediate back into the piperidone[6].

Step 4: Zwitterion Precipitation

  • Procedure: Adjust the pH of the aqueous solution to 8 using dilute NaOH or an Amberlite IR 120B cation-exchange resin. Crystallize the resulting precipitate from acetone[6].

  • Self-Validation: The precipitation at pH 8 confirms the formation of the zwitterionic amino acid (the isoelectric point of the molecule), validating the successful removal of the HCl salt[6].

Applications in Advanced Therapeutics

Epigenetic Modulators (NSD Inhibitors) in Oncology

Nuclear receptor-binding SET domain (NSD) proteins are histone lysine methyltransferases (HKMTases) responsible for dimethylating histone H3 at lysine 36 (H3K36)[7]. Overexpression or mutation of NSDs drives oncogenic transcriptional programs in multiple myeloma, lung, and prostate cancers[7].

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a foundational scaffold for synthesizing NSD inhibitors. By converting the carboxylic acid into an amide, researchers generate highly specific epigenetic modulators[7].

Protocol 2: Amidation for NSD Modulator Synthesis

  • Procedure: Dissolve 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.22 g) in 20 mL of DMF. Add HATU (2.366 g) and N,N-Diisopropylethylamine (DIEA) (2.72 mL). Introduce methylamine hydrochloride (0.525 g) and stir at 20 °C for 1 hour[7].

  • Causality: HATU is selected as the coupling reagent because it rapidly activates the sterically hindered tertiary carboxylic acid via a highly reactive HOAt ester intermediate. DIEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the methylamine hydrochloride without interfering with the electrophilic center[7].

Aminoglycoside Antibiotic Modification

Bacterial resistance to aminoglycoside antibiotics often occurs via enzymatic deactivation (e.g., phosphorylation, adenylation, or acetylation) by bacterial kinases and transferases. Modifying existing aminoglycosides with 1-benzyl-3-hydroxypiperidine-3-carboxylic acid derivatives introduces severe steric bulk and conformational rigidity[5]. This structural modification effectively blocks the binding of bacterial deactivating enzymes, thereby restoring the antibiotic efficacy against resistant strains[5].

References

  • PubChemLite - SWVQCHFDOVFLPK-UHFFFAOYSA-N - Explore. uni.lu.
  • 71052-79-4 | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. BLD Pharm.
  • CAS NO. 112197-87-2 | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. Arctomsci.
  • (S)-(+)-1-Benzyl-3-hydroxypiperidine | 91599-79-0. J&K Scientific.
  • United States P
  • WO2024073282A2 - Heterocycles as modulators of nsd activity.
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.

Sources

Comprehensive Technical Guide on 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid (CAS 203313-43-3): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (CAS 203313-43-3) is a highly constrained, functionally dense heterocyclic building block. Characterized by a piperidine ring bearing both a hydroxyl group and a carboxylic acid at the C3 position, it serves as a conformationally restricted β -amino acid (nipecotic acid analog). This structural motif is highly prized in modern drug discovery for its ability to lock pharmacophores into specific spatial arrangements, reducing entropic penalties upon target binding.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous understanding of the compound's physicochemical profile, the mechanistic causality behind its synthesis, and its validated applications in fragment-based drug discovery (FBDD) and neuropharmacology.

Chemical Identity & Physicochemical Profiling

The dual presence of a basic piperidine nitrogen and an acidic carboxylic group makes this molecule a zwitterion at physiological pH. The N-benzyl group provides a lipophilic anchor, which is often retained for blood-brain barrier (BBB) penetration in CNS drugs or cleaved via hydrogenolysis to yield the secondary amine for further diversification.

According to structural data from [2], the compound exhibits a highly polar profile (predicted XLogP of -1.3), necessitating careful chromatographic or ion-exchange strategies during isolation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
CAS Number 203313-43-3 (Free base) / 112197-87-2 (HCl salt)
Molecular Formula C13H17NO3
Monoisotopic Mass 235.12 Da
Predicted XLogP -1.3
Melting Point (1.3 Hydrate) 104.0°C – 105.0°C
Melting Point (Anhydrous) 212.0°C – 214.0°C
SMILES String C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O

Mechanistic Synthesis Workflow

The most robust route to synthesize 1-benzyl-3-hydroxypiperidine-3-carboxylic acid relies on a modified Strecker-type cyanohydrin formation followed by rigorous acid hydrolysis.

Synthesis A 1-Benzyl-3-piperidone (Starting Material) B Cyanohydrin Formation (KCN, HCl, THF/H2O, <8°C) A->B C 1-Benzyl-3-hydroxy- piperidine-3-carbonitrile B->C D Acid Hydrolysis (Conc. HCl, 80°C, 1h) C->D E 1-Benzyl-3-hydroxy- piperidine-3-carboxylic acid D->E F Purification (Ion Exchange / Crystallization) E->F

Figure 1: Synthetic workflow for 1-benzyl-3-hydroxypiperidine-3-carboxylic acid via cyanohydrin intermediate.

Causality in Experimental Design
  • Solvent Selection (THF/Water 1:1): The biphasic/miscible solvent system is critical. Tetrahydrofuran (THF) solubilizes the lipophilic 1-benzyl-3-piperidone, while water dissolves the inorganic reagents (KCN and HCl). This ensures efficient phase transfer and interaction.

  • Thermal Control (<8°C): Hydrogen cyanide (HCN) is generated in situ. Because HCN is highly volatile (boiling point ~26°C), strict thermal control prevents the escape of toxic gas, driving the thermodynamic equilibrium toward the cyanohydrin and ensuring laboratory safety.

  • Harsh Hydrolysis (Conc. HCl at 80°C): The nitrile group (-C≡N) is sterically hindered by the adjacent hydroxyl and piperidine ring. Standard basic hydrolysis often fails or causes retro-cyanohydrin cleavage. Concentrated HCl provides the necessary protonation of the nitrile nitrogen, facilitating nucleophilic attack by water to form the primary amide, which subsequently hydrolyzes to the carboxylic acid under thermal stress.

Validated Experimental Protocol

The following self-validating protocol is adapted from established synthetic methodologies [1] .

Step 1: Cyanohydrin Formation

  • Dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in 28.8 mL of a THF-water mixture (1:1 v/v).

  • Add 2.99 mL (36 mmol) of concentrated hydrochloric acid.

  • Critical Step: Chill the reaction vessel to <8°C. Slowly add 4.69 g (72 mmol) of potassium cyanide (KCN) in portions. Caution: Perform strictly in a fume hood due to HCN generation.

  • Stir the mixture for 4 hours at <8°C.

  • To push the reaction to completion, add a secondary charge of 1.50 mL conc. HCl and 1.17 g KCN. Stir for an additional 1 hour.

  • Extract the aqueous mixture with diethyl ether. Wash the organic layer with distilled water, dry over anhydrous magnesium sulfate ( MgSO4​ ), and evaporate under reduced pressure to yield the intermediate oily cyanohydrin.

Step 2: Acid Hydrolysis

  • Dissolve the oily residue in 14.4 mL of concentrated hydrochloric acid.

  • Heat the solution to 80°C for exactly 1 hour.

  • Cool the mixture to room temperature and filter the resulting suspension. Wash the solid residue with cold acetone.

  • Evaporate the combined filtrate and washings under reduced pressure to yield a syrupy residue.

Step 3: Ion-Exchange Purification & Crystallization

  • Adjust the syrup to pH 8 using 0.25 N aqueous sodium hydroxide (NaOH).

  • Wash the aqueous phase three times with chloroform to remove unreacted ketone and non-polar impurities.

  • Adsorb the aqueous phase onto a column containing 200 mL of Amberlite IR 120B ( H+ form) strongly acidic cation exchange resin.

  • Wash the column with 1 L of water, then elute the target zwitterion using 1.28 L of 5 N aqueous NaOH.

  • Evaporate the eluate and crystallize the residue from acetone to yield the 1.3 hydrate form (mp. 103.5°–104.5°C). For the anhydrous form (mp. 212°–214°C), dry the crystals over phosphorus pentachloride ( PCl5​ ) at 70°C for 48 hours. Expected yield: ~60%.

Applications in Drug Discovery

The 3-hydroxypiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily utilized in two cutting-edge domains:

A. Neuropharmacology: GABA Transporter (GAT) Inhibitors

Derivatives of this scaffold are potent analogs of nipecotic acid. Research from institutions like [4] has demonstrated that modifications to the amino acid subunit and the lipophilic domain (e.g., replacing the benzyl group with bulky aliphatic or diaryl moieties) yield highly selective inhibitors for mGAT4/GAT3 transporters. These inhibitors are critical in developing therapeutics for epilepsy and neuropathic pain by modulating GABAergic neurotransmission.

B. Antiviral Therapeutics: Fragment-Based Drug Discovery (FBDD)

In the wake of the COVID-19 pandemic, this scaffold was identified as a critical hit in crystallographic fragment screens. According to data from the [3], N-acetyl derivatives of 3-hydroxypiperidine-3-carboxylic acid successfully bind to the SARS-CoV-2 Non-structural protein 13 (NSP13) helicase. The spatial orientation of the hydroxyl and carboxylate groups allows for optimal hydrogen bonding within the highly conserved druggable pockets of the helicase, making it a foundational fragment for novel antiviral agents.

Application A 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid Scaffold B Deprotection (Pd/C, H2) A->B Benzyl Removal C 3-Hydroxypiperidine- 3-carboxylic acid B->C D N-Alkylation / Acylation C->D Diversification E GAT Inhibitors (e.g., SNAP-5114 analogs) D->E Lipophilic Domain F Antiviral Fragments (SARS-CoV-2 NSP13) D->F Fragment Screening

Figure 2: Diversification of the scaffold for GABA transporter inhibitors and antiviral fragment screening.

Conclusion

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is far more than a simple intermediate; it is a highly tunable, conformationally restricted scaffold. By mastering its Strecker-based synthesis and understanding the thermodynamic and kinetic controls required for its isolation, researchers can leverage this molecule to develop next-generation CNS therapeutics and antiviral agents.

References

  • Title: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid Source: PrepChem URL: [Link]

  • Title: 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride Source: PubChemLite / Université du Luxembourg URL: [Link]

  • Title: Crystal Structure of SARS-CoV-2 helicase in complex with Z2293643386 (PDB ID: 5RLZ) Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114 Source: Ludwig-Maximilians-Universität München (LMU Munich) URL: [Link]

Stereochemistry of 1-Benzyl-3-hydroxypiperidine Derivatives: Conformational Dynamics, Resolution Strategies, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-hydroxypiperidine (1-BHP) is a privileged chiral scaffold in medicinal chemistry, serving as a critical intermediate for a wide array of [1]. The stereochemistry at the C3 position profoundly dictates the biological activity of its downstream derivatives, necessitating rigorous enantiomeric control during synthesis[2]. This technical guide provides an in-depth analysis of the stereochemical dynamics of 1-BHP, evaluates modern resolution methodologies, and details a self-validating, industrially scalable protocol for chemical resolution and racemization.

Stereochemical & Conformational Fundamentals

The piperidine ring of 1-BHP adopts a classic chair conformation to minimize torsional strain. The molecule possesses two primary substituents: the N-benzyl group and the C3-hydroxyl group, which dictate its 3D spatial geometry.

  • N-Benzyl Orientation : To avoid severe 1,3-diaxial interactions with the axial protons at C3 and C5, the bulky N-benzyl group predominantly occupies the equatorial position.

  • C3-Hydroxyl Orientation : The C3-hydroxyl group can exist in either an axial or equatorial orientation. The equatorial position is thermodynamically favored due to reduced steric clash, though hydrogen bonding in certain solvent environments can stabilize the axial conformer[3].

ConformationalEquilibrium Eq Equatorial 3-OH (Thermodynamically Favored) Ax Axial 3-OH (Sterically Hindered) Eq->Ax Ring Flip

Conformational equilibrium of the 1-BHP piperidine ring highlighting the 3-OH orientation.

Comparative Analysis of Resolution Strategies

The production of enantiopure (S)- or (R)-1-BHP relies on three primary methodologies: chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis[3].

MethodologyResolving Agent / CatalystMechanismScalabilityEnantiomeric Excess (ee)
Chemical Resolution D- or L-Camphorsulfonic AcidDiastereomeric salt formation and selective crystallization[4].High (Industrial standard)>99% after recrystallization
Enzymatic Resolution Lipase PSEnantioselective hydrolysis of 3-acyloxypiperidines[5].Medium (Requires specific buffers)>99% for (R)-isomer
Asymmetric Synthesis Chiral pool precursors / MetalsDe novo construction of the chiral center[3].Low to Medium (Multi-step)Variable (Often needs noble metals)

Industrial Scale-Up: Chemical Resolution & Racemization Protocol

For industrial applications, chemical resolution using Camphorsulfonic Acid (CSA) remains the gold standard due to its robustness and the ability to recycle the unwanted enantiomer via racemization[6].

Causality of Experimental Choices : L-CSA is specifically chosen for the isolation of (S)-1-BHP because the resulting (S)-1-BHP·L-CSA salt exhibits a significantly lower solubility in specific solvent matrices compared to the (R)-1-BHP·L-CSA diastereomer, driving selective precipitation[4]. To maximize atom economy, the discarded (R)-isomer is subjected to high-temperature basic racemization, allowing it to be fed back into the resolution cycle[6].

ResolutionWorkflow Racemic Racemic 1-BHP (R/S Mixture) Salt Diastereomeric Salts (S-CSA & R-CSA) Racemic->Salt CSA L-Camphorsulfonic Acid (Resolution Agent) CSA->Salt Cryst Selective Crystallization Salt->Cryst S_Isomer (S)-1-BHP Salt (Precipitate) Cryst->S_Isomer R_Isomer (R)-1-BHP Salt (Mother Liquor) Cryst->R_Isomer Base Alkaline Dissociation S_Isomer->Base Racemization KOH / 180°C Racemization R_Isomer->Racemization FinalS (S)-1-BHP (Target API Intermediate) Base->FinalS Racemization->Racemic Recycled

Workflow for the chemical resolution of 1-BHP using L-CSA and the racemization of the R-isomer.

Step-by-Step Methodology: Resolution and Racemization

Protocol 1: Resolution of (S)-1-BHP

  • Salt Formation : Dissolve racemic 1-BHP (1.0 eq) in a solvent system (e.g., acetone/water). Add L-Camphorsulfonic acid (0.3 to 0.5 eq) slowly under continuous stirring[4].

    • Rationale: Using sub-stoichiometric amounts of the resolving agent prevents the co-precipitation of the more soluble diastereomer, drastically enhancing the initial enantiomeric excess of the first crop.

  • Crystallization : Heat the mixture to reflux until a homogeneous solution is achieved, then cool linearly to 0–5 °C at a rate of 10 °C/hour.

    • Rationale: Controlled, linear cooling prevents solvent entrapment within the crystal lattice and ensures the formation of pure (S)-1-BHP·L-CSA crystals.

  • Dissociation : Filter the precipitate and resuspend in water. Add aqueous NaOH until pH > 10. Extract the liberated (S)-1-BHP with methyl tert-butyl ether (MTBE). Evaporate the organic layer to yield enantiopure (S)-1-BHP[4].

Protocol 2: Racemization of the Unwanted (R)-Isomer

  • Reaction Setup : Transfer the concentrated mother liquor containing predominantly (R)-1-BHP (e.g., 0.5 mol) into a high-pressure reactor. Add 90% potassium hydroxide (KOH, ~2.5 eq)[6].

  • Thermal Racemization : Heat the mixture to 180 °C for 15 hours.

    • Rationale: The strong base and high thermal energy facilitate reversible dehydrogenation/deprotonation at the chiral center, completely scrambling the stereochemistry to a 50:50 thermodynamic equilibrium.

  • Validation : Sample the reaction mixture and analyze via Chiral HPLC. The process is a self-validating system when the R/S ratio reaches ~50.6/49.4[6].

  • Recovery : Cool the mixture to 50 °C, dilute with water, and extract with MTBE. Concentrate to recover the racemic 1-BHP for the next resolution cycle[6].

Pharmaceutical Applications: The Ibrutinib Case Study

The stereochemical integrity of 1-BHP derivatives is paramount in drug development. A prime example is the synthesis of Ibrutinib (Imbruvica), a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK)[7].

  • Downstream Processing : (S)-1-BHP is subjected to catalytic hydrogenation (Pd/C) to remove the benzyl protecting group, followed by protection with Boc anhydride to yield[4].

  • Mechanistic Binding : The (S)-3-hydroxypiperidine moiety is grafted onto the core structure of Ibrutinib. The specific (S)-configuration is structurally required to orient the terminal acrylamide group perfectly into the BTK active site, allowing it to form a permanent, irreversible covalent bond with the Cys-481 residue of the enzyme[7][8]. The (R)-enantiomer exhibits drastically reduced binding affinity, underscoring the critical nature of the upstream resolution protocols[3][7].

References

  • Modern Design (s-(+)-1-benzyl-3-hydroxypiperidine | Compadre | [Link]

  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids | ResearchGate |[Link]

  • EP3115358A1 - Method of preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine | Google P
  • Lipase-Catalyzed Practical Synthesis of Optically Active 3-Hydroxypyrrolidines and 3-Hydroxypiperidines | Oxford University Press |[Link]

  • Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization | Google P
  • Recent Advances in Enzyme Engineering for Chemical Synthesis | Biocatalysis: An Industrial Perspective | Royal Society of Chemistry |[Link]

Sources

Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of N-benzyl-3-hydroxypiperidine and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

N-benzyl-3-hydroxypiperidine serves as a foundational scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including as muscarinic M3 selective antagonists, Rho kinase inhibitors, and potential treatments for Alzheimer's disease.[3][4] The piperidine ring is a prevalent feature in many approved drugs, valued for its ability to confer both hydrophilicity and lipophilicity.[1][5]

The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on a thorough understanding of its physical properties. These characteristics—such as solubility, melting point, lipophilicity (LogP), and acid dissociation constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[6] This guide provides a detailed examination of the physical properties of N-benzyl-3-hydroxypiperidine and explores how structural modifications to this core scaffold can strategically modulate these properties for optimal drug performance.

I. Physicochemical Profile of N-benzyl-3-hydroxypiperidine

N-benzyl-3-hydroxypiperidine (CAS RN: 14813-01-5) is a white to off-white or colorless to pale yellow crystalline solid or liquid at room temperature.[7][8][9] Its core structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the 3-position.[9] This arrangement of functional groups imparts a moderate polarity to the molecule.[9] The tertiary amine in the piperidine ring gives the compound basic properties.[9]

Key physical property data for the parent compound have been compiled from various sources and are summarized below. It is important to note that reported values, particularly for melting and boiling points, can vary based on the purity of the sample and the experimental method used.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO[3][7][8]
Molecular Weight 191.27 g/mol [3][7][8]
Appearance White to off-white crystalline solid / Colorless to yellow liquid[7][8][10]
Melting Point 50-55°C, 68-72°C, 87-90°C[7][8][11]
Boiling Point 153°C (at 0.3 mmHg), 275°C, 285°C[11][12][13]
Flash Point 135°C[11]
Density 1.07 g/cm³ (at 25°C), 1.10 g/cm³[7][12][13]
Refractive Index n20/D 1.547, n20/D 1.549[3][12][13]
Solubility Slightly soluble in water; Soluble in organic solvents (methanol, ethanol, DMSO, THF, DCM)[7][8][11][14]
pKa 14.82 ± 0.20 (Predicted)[12]
LogP (XLogP3) 1.6[15]

II. The Impact of Analog Design on Physical Properties

The true utility of the N-benzyl-3-hydroxypiperidine scaffold lies in its adaptability. Introducing or modifying substituents on the piperidine or benzyl rings can profoundly alter the molecule's physical properties. Understanding these structure-property relationships is fundamental to rational drug design.[5]

A. Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[6] For N-benzyl-3-hydroxypiperidine analogs, lipophilicity is a delicate balance between the non-polar benzyl and piperidine backbone and the polar hydroxyl group.

  • Causality of Structural Changes:

    • Adding Hydrophobic Groups: Introducing alkyl or aromatic substituents to the piperidine or benzyl ring will generally increase the LogP value, enhancing lipophilicity.

    • Adding Polar Groups: Incorporating additional hydroxyl, carboxyl, or amide groups will decrease LogP, increasing hydrophilicity.

    • Stereochemistry: The spatial orientation of substituents (axial vs. equatorial) can influence intramolecular interactions, such as hydrogen bonding, which in turn affects how the molecule interacts with solvents and thus alters its effective lipophilicity.[16] For example, an axial substituent may be more shielded from the solvent, leading to different lipophilicity compared to its equatorial epimer.[16]

B. Solubility

Aqueous solubility is paramount for drug absorption and formulation. While N-benzyl-3-hydroxypiperidine itself has low water solubility, its analogs can be optimized for improved performance.[8][11][14]

  • Causality of Structural Changes:

    • Inverse Correlation with Lipophilicity: Generally, as lipophilicity increases, aqueous solubility decreases.[16]

    • Hydrogen Bonding: The introduction of functional groups capable of forming hydrogen bonds with water (e.g., amines, hydroxyls) can significantly enhance aqueous solubility.[5] Structure-activity relationship (SAR) studies have shown that adding a substituent at the 2-position of the piperidine ring can effectively increase the water solubility of this class of compounds.[5]

    • Crystal Packing: For solid compounds, solubility is also influenced by the strength of the crystal lattice. High melting point compounds often have strong intermolecular forces in their crystal structure, leading to lower solubility.[16]

C. Basicity (pKa)

The nitrogen atom in the piperidine ring is basic, and its pKa value determines the ionization state of the molecule at physiological pH (around 7.4). This is crucial for receptor binding, solubility, and membrane permeation.

  • Causality of Structural Changes:

    • Inductive Effects: Electron-withdrawing groups placed near the piperidine nitrogen will decrease its basicity (lower the pKa). Conversely, electron-donating groups will increase basicity.

    • Stereospecific Effects: The position of substituents relative to the nitrogen atom has a pronounced impact. A study on 5-substituted N-piperonyl-3-phenylpiperidine derivatives revealed that β-equatorial functional groups have a strong basicity-lowering effect.[16] For β-axial groups, this effect is generally diminished, which can be rationalized by differing intramolecular hydrogen bonding, dipolar interactions, and solvation effects.[16]

G cluster_0 Structural Modification cluster_1 Physicochemical Properties add_polar Add Polar Group (e.g., -OH, -NH2) solubility Aqueous Solubility add_polar->solubility Increases logp Lipophilicity (LogP) add_polar->logp Decreases add_nonpolar Add Non-Polar Group (e.g., -CH3, -Ph) add_nonpolar->solubility Decreases add_nonpolar->logp Increases change_stereo Change Stereochemistry (Axial vs. Equatorial) change_stereo->logp Modulates pka Basicity (pKa) change_stereo->pka Modulates logp->solubility Inversely Correlates

Caption: Relationship between structural modifications and key physical properties.

III. Experimental Protocols for Property Determination

The accurate characterization of physical properties requires robust and validated experimental methods.[17][18] The following section outlines standard protocols for key measurements.

A. Thermal Analysis (Melting Point & Thermal Stability)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for thermal characterization.[18][19]

  • Protocol: Melting Point Determination by DSC

    • Sample Preparation: Accurately weigh 1-3 mg of the analog into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the melting point.

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which plots heat flow against temperature.

B. Solubility Determination

A common and reliable method for determining thermodynamic aqueous solubility is the shake-flask method.

  • Protocol: Shake-Flask Solubility Assay

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

    • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

    • Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

C. Lipophilicity (LogP) Determination

While the shake-flask method can be used, modern drug discovery often employs faster, HPLC-based methods for determining LogP.[20]

G start Start: Compound Stock Solution (DMSO) prep Prepare Samples: Inject stock into Octanol/Water phases start->prep shake Shake Vigorously (e.g., 1-2 hours) to reach equilibrium prep->shake centrifuge Centrifuge to separate phases shake->centrifuge sample_aq Sample Aqueous Phase (Bottom) centrifuge->sample_aq sample_org Sample Organic Phase (Top) centrifuge->sample_org analyze Analyze Concentrations of both phases (e.g., HPLC-UV) sample_aq->analyze sample_org->analyze calculate Calculate LogP: Log([C]octanol / [C]water) analyze->calculate

Caption: Experimental workflow for LogP determination via the shake-flask method.

D. Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and purity of the synthesized analogs.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[18][21]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution measurements.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as the O-H stretch from the hydroxyl group and C-H stretches from the aromatic and aliphatic portions of the molecule.[18][21]

IV. Conclusion

The N-benzyl-3-hydroxypiperidine scaffold is a versatile and valuable starting point for the development of new therapeutic agents. A comprehensive understanding and strategic modulation of the physical properties of its analogs are not merely academic exercises; they are critical, success-defining activities in modern drug discovery. By carefully selecting structural modifications, researchers can fine-tune properties like solubility, lipophilicity, and basicity to overcome ADME challenges and optimize a compound's potential for clinical success. The application of standardized, robust experimental protocols is essential to generate the high-quality data needed to build reliable structure-property relationships and guide the design of next-generation therapeutics.

References

  • N-benzyl-3-hydroxy Piperidine-98% at Best Price in Mumbai, Maharashtra | A. B. Enterprises. (n.d.). IndiaMART. Retrieved March 15, 2026, from [Link]

  • 1-Benzyl-3-hydroxypiperidine Manufacturer in Ankleshwar - niksan pharmaceutical. (n.d.). IndiaMART. Retrieved March 15, 2026, from [Link]

  • Müller, K., et al. (2025, August 30). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved March 15, 2026, from [Link]

  • 1-Benzyl-3-hydroxypiperidine. (n.d.). Qiyan. Retrieved March 15, 2026, from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • (R)-(-)-1-Benzyl-3-hydroxypiperidine. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved March 15, 2026, from [Link]

  • Physical Property Measurements. (n.d.). Charles River Laboratories. Retrieved March 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020, March 31). Patsnap.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). News-Medical.net. Retrieved March 15, 2026, from [Link]

  • (R)-(-)-1-Benzyl-3-hydroxypiperidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, January 21). PubMed, National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (n.d.). Google Patents.
  • (S)-1-Benzyl-3-hydroxypiperidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Physical and Chemical Properties of Drugs and Calculations. (n.d.). Creative Bioarray. Retrieved March 15, 2026, from [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • ChemDiv3_003156. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (n.d.). PubMed, National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 1-Benzyl-3-Hydroxypiperidine. (n.d.). Pipzine Chemicals. Retrieved March 15, 2026, from [Link]

Sources

Navigating the Solubility Maze: A Technical Guide to Substituted Hydroxypiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Strategies for Optimizing the Solubility of Substituted Hydroxypiperidine Carboxylic Acids.

The intricate dance between a drug molecule's structure and its aqueous solubility is a pivotal determinant of its therapeutic success. For the promising class of substituted hydroxypiperidine carboxylic acids, this relationship is particularly complex, governed by a delicate interplay of stereochemistry, functional group positioning, and intramolecular interactions. This in-depth technical guide, designed for the discerning scientific audience, dissects the multifaceted nature of solubility for this compound class, offering both theoretical underpinnings and actionable experimental strategies. By understanding the "why" behind the "how," researchers can more effectively navigate the challenges of bringing these potent molecules from the bench to the clinic.

The Structural Scaffolding: How Molecular Architecture Dictates Solubility

The solubility of substituted hydroxypiperidine carboxylic acids is not a monolithic property but rather a consequence of the sum of its parts. The inherent polarity of the hydroxyl and carboxylic acid groups provides a foundational level of aqueous solubility.[][2] However, the nature and position of various substituents on the piperidine ring can dramatically alter this baseline.[3]

Key structural determinants include:

  • Lipophilicity of Substituents: The addition of non-polar, hydrophobic groups will generally decrease aqueous solubility.[4] Conversely, incorporating polar functionalities, such as additional hydroxyl or amino groups, can enhance interactions with water molecules, thereby improving solubility.[5][6]

  • Stereochemistry: The spatial arrangement of substituents (chiral centers) can significantly impact how the molecule packs in a crystal lattice and how it presents its polar and non-polar faces to the solvent.[3] Different stereoisomers of the same compound can exhibit markedly different solubility profiles.

  • Intramolecular Hydrogen Bonding (IMHB): A critical and often overlooked factor is the potential for the formation of intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups, or with other suitable substituents.[7] While this can enhance membrane permeability, it can also "mask" the polar groups from the aqueous environment, leading to a decrease in solubility.[8][9] The equilibrium between the "open" (more soluble) and "closed" (less soluble due to IMHB) conformations is highly dependent on the solvent environment.[7]

Quantifying the Unseen: Methodologies for Solubility Determination

Accurate and reproducible solubility data is the bedrock of any successful drug development program. Several methods are available, each with its own set of advantages and limitations. The choice of method often depends on the stage of development, the amount of compound available, and the required throughput.[10][11]

MethodPrincipleThroughputKey Considerations
Shake-Flask Method A supersaturated solution is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured.[12]LowConsidered the "gold standard" for thermodynamic solubility. Time and compound intensive.
High-Throughput Screening (HTS) Methods Various techniques, including nephelometry, UV spectroscopy, and HPLC, are adapted for microtiter plates.[13]HighIdeal for early-stage discovery. May measure kinetic solubility, which can differ from thermodynamic solubility.
Potentiometric Titration Measures the change in pH as a compound is titrated, allowing for the determination of the intrinsic solubility and pKa.MediumProvides valuable information on pH-dependent solubility.

A logical workflow for assessing solubility often begins with high-throughput methods in early discovery, followed by more rigorous thermodynamic measurements for lead candidates.

Caption: A typical workflow for solubility assessment in drug discovery.

Strategies for Enhancing Solubility: A Medicinal Chemist's Toolkit

When faced with a promising but poorly soluble hydroxypiperidine carboxylic acid, several strategic modifications can be employed to improve its aqueous solubility. These approaches can be broadly categorized into structural modifications and formulation-based strategies.[4]

Structural Modification Approaches

The goal of structural modification is to alter the intrinsic physicochemical properties of the molecule to favor dissolution.

  • Introduction of Polar Groups: The most direct approach is to introduce additional polar functional groups, such as hydroxyls, amines, or amides, at solvent-exposed positions of the molecule.[5][6] This increases the number of potential hydrogen bond donors and acceptors, enhancing interaction with water.

  • Disruption of Crystal Lattice Energy: High melting point is often correlated with low solubility due to strong intermolecular interactions in the crystal lattice.[5] Introducing conformational flexibility or bulky groups that disrupt efficient crystal packing can lower the melting point and improve solubility.[6]

  • Modulation of pKa: The ionization state of the carboxylic acid and the piperidine nitrogen is pH-dependent.[14] Modifying the electronic environment of these groups to alter their pKa can shift the pH-solubility profile to a more physiologically relevant range.

  • Bioisosteric Replacement: Replacing a lipophilic group with a more polar bioisostere can improve solubility while maintaining biological activity. For instance, a phenyl ring could be replaced with a pyridine or pyrimidine ring.[5]

G cluster_0 Structural Modification Strategies Introduce Polar Groups Introduce Polar Groups Improved Solubility Improved Solubility Introduce Polar Groups->Improved Solubility Disrupt Crystal Packing Disrupt Crystal Packing Disrupt Crystal Packing->Improved Solubility Modulate pKa Modulate pKa Modulate pKa->Improved Solubility Bioisosteric Replacement Bioisosteric Replacement Bioisosteric Replacement->Improved Solubility Poorly Soluble Compound Poorly Soluble Compound Poorly Soluble Compound->Introduce Polar Groups Poorly Soluble Compound->Disrupt Crystal Packing Poorly Soluble Compound->Modulate pKa Poorly Soluble Compound->Bioisosteric Replacement

Caption: Key structural modification strategies to enhance solubility.

Formulation-Based Strategies

For compounds where structural modifications are not feasible or desirable, various formulation techniques can be employed to enhance solubility and dissolution.

  • Salt Formation: For ionizable compounds like hydroxypiperidine carboxylic acids, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility and dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a high-energy, amorphous form of the drug, which has a higher apparent solubility than its crystalline counterpart.[4]

  • Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][15]

  • Complexation with Cyclodextrins: The hydrophobic interior of cyclodextrin molecules can encapsulate poorly soluble drug molecules, forming an inclusion complex with enhanced aqueous solubility.[4]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4][15]

Experimental Protocols: A Step-by-Step Guide

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[13]

  • Calculation: Calculate the solubility in units such as µg/mL or mM.

Protocol for Assessing the Impact of Intramolecular Hydrogen Bonding
  • NMR Spectroscopy: Acquire 1H NMR spectra of the compound in a non-polar solvent (e.g., CDCl3) and a polar, hydrogen-bonding solvent (e.g., DMSO-d6 or D2O).[9]

  • Analysis of Chemical Shifts: A significant downfield shift of the hydroxyl proton in the non-polar solvent is indicative of intramolecular hydrogen bonding.

  • Variable Temperature NMR: Conduct NMR experiments at varying temperatures. A weakening of the intramolecular hydrogen bond at higher temperatures will be reflected in a change in the chemical shift of the involved protons.[9]

Conclusion: A Forward-Looking Perspective

The solubility of substituted hydroxypiperidine carboxylic acids is a critical parameter that demands careful consideration throughout the drug discovery and development process. By adopting a holistic approach that integrates an understanding of structural determinants with robust experimental methodologies and strategic solubility enhancement techniques, researchers can unlock the full therapeutic potential of this important class of molecules. The principles and protocols outlined in this guide provide a solid framework for navigating the complexities of solubility and ultimately, for designing and developing more effective medicines.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (URL: )
  • Derradji, M., & Bilgazy, S. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 13(9), 1341. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). (URL: [Link])

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238. (URL: not available)
  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-11. (URL: [Link])

  • Sharma, D., et al. (2020). Improving solubility via structural modification. ResearchGate. (URL: [Link])

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(16), 3503–3512. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences. (URL: [Link])

  • Tactics to Improve Solubility. (2021). In Royal Society of Chemistry. (URL: [Link])

  • PIPERIDINE. (n.d.). Ataman Kimya. (URL: [Link])

  • Garlapati, V. K., & Roy, L. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Journal of Molecular Liquids, 284, 63-71. (URL: [Link])

  • Ghammamy, S., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Molecules, 27(21), 7249. (URL: [Link])

  • Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Drug Discovery Today, 25(1), 133-143. (URL: [Link])

  • (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. (n.d.). AdooQ BioScience. (URL: [Link])

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. (URL: [Link])

  • Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018). Chemistry Stack Exchange. (URL: [Link])

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Al-Kindi. (URL: [Link])

  • Hsieh, H.-Y., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PLoS ONE, 7(12), e51130. (URL: [Link])

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Journal of Medical and Health Studies. (URL: [Link])

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025). Patsnap Eureka. (URL: [Link])

Sources

Potential biological activity of benzylpiperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Benzylpiperidine Scaffolds

Authored by a Senior Application Scientist

Foreword: The Benzylpiperidine Motif as a Privileged Scaffold in Modern Drug Discovery

The benzylpiperidine core, a seemingly simple fusion of a piperidine ring and a benzyl group, represents a cornerstone in medicinal chemistry and a quintessential example of a "privileged scaffold".[1] Its remarkable versatility stems from a unique combination of structural rigidity and conformational flexibility, coupled with a basic nitrogen atom that is typically protonated at physiological pH. This allows it to serve as a versatile anchor for molecular recognition, engaging with a wide array of biological targets, particularly within the Central Nervous System (CNS).[1] This guide provides an in-depth exploration of the key pharmacological activities associated with the benzylpiperidine framework, offering field-proven insights into its structure-activity relationships (SAR), mechanisms of action, and the experimental workflows required for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical understanding necessary to harness the full therapeutic potential of this remarkable chemical entity.

Part 1: Core Pharmacological Targets and Mechanistic Insights

Research has consistently shown that benzylpiperidine derivatives exhibit a promiscuous, yet often potent and selective, interaction with several key protein families implicated in a range of neurological and psychiatric disorders.[1] The following sections delve into the most significant of these biological targets.

Sigma (σ) Receptors: Modulators of Cellular Signaling

A significant number of benzylpiperidine derivatives demonstrate high affinity for sigma receptors, often with a pronounced preference for the σ1 subtype over the σ2 subtype.[1][2] The σ1 receptor is not a classical GPCR but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates calcium signaling, ion channel activity, and various neurotransmitter systems.[1]

Mechanism & Structure-Activity Relationship (SAR): The general pharmacophore for σ1 receptor binding by benzylpiperidine derivatives consists of a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains.[1] One domain accommodates the benzyl group, while the other interacts with substituents on the piperidine ring or the nitrogen atom itself. The affinity and selectivity can be fine-tuned through chemical modifications:

  • N-Aralkyl Substitution: The nature of the substituent on the piperidine nitrogen is critical. Synthesizing a series of aralkyl derivatives of 4-benzylpiperidine has allowed for a systematic study of these modifications, revealing that both affinity and the σ2/σ1 selectivity ratio can be varied significantly.[3]

  • Phenylacetamide Moiety: Incorporating a methylene unit to create N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives can retain high σ1 affinity while reducing off-target effects, such as binding to dopamine D2 receptors.[2]

Therapeutic Rationale: The modulation of σ1 receptors is a promising strategy for treating a variety of CNS disorders. Agonists have shown potential as neuroprotective agents, while antagonists are being investigated for their analgesic and anti-allodynic effects.[1]

Key Quantitative Data: σ Receptor Affinity
Compound ClassRepresentative CompoundTargetBinding Affinity (Ki, nM)Selectivity (σ1/σ2)
PhenylacetamidesN-(1-benzylpiperidin-4-yl)phenylacetamideσ13.90[2]62[2]
σ2240[2]
Aralkyl-benzylpiperidinesCompound 9aaσ1In nanomolar range[3]Varies
5-HT1AIn nanomolar range[3]
Benzylpiperazine AnalogsCompound 25bσ1pKi = 9.13 (approx. 0.074 nM)[4]47[4]
σ2-
Opioid Receptors: A Scaffold for Advanced Analgesics

The benzylpiperidine framework is a well-established template for developing ligands for opioid receptors, particularly the μ-opioid receptor (MOR).[1] A highly innovative and therapeutically promising strategy has been the development of dual-acting MOR agonists and σ1 receptor antagonists.[5]

Mechanism & Rationale for Dual-Targeting: The rationale behind this dual-target approach is to create potent analgesics with an improved side-effect profile compared to classical opioids.[5] MOR agonism is the primary driver of analgesia. Simultaneously, σ1 receptor antagonism is hypothesized to counteract adverse opioid effects such as the development of tolerance, hyperalgesia, and physical dependence.[1][5] This multi-target strategy represents a sophisticated approach to pain management.

Illustrative Signaling Pathway:

G cluster_0 Benzylpiperidine Derivative cluster_1 Neuronal Membrane cluster_2 Cellular Effects Compound Dual-Acting Ligand MOR μ-Opioid Receptor (MOR) (GPCR) Compound->MOR Agonism Sigma1R σ1 Receptor (Chaperone at ER) Compound->Sigma1R Antagonism Analgesia Analgesia MOR->Analgesia Initiates Analgesic Cascade CaSignal Modulation of Ca2+ Signaling Sigma1R->CaSignal Blocks Pathological Signaling SideEffects Reduced Side Effects (Tolerance, Hyperalgesia) CaSignal->SideEffects

Caption: A generalized workflow for the pharmacological profiling of novel compounds.

Protocol 2.1: Radioligand Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor or transporter. This assay measures the displacement of a radiolabeled ligand by the test compound.

Causality Behind Choices: This is the gold-standard primary screen for target engagement. It is a direct measure of binding and is highly sensitive and reproducible. Using cell membranes from transfected cell lines ensures a high density of the target protein, improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human target receptor (e.g., HEK293 cells transfected with MOR or σ1R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for σ1R). The concentration should be close to its Kd value for the receptor.

      • Increasing concentrations of the unlabeled test compound (typically a 10-point dilution series).

      • Control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

    • Initiate the binding reaction by adding the prepared cell membranes (e.g., 20-50 µg protein per well).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: The Future of Benzylpiperidine Scaffolds

The benzylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. [1]Its ability to interact with a multitude of CNS targets, including sigma receptors, opioid receptors, and monoamine transporters, ensures its continued relevance in the quest for novel therapeutics. [1]The extensive body of research provides a robust framework for predicting the biological activities of new derivatives and for the rational design of next-generation molecules. [1]As our understanding of complex neurological disorders deepens, the strategic deployment of multi-target ligands derived from versatile scaffolds like benzylpiperidine will undoubtedly play a pivotal role in developing safer and more effective treatments.

References

  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. Benchchem.
  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands.
  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
  • Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Deriv
  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • 2-Benzylpiperidine. Wikipedia.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • 4-Benzylpiperidine. Wikipedia.
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.

Sources

The 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Epigenetic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (CAS: 71052-79-4 for free base; 112197-87-2 for HCl salt)[1][2] represents a highly privileged, sp3-enriched building block.

The structural logic of this molecule lies in its dense functionalization at the C3 position, which features a quaternary stereocenter bearing both a hydroxyl and a carboxylic acid group. This spatial arrangement mimics complex natural product motifs and provides rigid vectors for downstream pharmacophore development. Recently, derivatives of this scaffold have emerged as critical intermediates in the synthesis of heterocycles designed to modulate Nuclear receptor-binding SET domain (NSD) proteins—epigenetic targets implicated in aggressive malignancies such as leukemia and multiple myeloma[3][4].

This guide provides a comprehensive, causality-driven analysis of the physicochemical properties, de novo synthesis, and downstream functionalization of this critical scaffold.

Physicochemical Profiling & Mass Spectrometry Data

Before initiating any synthetic workflow, establishing a robust analytical profile is critical for in-process validation. The presence of the basic piperidine nitrogen alongside the acidic carboxyl group makes this molecule an ampholyte, heavily influencing its solubility and chromatographic behavior.

Below is the consolidated quantitative data for the hydrochloride salt, essential for LC-MS method development and structural verification[5].

Table 1: Physicochemical Properties and Predicted Collision Cross Section (CCS) Data

ParameterValue / SpecificationAnalytical Relevance
Molecular Formula C13H17NO3 (Free base)Core composition[5].
Monoisotopic Mass 235.12085 DaExact mass targeting for HRMS[5].
[M+H]+ Adduct m/z 236.12813Primary positive ion mode target[5].
[M-H]- Adduct m/z 234.11357Primary negative ion mode target[5].
[M+H]+ Predicted CCS 154.1 ŲIon mobility baseline for structural folding[5].
XlogP (Predicted) -1.3Indicates high hydrophilicity; requires polar columns (e.g., HILIC) for optimal retention[5].

Mechanistic Causality in De Novo Synthesis

The synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid relies on a classic cyanohydrin formation followed by acidic hydrolysis. As a Senior Application Scientist, I emphasize that executing this protocol requires strict adherence to thermodynamic and kinetic controls to prevent side reactions and ensure a self-validating workflow[6][7].

Experimental Protocol: Cyanohydrin Formation & Hydrolysis

Objective: Convert 1-benzyl-3-piperidone hydrochloride to the target alpha-hydroxy acid.

Phase 1: Cyanohydrin Intermediate Generation

  • Solvent System Preparation: Dissolve 8.13 g of 1-benzyl-3-piperidone hydrochloride in 28.8 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water[6][7].

    • Causality: The biphasic-like nature of THF/water ensures solubility of both the organic piperidone and the inorganic cyanide salts, facilitating rapid phase transfer.

  • Acidification & Cooling: Add 2.99 mL (36 mmol) of concentrated HCl. Chill the reactor to <8°C[6][7].

    • Causality: Cyanohydrin formation is highly exothermic and reversible. Maintaining <8°C pushes the equilibrium toward the product and suppresses the volatilization of highly toxic HCN gas generated in situ.

  • Cyanation: Slowly add 4.687 g (72 mmol) of Potassium Cyanide (KCN) while maintaining vigorous stirring for 4 hours[6][7].

  • Equilibrium Push: Add an additional 1.495 mL (18 mmol) of conc. HCl and 1.172 g (18 mmol) of KCN. Stir for 1 hour[6][7].

    • Causality: The secondary addition forces any unreacted ketone through the equilibrium bottleneck, maximizing yield.

  • Extraction: Extract the aqueous mixture with diethyl ether. Wash the organic layer with water, dry over anhydrous MgSO4, and evaporate under reduced pressure to yield an oily cyanohydrin residue[6][7].

Phase 2: Acidic Hydrolysis & Self-Validating Isolation

  • Hydrolysis: Dissolve the oily residue in 14.4 mL of concentrated HCl. Heat the solution at 80°C for 1 hour[6][7].

    • Causality: The nitrile group requires harsh, acidic thermal conditions to hydrolyze first to an amide, and subsequently to the carboxylic acid. The benzyl protecting group is stable under these non-reducing acidic conditions.

  • Filtration & pH Adjustment: Cool the mixture and filter. Evaporate the filtrate to a syrup. Adjust the pH to 8.0 using 0.25 N aqueous NaOH, then wash thrice with chloroform[6][7].

    • Validation Step: The pH 8 adjustment ensures the target compound is in its zwitterionic/carboxylate form, keeping it in the aqueous phase while organic impurities are washed away by chloroform.

  • Ion-Exchange Purification: Adsorb the aqueous layer onto a strong acid cation exchange resin (e.g., Amberlite IR 120B, H+ form). Wash with water, then elute with 5 N NaOH[6][7].

  • Crystallization: Evaporate the eluate and crystallize the residue from acetone. Recrystallize from DMF-water-acetone to yield pure 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (mp. 104°-105° C as a hydrate; 212°-214° C anhydrous)[6][7].

Synthesis_Workflow S1 1-Benzyl-3-piperidone Hydrochloride S2 Cyanohydrin Intermediate (KCN, HCl, <8°C) S1->S2 S3 Acidic Hydrolysis (Conc. HCl, 80°C) S2->S3 S4 1-Benzyl-3-hydroxypiperidine -3-carboxylic acid S3->S4

Fig 1: Step-by-step synthetic workflow from 1-benzyl-3-piperidone to the target carboxylic acid.

Downstream Functionalization: Epigenetic Modulators

The primary contemporary application of this scaffold is its use as a core building block for inhibitors of Nuclear receptor-binding SET domain (NSD) proteins (NSD1, NSD2, NSD3)[3][4]. NSDs are histone methyltransferases responsible for H3K36 dimethylation. Overexpression or translocation of these proteins drives oncogenic transcription in various cancers[4].

By functionalizing the C3 carboxylic acid via amide coupling, researchers generate potent, sterically tuned inhibitors that block the SET domain[3][4].

NSD_Pathway N1 Oncogenic Stimulus (e.g., Translocations) N2 NSD Protein Overexpression (NSD1/2/3) N1->N2 Upregulates N3 H3K36 Dimethylation (Epigenetic Marker) N2->N3 Catalyzes N4 Aberrant Gene Transcription (Cancer Progression) N3->N4 Promotes N5 Piperidine-Derived NSD Inhibitors N5->N2 Blocks SET Domain

Fig 2: NSD-mediated H3K36 methylation pathway and targeted inhibition by piperidine derivatives.

Protocol: Sterically Hindered Amide Coupling

Standard peptide coupling agents (like EDC/NHS) often fail or yield poor results when reacting with the C3 carboxylic acid due to the severe steric hindrance of the adjacent quaternary carbon and hydroxyl group. The protocol below utilizes HATU to overcome this energy barrier[3][4].

Objective: Synthesize 1-benzyl-3-hydroxy-N-methylpiperidine-3-carboxamide.

  • Reagent Preparation: In a dry flask under inert atmosphere, dissolve 1.22 g (5.19 mmol) of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF)[3][4].

  • Amine & Base Addition: Add 0.525 g (7.78 mmol) of methylamine hydrochloride, followed by 2.72 mL (15.56 mmol) of N,N-Diisopropylethylamine (DIEA)[3][4].

    • Causality: DIEA is a non-nucleophilic base. It neutralizes the methylamine hydrochloride salt to release the free amine without competing for the activated ester intermediate.

  • Activation: Add 2.366 g (6.22 mmol) of HATU in one portion[3][4].

    • Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the aminolysis even at the sterically congested C3 quaternary center.

  • Reaction & Isolation: Stir the mixture at 20°C for 1 hour. Quench by pouring into 50 mL of H2O, followed by standard ethyl acetate extraction and silica gel chromatography[3][4].

Conclusion

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a masterclass in sp3-scaffold design. Its synthesis requires precise control over thermodynamic equilibria and pH-dependent phase partitioning. When successfully isolated, it serves as an indispensable gateway to highly complex, sterically demanding epigenetic modulators. By adhering to the causality-driven protocols outlined above, researchers can ensure high-fidelity synthesis and reliable downstream drug development.

References

  • PrepChem - Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Available at:[Link]

  • PubChemLite (Université du Luxembourg) - 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride Profiling. Available at:[Link]

  • WIPO Patent WO2024073282A2 - Heterocycles as modulators of NSD activity.
  • US Patent 4,199,570 - Preparation of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Sources

The Discovery, Biology, and Synthesis of Hydroxypiperidine Carboxylic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxypiperidine carboxylic acids—commonly referred to as hydroxypipecolic acids (HyPips)—are a structurally diverse class of non-proteinogenic cyclic amino acids. Over the last several decades, these molecules have emerged as pivotal compounds in two distinct scientific domains: as critical mobile signaling metabolites in plant immunology, and as highly versatile chiral scaffolds in pharmaceutical drug development. This whitepaper synthesizes the historical discovery, biological signaling mechanisms, and advanced synthetic protocols for these vital molecules.

Historical Evolution and Discovery

The journey of hydroxypipecolic acids began in the mid-20th century with the isolation of L-pipecolic acid and its hydroxylated derivative, 4-hydroxypipecolic acid (4-HPA), from the leaves of various Acacia species[1]. Early phytochemical research focused primarily on mapping the stereochemistry and natural distribution of these compounds across the plant kingdom[1].

By the early 2000s, the pharmaceutical industry recognized the immense value of HyPips as chiral building blocks. Specific diastereoisomers became highly sought after; for example, cis-4-hydroxy-L-pipecolic acid was identified as a core structural component of the HIV protease inhibitor palinavir, while cis-5-hydroxy-L-pipecolic acid became a crucial precursor for the β-lactamase inhibitor MK-7655[2].

The most groundbreaking discovery occurred in 2018, shifting the focus back to plant biology. Researchers identified3 in Arabidopsis thaliana[3]. This discovery fundamentally rewrote our understanding of how plants communicate localized pathogen threats to systemic tissues.

Biological Significance: The NHP Signaling Pathway

In plant immunity, NHP functions as a potent orchestrator of defense priming. Upon pathogen infection, the biosynthesis of NHP is triggered through a highly regulated metabolic cascade starting from L-lysine.

The enzymes ALD1 and SARD4 first convert L-lysine into L-pipecolic acid (Pip). The critical activation step is then catalyzed by4[4]. NHP then mobilizes to distal tissues to establish SAR. To prevent runaway immune responses, plants utilize UDP-dependent glycosyltransferases, such as5[5].

G Lys L-Lysine Pip Pipecolic Acid (Pip) Lys->Pip ALD1 / SARD4 NHP N-Hydroxypipecolic Acid (NHP) Pip->NHP FMO1 (Hydroxylation) NHPGlc N-OGlc-Pip (Glycosylated NHP) NHP->NHPGlc UGT76B1 (Glycosylation) SAR Systemic Acquired Resistance (SAR) NHP->SAR Signal Transduction

Fig 1: Biosynthetic pathway of NHP and its regulatory role in Systemic Acquired Resistance (SAR).

Structural and Quantitative Characterization

Accurate quantification and structural validation of HyPips are critical for both agrochemical research and pharmaceutical quality control. The table below summarizes the key analytical parameters for the primary HyPip derivatives discussed in the literature.

CompoundPrimary Biological Source / ApplicationKey Analytical Data (NMR/MS)Typical Yield / Enantiomeric Excess (ee)
N-Hydroxypipecolic Acid (NHP) Plant immunity (SAR signal)ESI-MS: [M+H]⁺ at m/z 146.081Chemical synthesis: ~70-80% overall yield
trans-4-Hydroxy-L-pipecolic acid Acacia species / Drug scaffold¹³C NMR (d6-DMSO): 173.5, 65.7, 54.2 ppmBiocatalysis: >99% ee, >99% de
cis-5-Hydroxy-L-pipecolic acid Precursor for MK-7655--
N-OGlc-Pip Glycosylated plant storage formESI-MS: [M+H]⁺ at m/z 308.13-

Synthetic Strategies for Hydroxypipecolic Acids

Historically, obtaining enantiomerically pure HyPips via conventional chemical synthesis has been fraught with challenges, including harsh reaction conditions and the generation of racemic mixtures that require complex, 6[6]. To address this, modern application science relies on two optimized pathways: a targeted 3-step chemical synthesis for NHP, and highly stereoselective biocatalysis for ring-hydroxylated derivatives.

Chemical Synthesis of N-Hydroxypipecolic Acid (NHP)

The synthesis of NHP from L-pipecolic acid is achieved via a robust, self-validating three-step protocol involving cyanoethylation, oxidation, and a thermal Cope elimination[7][8].

Workflow Step1 L-Pipecolic Acid + Acrylonitrile Step2 Cyanoethylation (N-(2-cyanoethyl)-pipecolic acid) Step1->Step2 KOH, 0°C to RT Step3 Oxidation (mCPBA) (N-oxide intermediate) Step2->Step3 MeOH, 0°C Step4 Cope Elimination (Thermal) Step3->Step4 Acetone, Reflux Step5 N-Hydroxypipecolic Acid (Purification) Step4->Step5 Solvent Removal

Fig 2: Three-step chemical synthesis workflow for N-hydroxypipecolic acid.

Protocol 1: Step-by-Step Chemical Synthesis of NHP
  • Cyanoethylation : Dissolve 10.1 g of L-pipecolic acid (1.0 eq) in an aqueous solution of KOH (1.0 eq) cooled in an ice bath. Add 5.58 mL of acrylonitrile (1.1 eq) dropwise over 5 minutes. Stir for 1.5 hours at 0°C, then 1.5 hours at room temperature. Neutralize to pH 6.6 with 12 M HCl, then evaporate the solvent.

    • Causality: KOH deprotonates the secondary amine, enhancing its nucleophilicity for the Michael addition. The ice bath is mandatory because acrylonitrile addition is highly exothermic; cooling prevents runaway polymerization. Neutralization self-validates the completion of the reaction and stabilizes the intermediate.

  • Oxidation : Dissolve the resulting N-(2-cyanoethyl)-pipecolic acid in methanol. Add 1.0 eq of mCPBA in methanol dropwise over 30 minutes at 0°C. Stir for 1 hour. Add precooled diethyl ether and store at -20°C overnight to recrystallize the N-oxide.

    • Causality: mCPBA selectively oxidizes the tertiary amine. Strict temperature control (0°C) prevents over-oxidation. The subsequent recrystallization acts as an embedded purification step, ensuring high purity before the final elimination.

  • Cope Elimination : Dissolve the crystallized N-oxide in acetone in a flask equipped with a short-path distillation head. Heat to reflux and slowly distill the acetone over 3 hours, periodically adding fresh solvent. Evaporate to dryness to yield N-hydroxypipecolic acid.

    • Causality: The Cope elimination is a concerted syn-elimination driven by thermal energy. It cleanly cleaves the N-oxide into the desired hydroxylamine (NHP) and a volatile olefin byproduct. This method deliberately avoids harsh metal reducing agents, ensuring the final product is highly biocompatible for downstream plant infiltration assays.

Biocatalytic Synthesis of trans-4-Hydroxy-L-pipecolic Acid

For drug development requiring strict stereocontrol, biocatalysis has superseded traditional chemical resolution. The discovery of2, allows for direct, asymmetric synthesis[2].

Protocol 2: Enzymatic Hydroxylation Workflow
  • Enzyme Preparation : Express recombinant Fusarium oxysporum Pip4H in an E. coli host and purify via affinity chromatography.

  • Reaction Assembly : In a bioreactor, combine L-pipecolic acid with the purified Pip4H enzyme in a buffered solution containing Fe(II) sulfate, α-ketoglutarate, and L-ascorbate.

  • Incubation & Extraction : Incubate under mild aeration at 30°C. Monitor conversion via HPLC. Once complete, quench the reaction and extract the trans-4-hydroxy-L-pipecolic acid.

    • Causality: Pip4H belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. α-Ketoglutarate acts as an obligate co-substrate (decarboxylating to succinate), while L-ascorbate is critical to maintain the catalytic iron center in its active Fe(II) state. This enzymatic route guarantees >99% enantiomeric excess, entirely bypassing the hazardous reagents and poor atom economy of traditional chemical synthesis.

Conclusion

The trajectory of hydroxypiperidine carboxylic acids—from obscure phytochemicals in Acacia leaves to central figures in plant immunology and pharmaceutical design—highlights their profound biological and chemical importance. By mastering both the chemical synthesis of NHP and the biocatalytic production of 4-HPA, modern application scientists can reliably produce these compounds to drive the next generation of crop protection strategies and life-saving therapeutics.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Deuterated N-Hydroxypipecolic Acid Standards." Benchchem.7

  • Lloyd, R. C., et al. "Chemoenzymatic Synthesis of the Four Diastereoisomers of 4-Hydroxypipecolic Acid from N-Acetyl-(R,S)-allylglycine: Chiral Scaffolds for Drug Discovery." Organic Process Research & Development - ACS Publications. 6

  • BenchChem Technical Support Team. "The Occurrence and Analysis of 4-Hydroxypipecolic Acid in Acacia Species: A Technical Guide." Benchchem. 1

  • BenchChem Technical Support Team. "Structural Characterization of N-Hydroxypipecolic Acid and Its Derivatives: A Technical Guide." Benchchem.8

  • "Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid." PMC. 2

  • "N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis." PNAS. 3

  • "Arabidopsis UGT76B1 glycosylates N-hydroxy-pipecolic acid and inactivates systemic acquired resistance in tomato." PMC. 5

  • "WO2019096896A1 - Method for inducing acquired resistance in a plant." Google Patents. 4

Sources

Unlocking the Chiral Landscape of 1-Benzyl-3-Hydroxypiperidine Derivatives: A Technical Guide to Synthesis, Resolution, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-hydroxypiperidine (1-BHP) is a privileged chiral building block in modern medicinal chemistry. Its structurally constrained piperidine ring and stereogenic C3 hydroxyl group make it an essential precursor for synthesizing complex active pharmaceutical ingredients (APIs). Enantiopure derivatives of 1-BHP are critical in the development of Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib)[1], monoamine oxidase (MAO) inhibitors[2], and acetylcholine mimetics[1]. Because biological targets exhibit strict stereoselectivity, achieving >99% enantiomeric excess (ee) during the synthesis or resolution of 1-BHP is a non-negotiable parameter in drug development.

This whitepaper dissects the mechanistic causality behind enantioselective resolution strategies, presents self-validating experimental protocols, and outlines a closed-loop system for maximizing atom economy through chemical racemization.

Stereochemical Architecture & Mechanistic Causality

The pharmacological utility of 1-BHP is fundamentally driven by its 3D spatial orientation. The piperidine ring predominantly adopts a chair conformation where the bulky N-benzyl protecting group sits equatorially to minimize 1,3-diaxial steric clashes. The chirality at the C3 position (axial vs. equatorial hydroxyl) dictates the molecule's ability to form highly specific hydrogen bonds within enzyme binding pockets.

For example, in the design of MAO inhibitors, the specific stereochemistry of the piperidine ring determines whether the molecule can successfully bridge hydrogen bonds between the highly hydrophilic regions of the enzyme (such as Ala111 in hMAO-A) and the piperidine nitrogen[2]. Consequently, delivering the exact (R)- or (S)-enantiomer is critical to preventing off-target toxicity and ensuring target affinity.

To achieve this, biocatalytic kinetic resolution leverages the steric environment of enzyme active sites. When racemic 3-acetoxy-1-benzylpiperidine is introduced to Lipase PS (from Pseudomonas cepacia), the enzyme's oxyanion hole optimally accommodates the large −C(=O)N(CH2​Ph)− substituent and the medium −CH2​C(=O)− group of the (R)-enantiomer, leading to rapid hydrolysis[3]. The (S)-enantiomer faces severe steric hindrance and is rejected, arresting its reaction.

Binding Enzyme Lipase PS Active Site (Oxyanion Hole) SubR (R)-3-Acetoxy-1-benzylpiperidine Optimal H-Bonding Enzyme->SubR Favorable Binding SubS (S)-3-Acetoxy-1-benzylpiperidine Steric Clash Enzyme->SubS Unfavorable Binding Hydrolysis Catalytic Cleavage (Ser-His-Asp Triad) SubR->Hydrolysis NoReaction Reaction Arrested (Substrate Rejected) SubS->NoReaction

Caption: Mechanistic causality of Lipase PS enantiopreference based on active site steric accommodation.

Enantioselective Synthesis & Resolution Strategies

Historically, isolating chiral piperidines required noble metal catalysts or multi-step fractional crystallizations that suffered from low yields[1]. Today, the field relies on biocatalysis and closed-loop recycling.

  • Microbial Asymmetric Reduction: Utilizing whole-cell biocatalysts like Candida parapsilosis (SC16347) allows for the direct, stereospecific reduction of 1-benzyl-3-oxopiperidine derivatives. This method circumvents resolution entirely, yielding the (3R,4R)-hydroxy ester with up to 99.8% ee[4].

  • Enzymatic Kinetic Resolution: For scalable industrial production, Lipase PS provides exceptional enantioselectivity ( E>100 ) in the hydrolysis of racemic 1-BHP esters[3].

  • Closed-Loop Racemization: The inherent limitation of kinetic resolution is a maximum theoretical yield of 50%. To solve this, the unreacted, non-target enantiomer can be subjected to high-temperature, strong-base conditions to induce racemization. This recycled racemate is then fed back into the resolution pipeline, creating a highly efficient, zero-waste system[5].

Quantitative Data Summarization
MethodologyCatalyst / ReagentSubstrateTarget EnantiomerYield (%)Enantiomeric Excess (ee %)
Microbial Reduction Candida parapsilosis SC16347Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(3R, 4R)-cis~48%99.8%
Kinetic Resolution Lipase PS (P. cepacia)3-Acetoxy-1-benzylpiperidine(R)-1-BHP45%99.7%
Kinetic Resolution Lipase CRL (C. rugosa)3-Acetoxy-1-benzylpiperidine(R)-1-BHP41%85.0%
Chemical Racemization Strong Base / High Heat(S)-1-BHP (Waste stream)Racemic 1-BHP>90%N/A (Racemic 50:50)

Data aggregated from established biocatalytic and patent literature[4],[3],[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (Causality) and an internal analytical check (Validation) to prevent downstream failure.

Protocol A: Lipase PS-Catalyzed Kinetic Resolution of 1-BHP

Objective: Isolate (R)-1-BHP from a racemic mixture with >99% ee.

  • Substrate Acetylation: React racemic 1-BHP (50.0 mmol) with acetic anhydride (55.0 mmol) in toluene at 40 °C for 1 hour.

    • Causality: Lipases require an esterified substrate to function. The acetate group provides the precise steric bulk needed for the enzyme to differentiate between the (R) and (S) enantiomers[3].

  • Enzymatic Hydrolysis: Suspend the resulting racemic 3-acetoxy-1-benzylpiperidine in a 1:1 mixture of phosphate buffer (pH 7.0) and dioxane. Add 0.1 g of Lipase PS and stir at 25 °C.

    • Causality: Dioxane acts as a co-solvent to solubilize the highly lipophilic substrate without denaturing the enzyme. Maintaining pH 7.0 is critical to keeping the Ser-His-Asp catalytic triad in its active ionization state[3].

  • In-Process Self-Validation: Monitor the reaction strictly via Chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction by filtering out the immobilized enzyme the moment conversion reaches exactly 50%.

    • Causality: Allowing the reaction to proceed past 50% will force the enzyme to begin hydrolyzing the less-preferred (S)-enantiomer, drastically degrading the ee% of the final product.

  • Separation & Configuration Check: Extract the aqueous mixture with ethyl acetate. Separate the hydrolyzed alcohol ((R)-1-BHP) from the unreacted ester ((S)-3-acetoxy-1-benzylpiperidine) via silica gel chromatography.

    • Validation: Derivatize a 1 mg aliquot of the isolated alcohol with (R)-Mosher's acid chloride. Analyze via 1 H-NMR; the chemical shift of the C3 proton will unambiguously confirm the absolute (R)-configuration[2].

Protocol B: Closed-Loop Racemization for Waste Recycling

Objective: Convert the unreacted (S)-enantiomer back into racemic 1-BHP for re-entry into Protocol A.

  • Deprotonation: Dissolve the waste (S)-1-BHP in a high-boiling solvent (e.g., diglyme) and add a strong base (e.g., Potassium tert-butoxide).

    • Causality: The strong base abstracts critical protons, facilitating a reversible alkoxide-mediated inversion at the chiral center under extreme thermodynamic stress[5].

  • Thermal Equilibration: Heat the mixture to reflux (approx. 150 °C) for 12 hours.

    • Causality: High temperature provides the activation energy necessary to overcome the barrier for stereocenter scrambling[5].

  • Self-Validation: Sample the reactor every 4 hours. Analyze via Chiral HPLC until the enantiomeric ratio of (R):(S) reaches exactly 50:50.

  • Recovery: Neutralize the mixture with dilute HCl, extract with organic solvent, and feed the recovered racemic 1-BHP directly into Step 1 of Protocol A.

Workflow Racemate Racemic 1-BHP (Substrate) Acetylation Acetylation (Ac2O) Racemate->Acetylation RacemicEster Racemic 3-Acetoxy- 1-benzylpiperidine Acetylation->RacemicEster Lipase Lipase PS Hydrolysis (pH 7.0 Buffer) RacemicEster->Lipase Kinetic Resolution Target (R)-1-BHP (Target Alcohol) Lipase->Target Fast Hydrolysis Waste (S)-3-Acetoxy- 1-benzylpiperidine Lipase->Waste Unreacted Racemization Base-Catalyzed Racemization Waste->Racemization Recycling Racemization->Racemate Closed Loop

Caption: Closed-loop kinetic resolution workflow of 1-BHP utilizing Lipase PS and base-catalyzed racemization.

References

  • Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids Source: ResearchGate URL:1

  • Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate Source: DOI / Elsevier URL:4

  • Lipase-Catalyzed Practical Synthesis of Optically Active 3-Hydroxypyrrolidines and 3-Hydroxypiperidines Source: Oxford University Press (Chem. Pharm. Bull.) URL:3

  • Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization Source: Google Patents URL:5

  • Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives Source: ACS Medicinal Chemistry Letters URL:2

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is compiled from available data on structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid was not available at the time of writing. Therefore, all personnel must conduct a thorough, compound-specific risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

Introduction: Acknowledging the Compound's Potential

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with biological targets in a three-dimensional space[1][2]. The presence of benzyl, hydroxyl, and carboxylic acid functional groups on this scaffold suggests its potential as a key intermediate in the synthesis of novel therapeutic agents[3]. As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of researchers and the integrity of the research itself. This guide provides a framework for the safe handling of this compound, based on an analysis of its structure and data from closely related analogues.

Section 1: Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale and Supporting Data
Molecular Formula C13H17NO3Based on its chemical structure[4].
Molecular Weight 235.28 g/mol Calculated from the molecular formula[4].
Appearance Likely a white to off-white solid.Analogues such as (R)-N-BOC-Piperidine-3-carboxylic acid and N-Benzyl-4-hydroxypiperidine are described as white or off-white solids[5][6].
Solubility Expected to be soluble in polar organic solvents.The presence of polar hydroxyl and carboxylic acid groups suggests solubility in alcohols, and potentially limited solubility in water. The benzyl group may confer some solubility in less polar organic solvents.
Stability Likely stable under normal laboratory conditions.Analogous piperidine derivatives are generally stable under normal conditions[7]. However, the tertiary alcohol and carboxylic acid on the same carbon may be susceptible to decarboxylation under certain conditions (e.g., high heat).
Hygroscopicity Potentially hygroscopic.N-Benzyl-4-hydroxypiperidine is noted to be hygroscopic[5]. The polar functional groups on the target molecule may also attract and absorb moisture from the air.

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, a precautionary approach is essential. The hazard profile is extrapolated from data on structurally similar compounds, including 1-Benzyl-3-hydroxypiperidine and various piperidine-3-carboxylic acid derivatives.

Anticipated GHS Hazard Classifications:

Hazard ClassGHS CategoryBasis for Classification (from Analogues)
Acute Toxicity, OralCategory 3/4 (Warning/Danger)1-Benzyl-3-hydroxypiperidine is classified as toxic if swallowed (Acute Tox. 3)[8]. While the carboxylic acid may modulate toxicity, it is prudent to assume a significant level of oral toxicity.
Skin Corrosion/IrritationCategory 2 (Warning)Causes skin irritation. This is a common classification for substituted piperidines and piperidine carboxylic acids[6][9][10].
Serious Eye Damage/IrritationCategory 2A (Warning)Causes serious eye irritation. This is consistently reported for closely related analogues[6][9][10][11].
Specific Target Organ Toxicity (Single Exposure)Category 3 (Warning)May cause respiratory irritation. This is a potential hazard associated with piperidine derivatives[6][10].

Causality Behind Hazards:

  • Skin and Eye Irritation: The amine in the piperidine ring can be basic, and the carboxylic acid is acidic. This bifunctional nature can lead to irritation upon contact with skin and mucous membranes.

  • Respiratory Irritation: Fine powders of organic compounds can be irritating to the respiratory tract.

  • Oral Toxicity: The piperidine scaffold is found in many biologically active and toxic alkaloids. The overall toxicity of a substituted piperidine is highly dependent on its specific substitution pattern.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is crucial.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.

  • Chemical Fume Hood: All weighing and handling of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures with the potential to generate dust.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[9][11].

Standard Operating Procedure (SOP) for Handling

A detailed, step-by-step protocol for handling this compound is essential for ensuring consistent and safe practices.

Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to handling dissolve Dissolve/Suspend in Solvent weigh->dissolve reaction Perform Reaction/Procedure dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Procedure complete dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Sources

Thermochemical Stability of N-Benzylpiperidine Compounds: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylpiperidine (NBP) scaffold is a privileged structural motif with profound implications across neuropharmacology—acting as a core pharmacophore in acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands—and in materials science, where its quaternized derivatives serve as fixed charge groups in Anion Exchange Membranes (AEMs). Understanding the thermochemical stability, enthalpy of formation, and degradation kinetics of NBP compounds is critical for optimizing drug-receptor binding thermodynamics and extending the operational lifespan of alkaline fuel cells. This whitepaper synthesizes current thermochemical data, degradation mechanisms, and field-proven experimental protocols for evaluating NBP stability.

Thermodynamic Profiling & Conformational Enthalpy

The thermochemical stability of N-benzylpiperidine is heavily dictated by its conformational dynamics. The piperidine ring undergoes rapid chair-chair interconversion, while the N-benzyl substituent rotates around the exocyclic C-N bond.

Computational approaches, including AM1 semiempirical methods and Density Functional Theory (DFT), are routinely employed to calculate the heat of formation ( ΔHf​ ) of these conformers. Studies on1 demonstrate that the equatorial orientation of the N-benzyl group is thermodynamically favored, minimizing 1,3-diaxial steric clashes. For instance, the cis-(1-e, 2-a) conformer is calculated to be 4.4 kJ/mol more stable than its cis-(1-a, 2-e) counterpart.

In medicinal chemistry, the thermochemistry of NBP is defined by its enthalpy of binding ( ΔHbind​ ). In 2, the N-benzyl group provides massive enthalpic stabilization via hydrophobic interactions and π−π stacking. Replacing the N-benzyl group with smaller aliphatic chains (e.g., isopropyl) drastically reduces this favorable binding enthalpy. Similarly, in3, the protonated nitrogen and the benzyl ring interact strongly with the anionic subsite residues (Trp86, Phe297) of AChE, driving complex stability.

Thermal and Alkaline Degradation Mechanisms

Under extreme thermal and chemical stress—such as the highly alkaline environment of AEMs—quaternized N-benzylpiperidinium ([BzPip]+) cations undergo specific degradation pathways. The primary mechanism is nucleophilic substitution ( SN​2 ) by hydroxide ions.

Because of the low ring strain of the six-membered piperidine ring, ring-opening degradation is energetically disfavored. Instead, the hydroxide nucleophile predominantly attacks the α -carbon of the benzyl group. This cleavage yields piperidine and benzyl alcohol. Recent investigations into 4 reveal that [BzPip]+ degrades by approximately 23% in 7 M KOH at 100 °C over 1436 hours. This makes it significantly more stable than its five-membered counterpart, N-benzylpyrrolidinium ([BzPyr]+), which suffers from higher ring strain and degrades by ~38.5% under identical conditions.

degradation NBP N-Benzylpiperidinium ([BzPip]+) PathA Nucleophilic Attack at Benzylic α-C NBP->PathA Major Pathway (Lower Ea) PathB Nucleophilic Attack at Piperidine α-C NBP->PathB Minor Pathway (Higher Ea) ProdA Piperidine + Benzyl Alcohol PathA->ProdA ProdB Ring-Opened Amino Alcohol PathB->ProdB

Fig 1. Divergent alkaline degradation pathways of N-benzylpiperidinium cations.

Quantitative Stability Metrics

To provide a clear comparative baseline, the thermochemical degradation metrics of N-benzyl azacycloalkanes and related analogs are summarized below.

Table 1: Alkaline Degradation Metrics of Quaternized Azacycloalkanes

Cationic ScaffoldStress EnvironmentTemp (°C)Time (h)Degradation (%)Primary Mechanism
N-Benzylpiperidinium ([BzPip]+) 7M KOH (aq)1001436~23.0% SN​2 at Benzylic α -C
N-Benzylpyrrolidinium ([BzPyr]+) 7M KOH (aq)1001436~38.5% SN​2 at Benzylic α -C & Ring Opening
N-Butylpiperidinium 7M KOH (aq)1001050< 1.0%Highly Stable (Steric Shielding)

Data synthesized from accelerated stress testing of AEM model compounds. The substitution of the benzyl group with a butyl group drastically increases stability by removing the resonance-stabilized benzylic leaving group.

Experimental Methodologies

To ensure scientific integrity, thermochemical stability must be evaluated using self-validating protocols. The following methodology details the accelerated alkaline degradation assay, designed to prevent false positives caused by environmental artifacts.

Protocol: Accelerated Alkaline Degradation Assay for NBP Cations

Rationale & Causality: Standard borosilicate glassware undergoes alkaline etching at 100 °C. This etching consumes OH− ions, artificially lowering the pH over time and falsely inflating the apparent stability of the tested cation. To establish a self-validating system, PTFE-lined autoclaves must be used to maintain a constant hydroxide concentration.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 0.1 M of the synthesized [BzPip]+ halide salt in 7 M KOH. Critical Step: Prepare the KOH solution in D2​O rather than H2​O . This allows for direct quantitative NMR (qNMR) analysis without the need for solvent suppression sequences, which can distort peak integration.

  • Thermal Stressing: Transfer 5 mL of the solution into a 10 mL PTFE-lined stainless steel autoclave. Seal the reactor to prevent solvent evaporation, which would otherwise alter the molarity.

  • Incubation: Submerge the autoclave in a silicone oil bath pre-heated to 100 °C.

  • Kinetic Sampling: At predefined intervals (t = 0, 500, 1000, 1436 hours), remove the autoclave, quench the reaction by rapid cooling in an ice-water bath, and extract a 0.5 mL aliquot.

  • Standardization & Analysis: Add a precisely known concentration of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to the aliquot as an internal standard.

  • Data Acquisition: Acquire qNMR spectra with a relaxation delay ( D1​ ) of ≥10 seconds. Causality: A long D1​ ensures complete longitudinal relaxation of all protons, guaranteeing that the integration area is directly proportional to molar concentration. Calculate the percentage of degradation by integrating the benzylic CH2​ protons of the intact cation against the DSS reference peak at 0.0 ppm.

workflow Step1 1. Model Compound Synthesis (N-alkylation of piperidine) Step2 2. Alkaline Incubation (7M KOH in D2O, 100°C, PTFE Autoclave) Step1->Step2 Step3 3. Kinetic Sampling & Quenching (t = 0 to 1436 h) Step2->Step3 Step4 4. Quantitative Analysis (qNMR with DSS internal standard) Step3->Step4

Fig 2. Workflow for accelerated alkaline degradation testing of piperidinium.

Conclusion

The thermochemical stability of N-benzylpiperidine compounds is a delicate balance of conformational thermodynamics and chemical vulnerability at the benzylic position. While the N-benzyl group provides indispensable enthalpic binding energy for pharmacological targets, it introduces a specific liability in harsh alkaline environments via SN​2 nucleophilic attack. By utilizing rigorous, artifact-free methodologies like PTFE-contained qNMR kinetic tracking, researchers can accurately map these degradation pathways and engineer next-generation NBP derivatives with optimized stability profiles.

References

  • Chemically stable piperidinium cations for anion exchange membranes Source: RSC Advances URL:[4]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands Source: ArTS / European Journal of Medicinal Chemistry URL:[2]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy Source: ACS Publications URL:[3]

  • N-α-CYANO DERIVATIVES OF SOME N-BENZYL AZACYCLOALKANES Source: Revue Roumaine de Chimie URL:[1]

Sources

Whitepaper: Predicted Bioactivity of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for predicting the bioactivity of the novel compound 1-benzyl-3-hydroxypiperidine-3-carboxylic acid using in silico methodologies. This document details a structured workflow, from initial structural analysis to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a self-validating system for computational drug discovery. The protocols and mechanistic claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Imperative for In Silico Bioactivity Prediction

The early phases of drug discovery are characterized by high costs and a significant rate of attrition. Computer-aided drug design (CADD) has become an essential tool to address these challenges.[1] By computationally predicting the biological activity of a compound prior to its synthesis and experimental testing, researchers can prioritize candidates with a higher likelihood of success, thus accelerating the development timeline.[2][3]

This guide focuses on 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. The piperidine scaffold is a common feature in many approved drugs, particularly those targeting the central nervous system (CNS). The combination of a benzyl group, a hydroxyl group, and a carboxylic acid at a chiral center suggests the potential for specific and high-affinity interactions with biological targets. The objective of this guide is to present a robust computational workflow to predict the bioactivity profile of this molecule.

Compound Profile: 1-benzyl-3-hydroxypiperidine-3-carboxylic acid

A detailed understanding of the molecule's properties is fundamental to any predictive study.

2.1. Structural and Physicochemical Characteristics

  • IUPAC Name: 1-benzyl-3-hydroxy-3-piperidinecarboxylic acid

  • Molecular Formula: C13H17NO3

  • Molecular Weight: 235.28 g/mol

  • Key Structural Features:

    • A six-membered heterocyclic amine (piperidine) ring.

    • A benzyl group attached to the piperidine nitrogen.

    • A hydroxyl and a carboxylic acid group attached to the C3 position, creating a chiral center.

These features indicate a molecule with potential for hydrogen bonding (via the hydroxyl and carboxylic acid groups) and hydrophobic interactions (via the benzyl group). The carboxylic acid group also suggests a pKa that will influence its charge at physiological pH.

Table 1: Predicted Physicochemical Properties (Note: These values are typically generated using cheminformatics software or online platforms like SwissADME.)

PropertyPredicted ValueImplication for Bioactivity
LogP~1.5 - 2.5Suggests a balance between water solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA)~66.5 ŲIndicates good potential for oral bioavailability and ability to cross the blood-brain barrier.
Hydrogen Bond Donors2The hydroxyl and carboxylic acid groups can participate in hydrogen bonding with a target.
Hydrogen Bond Acceptors3The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.
Acidic pKa~3.5 - 4.5The carboxylic acid will likely be deprotonated and negatively charged at physiological pH.
Basic pKa~8.5 - 9.5The piperidine nitrogen will likely be protonated and positively charged at physiological pH.

In Silico Bioactivity Prediction Workflow

The following workflow provides a systematic approach to predicting the biological activity of the target compound.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Compound Preparation cluster_1 Target Identification & Preparation cluster_2 Bioactivity & Property Prediction cluster_3 Analysis & Hypothesis Generation 2D_to_3D 2D to 3D Structure Conversion Energy_Minimization Energy Minimization 2D_to_3D->Energy_Minimization Optimize Geometry Molecular_Docking Molecular Docking Simulation Energy_Minimization->Molecular_Docking Input Ligand ADMET_Prediction ADMET Prediction Energy_Minimization->ADMET_Prediction Input Ligand Target_Selection Target Selection (Literature & Database Mining) Protein_Preparation Protein Structure Preparation (PDB) Target_Selection->Protein_Preparation Obtain Structure Binding_Site_ID Binding Site Identification Protein_Preparation->Binding_Site_ID Analyze Structure Binding_Site_ID->Molecular_Docking Input Target Binding_Affinity Binding Affinity Estimation Molecular_Docking->Binding_Affinity Calculate Score Results_Analysis Results Analysis & Interpretation ADMET_Prediction->Results_Analysis Binding_Affinity->Results_Analysis Hypothesis Hypothesis Generation Results_Analysis->Hypothesis

Figure 1: A high-level overview of the in silico workflow for bioactivity prediction.

3.1. Step 1: Compound Preparation

The initial and critical step is to create an accurate three-dimensional representation of the molecule for computational analysis.

  • Protocol: 2D to 3D Structure Conversion and Energy Minimization

    • The 2D structure of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid is drawn using chemical drawing software (e.g., ChemDraw).

    • This 2D representation is converted into a 3D conformer.

    • An energy minimization is performed on the 3D structure using a force field such as MMFF94 to obtain the most stable, low-energy conformation.[4]

    • The optimized 3D structure is saved in a suitable file format (e.g., .mol or .sdf) for use in subsequent analyses.

3.2. Step 2: Target Identification and Preparation

The selection of appropriate biological targets is crucial for a meaningful prediction of bioactivity. Given the piperidine scaffold, targets within the CNS are prioritized.

  • Protocol: Target Selection and Preparation

    • Literature and Database Mining: Databases like ChEMBL and PubChem are searched for compounds structurally similar to the molecule of interest to identify their known biological targets.

    • Target Prioritization: Based on the search, a selection of potential targets is prioritized. For this guide, hypothetical targets relevant to the piperidine scaffold are considered, such as the Dopamine D2 Receptor (DRD2), Serotonin Transporter (SERT), and Acetylcholinesterase (AChE).

    • Protein Structure Retrieval: The 3D crystal structures of the selected targets are obtained from the Protein Data Bank (PDB).

    • Protein Preparation:

      • Water molecules and co-crystallized ligands are removed from the PDB file.[5]

      • Polar hydrogens are added, and appropriate charges are assigned to the protein atoms.[5]

      • The binding site is defined, typically as a grid box around the active site.

      • The prepared protein is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).

3.3. Step 3: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] This method is a cornerstone of structure-based drug design.[8][9]

  • Protocol: Molecular Docking

    • Software Selection: A validated docking program such as AutoDock Vina, Glide, or GOLD is chosen.

    • Input: The prepared 3D structure of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and the prepared protein structures are loaded into the software.

    • Execution: The docking simulation is run, allowing the software to sample various conformations and orientations of the ligand within the defined binding site.[6][8][10]

    • Pose Generation and Scoring: The program generates a series of possible binding poses and ranks them using a scoring function that estimates the binding affinity (often in kcal/mol).[8] A more negative score generally indicates a more favorable interaction.

Table 2: Hypothetical Molecular Docking Results

TargetPDB IDBinding Affinity (kcal/mol)Hypothetical Key Interacting Residues
DRD2XXXX-8.5Asp114, Ser193, Phe390
SERTYYYY-7.2Tyr95, Ile172, Phe335
AChEZZZZ-6.8Trp84, Tyr334, Phe330

3.4. Step 4: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for evaluating its drug-like characteristics and potential for success in vivo.[11][12]

  • Protocol: In Silico ADMET Prediction

    • Tool Selection: Online web servers or standalone software such as SwissADME, pkCSM, or ADMET-AI are used for ADMET prediction.[11][13][14]

    • Input: The SMILES string or the 3D structure of the compound is submitted to the chosen platform.

    • Analysis: The tool provides predictions for a range of ADMET properties based on machine learning models trained on large datasets of known compounds.

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to cross the blood-brain barrier.
Distribution
VDss (L/kg)~0.5 - 1.5Suggests moderate distribution into body tissues.
Metabolism
CYP2D6 InhibitorNoLow likelihood of drug-drug interactions involving this metabolic enzyme.
CYP3A4 InhibitorNoLow likelihood of drug-drug interactions involving this metabolic enzyme.
Excretion
Total Clearance (log ml/min/kg)~0.5Suggests a moderate rate of elimination.
Toxicity
hERG I InhibitorNoLow risk of cardiotoxicity.
AMES ToxicityNoUnlikely to be mutagenic.

Synthesis and Hypothesis Generation

The final step involves integrating the results from the in silico analyses to formulate a testable hypothesis.

4.1. Interpretation of Results

  • Molecular Docking: The hypothetical docking results suggest the compound has the highest predicted binding affinity for the Dopamine D2 Receptor (DRD2). The key interactions likely involve hydrogen bonding from the hydroxyl and carboxylic acid groups with polar residues and hydrophobic interactions from the benzyl group.

  • ADMET Profile: The predicted ADMET properties are favorable, suggesting good oral bioavailability, CNS penetration, and a low potential for common toxicity and drug-drug interactions.

4.2. Hypothesis

Based on the collective in silico data, the generated hypothesis is that 1-benzyl-3-hydroxypiperidine-3-carboxylic acid is a potential Dopamine D2 Receptor antagonist with a favorable drug-like profile. This makes it a promising candidate for further investigation as a potential antipsychotic or for other CNS disorders where DRD2 modulation is a therapeutic strategy.

Conclusion and Future Directions

This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. The integration of molecular docking and ADMET prediction has led to a plausible and testable hypothesis regarding its therapeutic potential.

It is important to note that in silico predictions require experimental validation. The recommended next steps include:

  • Chemical Synthesis: To enable in vitro and in vivo testing.

  • In Vitro Validation: Including binding and functional assays to confirm the predicted affinity and activity at the DRD2 receptor.

  • In Vivo Studies: To assess efficacy, pharmacokinetics, and safety in animal models if in vitro results are positive.

This workflow serves as a robust framework for the initial stages of drug discovery, facilitating the prioritization of promising compounds for further experimental investigation.

References

  • Vertex AI Search. (n.d.). An Adaptive Computational Pipeline to Accelerate Drug Discovery.
  • Frontiers. (n.d.). Integrative computational approaches for discovery and evaluation of lead compound for drug design.
  • Taylor & Francis Online. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • National Center for Biotechnology Information. (n.d.). Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application.
  • National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery.
  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • Keystone Symposia. (2026, February 9). Computational Drug Discovery: Tools Across the Translational Pipeline.
  • PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • Scribd. (n.d.). In Silico ADMET Prediction Tools | PDF.
  • ResearchGate. (2025, October 12). (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • BenchChem. (n.d.). In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide.
  • ADMET-AI. (n.d.). ADMET-AI.
  • BenchChem. (n.d.). In Silico Prediction of Juncuenin A Bioactivity: A Technical Guide.
  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • PubMed. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • IOMC. (2022, June 10). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • IOMC. (2022, June 10). Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus.
  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach.
  • MDPI. (2015, July 22). Molecular Docking and Structure-Based Drug Design Strategies.

Sources

Methodological & Application

Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the presence of a hydroxyl and a carboxylic acid group at a quaternary center, offers a unique three-dimensional presentation of functional groups for molecular recognition by biological targets. This application note provides a detailed protocol for the synthesis of this compound starting from the readily available 1-benzyl-3-piperidone. The described methodology is based on a variation of the classical Strecker synthesis, a robust and well-established method for the preparation of α-amino acids and their derivatives.[1][2][3][4]

Synthetic Strategy: A Modified Strecker Approach

The conversion of a ketone to an α-hydroxy-α-amino acid derivative is a cornerstone transformation in organic synthesis. Two classical named reactions for this purpose are the Strecker synthesis and the Bucherer-Bergs reaction.[5][6][7][8][9] The Strecker synthesis involves the reaction of a carbonyl compound with an amine and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid.[1][2][3][4] The Bucherer-Bergs reaction is a multicomponent reaction of a carbonyl compound, cyanide, and ammonium carbonate to yield a hydantoin, which can then be hydrolyzed to the amino acid.[5][6][7][8][9]

The protocol detailed below follows a modified Strecker pathway, proceeding through the formation of a cyanohydrin intermediate. This approach is advantageous as it allows for a controlled, stepwise synthesis. The key steps are:

  • Cyanohydrin Formation: 1-benzyl-3-piperidone is reacted with a cyanide source in the presence of an acid to form the corresponding 3-cyano-3-hydroxypiperidine derivative.

  • Nitrile Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to the desired carboxylic acid.

This two-step, one-pot procedure provides a reliable route to the target molecule.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Benzyl-3-piperidone hydrochloride225.718.13 g36
Potassium Cyanide65.124.687 g + 1.172 g72 + 18
Concentrated Hydrochloric Acid (HCl)36.462.99 mL + 1.495 mL36 + 18
Tetrahydrofuran (THF)72.1114.4 mL-
Water18.0214.4 mL-
Diethyl ether74.12As needed-
Magnesium sulfate (anhydrous)120.37As needed-
0.25 N Sodium hydroxide (NaOH) solution40.00As needed-
Chloroform119.38As needed-
Amberlite IR 120B (H+ form) resin-~200 mL-
5 N Sodium hydroxide (NaOH) solution40.001.28 L-
Acetone58.08As needed-
Dimethylformamide (DMF)73.09As needed-
Step-by-Step Procedure

Part 1: Cyanohydrin Formation

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of 8.13 g (36 mmol) of 1-benzyl-3-piperidone hydrochloride in a mixture of 14.4 mL of tetrahydrofuran and 14.4 mL of water.[10]

  • To this solution, add 2.99 mL (36 mmol) of concentrated hydrochloric acid.

  • Cool the reaction mixture to below 8°C using an ice bath.

  • Slowly add a solution of 4.687 g (72 mmol) of potassium cyanide in a minimal amount of water via the dropping funnel, ensuring the temperature remains below 8°C.[10]

  • Stir the mixture vigorously for 4 hours at this temperature.

  • Add an additional 1.495 mL (18 mmol) of concentrated hydrochloric acid, followed by a solution of 1.172 g (18 mmol) of potassium cyanide.[10]

  • Continue stirring for another hour at the same temperature.

Part 2: Nitrile Hydrolysis and Product Isolation

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield an oily residue.[10]

  • Dissolve the oily residue in 14.4 mL of concentrated hydrochloric acid and heat the solution at 80°C for 1 hour.[10]

  • Cool the reaction mixture and filter any solid that may have formed. Wash the residue with acetone.

  • Combine the filtrate and the acetone washings and evaporate under reduced pressure to obtain a syrupy residue.[10]

  • Adjust the pH of the residue to 8 with 0.25 N aqueous sodium hydroxide solution.

  • Wash the aqueous solution three times with chloroform to remove any unreacted starting material and byproducts.

  • Slowly pass the aqueous solution through a column packed with approximately 200 mL of Amberlite IR 120B (H+ form) resin.[10]

  • Wash the column with 1 L of water.

  • Elute the product from the resin with 1.28 L of 5 N aqueous sodium hydroxide solution.[10]

  • Evaporate the eluate under reduced pressure.

  • Crystallize the residue from acetone to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid 1.3 hydrate.[10]

  • For further purification, recrystallize from a dimethylformamide-water-acetone mixture.[10]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis:

ReactionMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 1-Benzyl-3-piperidone cyanohydrin Cyanohydrin Intermediate start->cyanohydrin KCN, HCl product 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid cyanohydrin->product HCl, H₂O, Heat

Caption: Reaction Mechanism Overview

Experimental Workflow

This diagram outlines the major stages of the experimental procedure:

Workflow A Cyanohydrin Formation B Extraction & Solvent Removal A->B C Nitrile Hydrolysis B->C D Work-up & pH Adjustment C->D E Purification by Ion Exchange D->E F Crystallization E->F

Caption: Experimental Workflow Diagram

Safety Precautions

This synthesis involves the use of highly toxic and corrosive substances. It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Benzyl-3-piperidone hydrochloride: May cause skin and serious eye irritation.[11][12] Harmful if swallowed.[12] Avoid breathing dust.[11]

  • Potassium Cyanide/Sodium Cyanide: EXTREMELY TOXIC. Fatal if swallowed, in contact with skin, or if inhaled.[13][14][15][16] Contact with acids liberates very toxic hydrogen cyanide gas.[16] Never allow cyanide salts to come into contact with acids outside of the controlled reaction conditions. All equipment and waste containing cyanide must be decontaminated with an appropriate oxidizing agent (e.g., bleach) before disposal.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ammonium Chloride: Harmful if swallowed and causes serious eye irritation.[17][18][19][20][21]

An emergency cyanide antidote kit should be readily available, and all personnel should be trained in its use before commencing the experiment.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone. By understanding the underlying principles of the Strecker synthesis and adhering to strict safety protocols, researchers can effectively produce this valuable compound for applications in drug discovery and development.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available at: [Link]

  • Safety Data Sheet Product name: Ammonium Chloride. Available at: [Link]

  • Safety Data Sheet Sodium Cyanide Solution. Available at: [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet: Ammonium chloride - Carl ROTH. Available at: [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. Available at: [Link]

  • Material Safety Data Sheet. Available at: [Link]

  • Safety Data Sheet Ammonium Chloride Revision 5, Date 07 Jun 2022 - Redox. Available at: [Link]

  • Ammonium Chloride Granular, ACS - 0445 - SAFETY DATA SHEET. Available at: [Link]

  • Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

  • 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Ch27 : Strecker Synthesis of amino acids - Chemistry - University of Calgary. Available at: [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

Sources

Enantioselective Synthesis of (3S, 4R)-3-Hydroxypiperidine-4-Carboxylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, a valuable chiral building block for drug discovery and development. The presented five-step synthetic route commences with readily available isonicotinic acid and leverages a key Sharpless asymmetric dihydroxylation to install the desired stereochemistry with high fidelity. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and approved pharmaceuticals. The introduction of stereocenters onto this ring system can profoundly influence biological activity, making the development of robust enantioselective synthetic methods a critical endeavor. (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid is a particularly important non-proteinogenic amino acid analogue. Its constrained cyclic structure and defined stereochemistry make it an ideal component for the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures with therapeutic potential. The cis relationship between the hydroxyl and carboxylic acid groups, combined with their specific absolute stereochemistry, presents a significant synthetic challenge that necessitates a carefully designed and executed asymmetric synthesis.

This guide details a reliable and scalable synthetic pathway that addresses this challenge directly, culminating in the target molecule with high optical purity.

Overall Synthetic Strategy

The synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid is achieved through a five-step sequence, beginning with the functionalization of the pyridine ring, followed by the crucial stereochemical-defining dihydroxylation, and concluding with deprotection to yield the final product.

Synthetic_Workflow Isonicotinic_Acid Isonicotinic Acid Methyl_Isonicotinate Methyl Isonicotinate Isonicotinic_Acid->Methyl_Isonicotinate Step 1: Esterification Tetrahydropyridine_Intermediate N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester Methyl_Isonicotinate->Tetrahydropyridine_Intermediate Steps 2 & 3: Partial Reduction & N-Boc Protection Diol_Intermediate N-Boc-(3S, 4R)-3,4-dihydroxypiperidine-4-carboxylic acid methyl ester Tetrahydropyridine_Intermediate->Diol_Intermediate Step 4: Sharpless Asymmetric Dihydroxylation Final_Product (3S, 4R)-3-Hydroxypiperidine-4-carboxylic acid Diol_Intermediate->Final_Product Step 5: Deprotection

Figure 1: Overall synthetic workflow for (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid.

Experimental Protocols and Scientific Rationale

Step 1: Esterification of Isonicotinic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester, preventing its interference in subsequent reduction steps.

Protocol:

  • To a stirred suspension of isonicotinic acid (10.0 g, 81.2 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (8.8 mL, 121.8 mmol) dropwise over 15 minutes.

  • Remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain a white solid.

  • Redissolve the solid in a saturated aqueous solution of sodium bicarbonate (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl isonicotinate as a colorless oil.

Scientific Rationale: The acid-catalyzed esterification is a classic and efficient method for protecting carboxylic acids. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, the latter being the catalyst for the esterification. The ester protection is crucial as the free carboxylic acid would be deprotonated under the basic conditions of the N-Boc protection step and could interfere with the reduction of the pyridine ring.

Step 2: N-Benzylation and Partial Reduction to N-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester

Objective: To activate the pyridine ring towards reduction by N-alkylation and then selectively reduce it to the tetrahydropyridine.

Protocol:

  • In a 500 mL round-bottom flask, dissolve methyl isonicotinate (10.0 g, 72.9 mmol) in acetonitrile (150 mL).

  • Add benzyl bromide (9.5 mL, 79.9 mmol) and heat the mixture to reflux for 12 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the pyridinium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Suspend the dried pyridinium salt in methanol (200 mL) and cool to 0 °C in an ice bath.

  • Add sodium borohydride (5.5 g, 145.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Scientific Rationale: Quaternization of the pyridine nitrogen with benzyl bromide significantly increases the electrophilicity of the ring, making it susceptible to reduction by sodium borohydride. The reduction is typically regioselective, yielding the 1,2,3,6-tetrahydropyridine isomer as the major product.

Step 3: Debenzylation and N-Boc Protection

Objective: To replace the N-benzyl group with a tert-butoxycarbonyl (Boc) group, which is a stable protecting group under the conditions of the subsequent Sharpless dihydroxylation.

Protocol:

  • Dissolve N-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester (10.0 g, 40.8 mmol) in methanol (150 mL).

  • Add 10% palladium on carbon (1.0 g, 10 wt%) and ammonium formate (12.9 g, 204 mmol).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in a 1:1 mixture of dioxane and water (100 mL).

  • Add sodium bicarbonate (6.8 g, 81.6 mmol) followed by di-tert-butyl dicarbonate (9.8 g, 44.9 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Concentrate the reaction mixture to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester.

Scientific Rationale: The N-benzyl group is readily cleaved by catalytic transfer hydrogenation using ammonium formate as the hydrogen source. The resulting secondary amine is then protected with a Boc group. The Boc protecting group is essential as it prevents the amine from coordinating to the osmium catalyst in the next step, which would inhibit the dihydroxylation reaction. A general protocol for N-Boc protection can be found in the literature.[1]

Step 4: Sharpless Asymmetric Dihydroxylation

Objective: To introduce two hydroxyl groups across the double bond with the desired (3S, 4R) stereochemistry. This is the key enantioselective step of the synthesis.

Protocol:

  • In a 500 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 200 mL).

  • Add AD-mix-β (56 g, approximately 1.4 g per mmol of alkene) and methanesulfonamide (3.8 g, 40 mmol). Stir until the solids are mostly dissolved, resulting in a biphasic mixture.[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid methyl ester (10.2 g, 40 mmol) in tert-butanol (20 mL).

  • Stir the reaction vigorously at 0 °C for 24 hours. The color of the reaction will change from orange to a dark brown.

  • Quench the reaction by adding solid sodium sulfite (60 g) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with 2 M aqueous sodium hydroxide, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel to afford the desired (3S, 4R)-diol.

Scientific Rationale: The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols.[3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant (potassium ferricyanide in the AD-mix). The chiral ligand, a derivative of the cinchona alkaloid dihydroquinidine ((DHQD)2PHAL in AD-mix-β), creates a chiral environment around the osmium center. This directs the [3+2] cycloaddition of the osmium tetroxide to a specific face of the alkene, leading to high enantioselectivity.[3] According to the Sharpless mnemonic for predicting the stereochemical outcome, AD-mix-β typically delivers the diol from the "top face" of the alkene when drawn in a specific orientation, which in this case leads to the desired (3S, 4R) stereochemistry.

Sharpless_Dihydroxylation cluster_0 Sharpless Asymmetric Dihydroxylation Tetrahydropyridine N-Boc-tetrahydropyridine (alkene) Osmate_Ester Cyclic Osmate Ester (intermediate) Tetrahydropyridine->Osmate_Ester [3+2] Cycloaddition (AD-mix-β) OsO4_L OsO₄-(DHQD)₂PHAL (chiral catalyst) OsO4_L->Osmate_Ester Diol (3S, 4R)-Diol Osmate_Ester->Diol Hydrolysis

Figure 2: Key stereodetermining step: Sharpless asymmetric dihydroxylation.

Step 5: Saponification and N-Boc Deprotection

Objective: To remove the methyl ester and N-Boc protecting groups to yield the final target molecule.

Protocol:

  • Dissolve the purified diol from Step 4 (8.0 g, 27.6 mmol) in a mixture of methanol (100 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (2.3 g, 55.2 mmol) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected carboxylic acid.

  • Dissolve the crude N-Boc protected acid in a 1:1 mixture of dichloromethane and trifluoroacetic acid (100 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x 50 mL) to remove residual trifluoroacetic acid.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to give (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid as a white solid.

Scientific Rationale: Saponification with lithium hydroxide is a standard method for the hydrolysis of methyl esters under mild conditions. Subsequent treatment with a strong acid like trifluoroacetic acid efficiently cleaves the N-Boc protecting group, liberating the secondary amine and yielding the final product. A variety of methods for N-Boc deprotection have been reported.

Data Summary

StepReactionKey ReagentsExpected Yield
1EsterificationIsonicotinic acid, Methanol, SOCl₂>95%
2Partial ReductionMethyl isonicotinate, Benzyl bromide, NaBH₄70-80%
3N-Boc ProtectionPd/C, Ammonium formate, (Boc)₂O85-95%
4Asymmetric DihydroxylationAD-mix-β, Methanesulfonamide75-85% (>95% ee)
5DeprotectionLiOH, Trifluoroacetic acid>90%

Conclusion

The synthetic route detailed in this application note provides a robust and reliable method for the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. The key to this synthesis is the highly stereoselective Sharpless asymmetric dihydroxylation, which effectively establishes the two contiguous stereocenters with the desired absolute configuration. The protocols provided are scalable and utilize readily available reagents, making this methodology accessible to a wide range of chemistry laboratories. The successful synthesis of this valuable chiral building block will undoubtedly facilitate further research and development in the field of medicinal chemistry.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Zaragoza, F. (2007). A simple and efficient method for the N-Boc protection of amines. Molecules, 12(5), 1205-1210. [Link]

Sources

Application Note: 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Modern drug discovery is increasingly shifting away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional architectures. This "escape from flatland" significantly improves target specificity, reduces off-target toxicity, and enhances pharmacokinetic profiles.

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid represents a premier chiral building block in this paradigm. Featuring a quaternary stereocenter at the C3 position, it provides a rigid, 3D vector for dense functionalization. The orthogonal reactivity of its three key functional groups—a tertiary hydroxyl, a carboxylic acid, and an N-benzyl protected amine—enables the rapid synthesis of spirocycles, peptidomimetics, and targeted therapeutics. Notably, this scaffold is actively utilized in the development of Nuclear Receptor-Binding SET Domain (NSD) modulators[1], Muscarinic M3 selective antagonists, and Rho kinase inhibitors[2].

Physicochemical & Structural Profiling

To ensure reproducibility in downstream coupling and purification steps, the fundamental physicochemical properties of the building block are summarized below[3].

PropertyValue / Description
Chemical Name 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
CAS Number 14813-01-5 (Free base) / 112197-87-2 (HCl salt)
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol (Free base)
Physical State Solid (White to off-white prisms)
Functional Groups Tertiary hydroxyl, carboxylic acid, tertiary amine
Hazard Classification Acute Tox. 3 (Oral), Eye Irrit. 2, Skin Irrit. 2[2]
Predicted m/z [M+H]+ 236.128[3]

Mechanistic Causality in Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over simpler alternatives:

  • C3 Quaternary Center: The geminal hydroxyl and carboxylic acid groups lock the piperidine ring into a specific conformation. This pre-organization minimizes entropic penalties upon target binding, a critical factor in designing highly potent kinase inhibitors and epigenetic modulators[1].

  • Orthogonal Reactivity: The carboxylic acid can undergo selective amide coupling, while the tertiary hydroxyl can participate in oxa-spirocyclization or act as a critical hydrogen-bond donor.

  • Robust N-Benzyl Protection: The N-benzyl group is chosen over Boc or Cbz because it withstands both the highly acidic conditions required for cyanohydrin hydrolysis[4] and the basic conditions of amide coupling[1]. It is cleanly removed via catalytic hydrogenolysis, serving as a self-purifying step since the byproducts (toluene) are volatile.

Applications Core 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid App1 Muscarinic M3 Antagonists Core->App1 Receptor Targeting App2 Rho Kinase Inhibitors Core->App2 Kinase Inhibition App3 NSD Modulators (Antineoplastic) Core->App3 Epigenetic Modulation App4 Spirocyclic Peptidomimetics Core->App4 3D Scaffold Design

Figure 1: Divergent medicinal chemistry applications of the chiral building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: De Novo Synthesis via Cyanohydrin Intermediate

Objective: Synthesize the building block from commercially available 1-benzyl-3-piperidone[4]. Causality & Rationale: A Strecker-type addition of KCN generates a cyanohydrin intermediate. The highly acidic environment (HCl) prevents the retro-cyanohydrin reaction and drives the subsequent hydrolysis of the nitrile directly to the carboxylic acid[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-benzyl-3-piperidone hydrochloride (8.13 g) in a 1:1 mixture of THF/water (28.8 mL) and concentrated HCl (2.99 mL)[4].

  • Nucleophilic Addition: Critical Step — Slowly add KCN (4.68 g, 72 mmol) while maintaining the temperature strictly below 8°C. Causality: The reaction is exothermic; maintaining a low temperature prevents the evolution of toxic HCN gas and minimizes unwanted polymerization[4].

  • Extraction: Stir for 4 hours, then extract the intermediate with diethyl ether. Evaporate the solvent under reduced pressure[4].

  • Acidic Hydrolysis: Dissolve the oily cyanohydrin residue in concentrated HCl (14.4 mL) and heat at 80°C for 1 hour to hydrolyze the nitrile[4].

  • Crystallization: Cool the mixture, filter, and crystallize the residue from acetone[4].

  • System Validation: The protocol is self-validating via melting point analysis. The intermediate hydrate will melt at 103.5°C–104.5°C. Drying over PCl₅ at 70°C yields the pure anhydrous product, which exhibits a distinct melting point of 212°C–214°C[4].

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple a primary amine (e.g., methylamine) to the C3 carboxylic acid to generate target pharmacophores[1]. Causality & Rationale: The C3 position is a sterically hindered quaternary center. Standard coupling agents (like EDC/NHS) often fail or give poor yields. HATU is employed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack by the amine despite the steric bulk[1].

Step-by-Step Methodology:

  • Activation: To a solution of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid (1.22 g, 5.19 mmol) in DMF (20 mL), add HATU (2.366 g, 6.22 mmol) and N,N-diisopropylethylamine (DIPEA) (2.72 mL, 15.56 mmol)[1].

  • Intermediate Formation: Stir for 15 minutes at 20°C to ensure complete formation of the active HOAt ester[1].

  • Amine Addition: Add the target amine (e.g., methylamine hydrochloride, 0.525 g, 7.78 mmol)[1].

  • Coupling: Stir the resulting mixture at 20°C for 1 hour[1].

  • Workup: Quench with H₂O (50 mL) and extract with ethyl acetate. Wash the organic layer with brine and dry over MgSO₄[1].

  • System Validation: Monitor the reaction via LC-MS. The complete disappearance of the parent mass (m/z 236.1 [M+H]+) and the appearance of the desired amide mass confirms successful coupling.

Protocol C: Global Deprotection (N-Debenzylation)

Objective: Remove the N-benzyl group to reveal the secondary amine for downstream diversification. Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond. The tertiary hydroxyl and the newly formed amide remain completely unaffected, demonstrating the orthogonal nature of the protecting group strategy.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide derivative (1.0 g) in MS-grade methanol (20 mL).

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes, then carefully add 10% Pd/C (100 mg, 10% w/w).

  • Hydrogenolysis: Evacuate the flask and backfill with H₂ gas (via balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric catalyst, washing the pad with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • System Validation: Perform TLC analysis (DCM/MeOH 9:1). The starting material is UV-active (due to the benzyl ring), while the deprotected product is UV-inactive but stains strongly with Ninhydrin (yielding a deep purple/blue spot indicative of a free secondary amine).

Pathway A 1-Benzyl-3-piperidone B Cyanohydrin Intermediate A->B KCN, HCl (Addition) C 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid B->C Conc. HCl (Hydrolysis) D Amide Derivative C->D HATU, DIPEA (Coupling) E N-Deprotected Scaffold D->E H2, Pd/C (Deprotection)

Figure 2: Synthetic workflow from 1-benzyl-3-piperidone to functionalized piperidine scaffolds.

References

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid PrepChem[Link]

  • 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride (CID 54595370) PubChemLite[Link]

  • Heterocycles as modulators of NSD activity (WO2024073282A2)

Sources

Application Notes & Protocols: The 1-Benzyl-3-Hydroxypiperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The N-benzylpiperidine (N-BP) motif is a quintessential example, valued for its three-dimensional nature and structural flexibility.[1][2] When functionalized with a hydroxyl group at the 3-position, the resulting 1-benzyl-3-hydroxypiperidine scaffold becomes an exceptionally versatile building block for drug discovery.[3][4]

The basic nitrogen of the piperidine ring, the steric and electronic influence of the N-benzyl group, and the reactive handle of the C3-hydroxyl group converge to create a scaffold with favorable pharmacokinetic properties and multiple vectors for chemical modification.[3][5] This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in targeting complex diseases, complete with field-proven protocols for its synthesis and biological evaluation.

Part 1: Foundational Chemistry & Strategic Value

The power of the 1-benzyl-3-hydroxypiperidine scaffold lies in its distinct chemical features, which medicinal chemists can exploit to fine-tune biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Piperidine Ring: A saturated six-membered heterocycle, its basic nitrogen atom (pKa ~8-9) is typically protonated at physiological pH. This positive charge is often critical for forming ionic interactions or key hydrogen bonds with acidic residues (e.g., Asp, Glu) in protein active sites.[6]

  • The N-Benzyl Group: This group is more than a simple protecting group. It provides a source of crucial cation-π interactions , where the protonated nitrogen interacts favorably with the electron-rich aromatic faces of amino acids like Tyrosine, Phenylalanine, or Tryptophan within a target protein.[1][2] Furthermore, the benzyl ring itself is a platform for substitution, allowing for the optimization of potency and selectivity.

  • The 3-Hydroxyl Group: This functional group significantly enhances the scaffold's utility. It introduces polarity, can act as a hydrogen bond donor or acceptor, and serves as a key point for further functionalization, such as oxidation to a ketone or conversion to ethers and esters.[3][7] Its position at C3 creates a chiral center, making the synthesis of specific enantiomers crucial for optimizing drug efficacy and minimizing off-target effects.[3][4]

G A 1-Benzyl-3-Hydroxypiperidine B Piperidine Ring (Basic Nitrogen) A->B provides C N-Benzyl Group A->C provides D 3-Hydroxyl Group (Chiral Center) A->D provides E Ionic Interactions (e.g., with Asp, Glu) B->E F Cation-π Interactions (e.g., with Phe, Tyr) C->F G H-Bonding (Donor/Acceptor) D->G H Site for Further Functionalization D->H

Part 2: Synthetic Strategies & Protocols

An efficient and scalable synthesis is paramount for any scaffold intended for drug discovery campaigns. Several reliable routes to 1-benzyl-3-hydroxypiperidine and its derivatives have been established.

Overview of Synthetic Routes

Two primary strategies involve either the reduction of a pyridinium salt or the reduction of a piperidone precursor.

  • From 3-Hydroxypyridine: This common industrial method involves the benzylation of 3-hydroxypyridine to form a 1-benzyl-3-hydroxypyridinium salt. This intermediate is then dearomatized via reduction, typically using a hydride source like sodium borohydride, to yield the target piperidine.[8]

  • From 1-Benzyl-3-piperidone: This route begins with the commercially available 1-benzyl-3-piperidone. A straightforward reduction of the ketone, often with sodium borohydride, yields the racemic 1-benzyl-3-hydroxypiperidine. This method is particularly useful for accessing derivatives where chirality is introduced later or is not required for initial screening.[9]

G start Starting Materials (e.g., 3-Hydroxypyridine) step1 Step 1: Benzylation (Formation of Pyridinium Salt) start->step1 step2 Step 2: Reduction (e.g., NaBH4) step1->step2 product 1-Benzyl-3-hydroxypiperidine (Core Scaffold) step2->product step3 Step 3: Derivatization (e.g., Etherification, Esterification) product->step3 final_product Bioactive Derivatives step3->final_product

Protocol 1: Synthesis of N-Benzyl-3-hydroxypiperidine from 3-Hydroxypyridine[8]

This protocol describes a two-step process to synthesize the core scaffold, which is robust and scalable.

Step 1: Formation of 1-Benzyl-3-hydroxypyridinium Chloride

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy pyridine (1.0 eq) and a hydrocarbon solvent such as toluene (approx. 5-10 mL per gram of pyridine).

  • Reagent Addition: While stirring, add benzyl chloride (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The pyridinium salt product will precipitate out of the toluene. Isolate the solid by vacuum filtration and wash with a small amount of cold toluene or diethyl ether to remove unreacted benzyl chloride. Dry the solid under vacuum.

    • Causality Note: Toluene is chosen as a solvent because the starting materials are soluble at reflux, while the ionic pyridinium salt product is insoluble at room temperature, allowing for easy isolation by precipitation.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine

  • Setup: In a separate flask equipped with a stirrer and thermometer, dissolve the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) from Step 1 in a suitable solvent, such as methanol or ethanol (approx. 10-15 mL per gram). Cool the solution to 0-5°C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise to the cooled solution. Maintain the temperature below 10°C during the addition.

    • Causality Note: The addition of NaBH₄ must be slow and controlled as the reduction is exothermic and generates hydrogen gas. The basic conditions generated by NaBH₄ in methanol facilitate the dearomatization.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Extract the aqueous layer 2-3 times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)

The 1-benzyl-3-hydroxypiperidine scaffold is a cornerstone in the development of agents for a wide range of diseases, particularly those affecting the central nervous system (CNS).

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The multifactorial nature of Alzheimer's Disease (AD) makes multi-target-directed ligands (MTDLs) a promising therapeutic strategy.[10][11] The 1-benzyl-3-hydroxypiperidine scaffold is central to this approach.

  • Targeting Acetylcholinesterase (AChE): The N-benzylpiperidine core is a key pharmacophore in Donepezil, a primary AChE inhibitor used to treat AD.[1] Derivatives are designed to inhibit AChE, which increases levels of the neurotransmitter acetylcholine in the brain, alleviating cognitive symptoms.[12]

  • Dual HDAC/AChE Inhibition: Recent studies have focused on creating derivatives that also inhibit histone deacetylases (HDACs). This dual-action approach aims to provide both symptomatic relief (via AChE inhibition) and potentially disease-modifying effects (via HDAC inhibition).[10] In one study, derivative d5 showed potent dual inhibition (HDAC IC₅₀ = 0.17 μM, AChE IC₅₀ = 6.89 μM).[10]

CNS Receptor Modulation

The scaffold is highly effective for targeting various G-protein coupled receptors (GPCRs) in the brain.

  • Dopamine D₄ and Sigma σ₁ Receptors: There is a significant pharmacophore overlap for ligands of the D₄ and σ₁ receptors, both of which are implicated in various CNS disorders.[6] Both receptors feature a key acidic residue (Asp115 in D₄, Glu172 in σ₁) that interacts with the basic nitrogen of the piperidine ring.[6] Subtle modifications to the N-benzyl and 3-oxy-substituents can tune the selectivity between these two targets. For example, moving from a 3-O-benzyl to a 4-O-benzyl piperidine scaffold can dramatically improve D₄ receptor activity.[13]

  • Histamine H₃ Receptors: 1-benzyl-4-hydroxypiperidine derivatives (a close regioisomer) have been developed as potent and selective H₃ receptor antagonists.[14] These compounds are investigated for their potential in treating cognitive disorders and other neurological conditions.

Summary of Structure-Activity Relationships (SAR)

The following table summarizes key SAR insights for various derivatives.

Target Receptor/EnzymeScaffold MoietyKey Structural ModificationImpact on ActivityReference
Acetylcholinesterase (AChE) N-BenzylpiperidineLinking to an HDAC-binding cap groupCreates dual inhibitors for Alzheimer's Disease[10]
Dopamine D₄ Receptor 3-O-BenzylpiperidineAddition of fluoro/methyl groups to N-benzyl ringGenerally retains or slightly improves activity[13]
Dopamine D₄ Receptor 4-O-BenzylpiperidineIsomeric shift from 3-O- to 4-O-benzyl~10-fold improvement in D₄ binding affinity[13]
Sigma σ₁ Receptor (S)-3-O-piperidineN-substitution with N-methyl-5-indazoleHigh potency and excellent selectivity over D₄[6]
Histamine H₃ Receptor 1-Benzyl-4-hydroxypiperidineExtension of an aminopropyloxy chain from the 4-OH groupProduces potent H₃ antagonists (pKi up to 7.09)[14]
Muscarinic M₁ Receptor N-BenzylpiperidineSubstitutions at 3- or 4-position of benzyl ringComplete loss of M₁ agonist activity[15]

Part 4: Protocols for Biological Evaluation

Once novel derivatives are synthesized, they must be rigorously tested. The following are standard, self-validating protocols for assessing the biological activity of 1-benzyl-3-hydroxypiperidine derivatives targeting common CNS pathways.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening A Library Design (Based on SAR) B Synthesis of Derivatives A->B informs C Primary Assay (e.g., Enzyme Inhibition) B->C D Secondary Assay (e.g., Receptor Binding) C->D E Selectivity Profiling D->E F Data Analysis (IC50 / Ki Determination) E->F G Lead Optimization F->G identifies leads G->A new cycle

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, which measures the activity of AChE by detecting the production of thiocholine.

Materials:

  • AChE from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (1-benzyl-3-hydroxypiperidine derivatives) dissolved in DMSO

  • Positive control (Donepezil)

  • 96-well microplate and plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Donepezil in 100% DMSO.

    • Prepare working solutions of ATCI (15 mM) and DTNB (3 mM) in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of test compound solution at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO.

    • Add 10 µL of AChE enzyme solution to all wells except the "blank" wells (add buffer instead).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The 1-benzyl-3-hydroxypiperidine scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic tractability and privileged structural features have made it a recurring motif in drugs targeting the CNS and beyond.[2][5][16] Future research will likely focus on several key areas:

  • Novel Derivatizations: Exploring new functionalizations of the benzyl and piperidine rings to target novel protein-protein interactions or allosteric sites.

  • Chiral Synthesis: Increased emphasis on developing more efficient and scalable enantioselective syntheses to provide access to stereochemically pure clinical candidates.[3][4]

  • New Therapeutic Areas: Applying the scaffold to emerging targets in areas like oncology and inflammatory diseases, leveraging its favorable drug-like properties.

By understanding the fundamental chemistry, synthetic routes, and biological applications outlined in this guide, researchers can more effectively leverage the 1-benzyl-3-hydroxypiperidine scaffold to design and develop the next generation of innovative therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

  • Synthetic Communications. (1998). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Taylor & Francis Online. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

  • Maslowska-Lipowicz, I., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. PubMed. Retrieved from [Link]

  • Martinez-Chavez, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Retrieved from [Link]

  • Dahl, R., et al. (2011). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. PMC. Retrieved from [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2025). MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

Sources

Application Note: Chemoselective N-Benzylation of 3-Hydroxypiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Strategic Design & Mechanistic Rationale

The functionalization of highly polar, polyfunctional cyclic amino acids presents a unique challenge in synthetic organic chemistry. 3-Hydroxypiperidine-3-carboxylic acid contains three reactive sites: a secondary amine (N1), a tertiary hydroxyl group (C3), and a carboxylic acid (C3).

Avoiding the Pitfalls of Direct Alkylation

Attempting direct N-alkylation using benzyl bromide and a standard base (e.g., K₂CO₃ or Cs₂CO₃) is fundamentally flawed for this substrate. While direct alkylation is possible for simple amines, the presence of the unprotected carboxylic acid inevitably leads to competitive esterification (forming a benzyl ester), and the highly basic conditions risk O-alkylation of the hydroxyl group[1].

The Reductive Amination Advantage

To achieve absolute chemoselectivity, this protocol utilizes reductive amination via sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). This method operates through a self-validating mechanistic pathway:

  • Electrophilic Targeting: Benzaldehyde reacts exclusively with the secondary amine to form a highly electrophilic iminium ion intermediate. The hydroxyl and carboxyl groups remain completely inert during this condensation[2].

  • Chemoselective Reduction: STAB is a mild hydride donor that specifically reduces the iminium ion. Unlike sodium borohydride (NaBH₄), STAB will not reduce unreacted benzaldehyde to benzyl alcohol, nor will it affect the carboxylic acid[3].

Mechanism A 3-Hydroxypiperidine- 3-carboxylic acid C Iminium Ion Intermediate A->C + Benzaldehyde - H2O B Benzaldehyde B->C D N-Benzyl Product C->D NaBH(OAc)3 Reduction

Chemoselective reductive amination pathway for N-benzylation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to drive the reaction to completion while suppressing side reactions.

ParameterValue / ConditionMechanistic Rationale
Starting Material 1.0 equivalentActs as the limiting reagent.
Benzaldehyde 1.1 equivalentsA slight excess ensures complete conversion of the amine to the iminium ion without complicating downstream purification[1].
NaBH(OAc)₃ (STAB) 1.5 equivalentsExcess hydride accounts for slow hydrolysis of the reagent and ensures rapid, irreversible reduction of the iminium intermediate[3].
Solvent System DCE / DMF (1:1 v/v)1,2-Dichloroethane (DCE) is the optimal solvent for STAB stability[3]. N,N-Dimethylformamide (DMF) is required to disrupt the crystal lattice and solubilize the zwitterionic amino acid.
Temperature 0 °C → 20 °CInitial cooling controls the exothermic reduction; warming ensures kinetic completion.
Expected Yield 78% - 85%High efficiency is typical of STAB-mediated reductive aminations[4].

Required Materials & Reagents

  • Substrate: 3-Hydroxypiperidine-3-carboxylic acid (CAS: 2171516-36-0 derivative core)

  • Reagents: Benzaldehyde (freshly distilled), Sodium triacetoxyborohydride (STAB, 95%+)

  • Solvents: 1,2-Dichloroethane (DCE, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether (Et₂O)

  • Aqueous Solutions: Saturated aqueous Sodium Bicarbonate (NaHCO₃), 1M Hydrochloric Acid (HCl)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the distinct solubility profiles of the starting materials versus the product, the workflow eliminates the need for complex column chromatography.

Phase 1: Solubilization & Iminium Formation
  • Equip a flame-dried, round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet.

  • Suspend 3-hydroxypiperidine-3-carboxylic acid (1.0 eq, e.g., 10.0 mmol) in a 1:1 mixture of anhydrous DCE and DMF (0.2 M concentration, 50 mL total volume).

  • Add freshly distilled benzaldehyde (1.1 eq, 11.0 mmol) dropwise via syringe.

  • Stir the suspension vigorously at room temperature (20 °C) for 2 hours. Field Insight: As the iminium ion forms, the highly polar zwitterion is converted into a more lipophilic intermediate, and the suspension will gradually clarify into a homogeneous solution.

Phase 2: Chemoselective Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add solid NaBH(OAc)₃ (1.5 eq, 15.0 mmol) in three equal portions over 15 minutes to control the evolution of hydrogen gas and the exothermic reduction[4].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under an inert atmosphere.

Phase 3: Self-Validating Isolation (Isoelectric Precipitation)
  • Quenching: Cool the mixture back to 0 °C and carefully quench the remaining hydride by adding saturated aqueous NaHCO₃ (20 mL). Stir until gas evolution ceases.

  • Organic Wash: Transfer the mixture to a separatory funnel and dilute with 50 mL of Deionized Water. Wash the aqueous layer with Diethyl Ether (3 × 40 mL).

    • Causality: Unreacted benzaldehyde and trace organic byproducts partition into the ether layer. The target N-benzyl amino acid remains in the aqueous layer as a highly soluble carboxylate salt.

  • Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise to adjust the pH to approximately 6.0 (the estimated isoelectric point of the product).

  • Validation Check: The addition of the hydrophobic benzyl group significantly decreases the aqueous solubility of the resulting zwitterion. At pH 6.0, the product will precipitate as a white solid[2].

  • Collect the precipitate via vacuum filtration, wash with ice-cold water (10 mL) and cold acetone (5 mL), and dry under high vacuum to afford pure 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Workflow S1 1. Solubilization Suspend amino acid in DCE/DMF S2 2. Iminium Formation Add Benzaldehyde (1.1 eq), Stir 2h S1->S2 S3 3. Chemoselective Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C S2->S3 S4 4. Reaction Quenching Neutralize with NaHCO3 (aq) S3->S4 S5 5. Organic Wash Extract impurities with Et2O S4->S5 S6 6. Isoelectric Isolation Adjust pH to ~6 to precipitate product S5->S6

Step-by-step experimental workflow for N-benzylation and isoelectric isolation.

Troubleshooting & Analytical Validation

  • Incomplete Solubilization: If the starting material does not fully dissolve during Phase 1, do not add STAB prematurely. The solid state prevents iminium formation. Increase the ratio of DMF slightly or gently warm the mixture to 35 °C for 30 minutes, then cool before proceeding.

  • Absence of Precipitation at pH 6.0: If the product fails to precipitate during Phase 3, the aqueous volume may be too large. Lyophilize (freeze-dry) the aqueous layer to a solid powder, then triturate the residue with a minimal amount of cold methanol to extract the pure zwitterion away from inorganic salts.

  • Analytical Confirmation: Validate the product via LC-MS (Expected [M+H]⁺ m/z = 236.12) and ¹H-NMR (look for the characteristic benzylic -CH₂- singlet integrating to 2 protons around δ 3.6-3.8 ppm).

References

  • Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

Sources

Application Note: Synthesis and Validation of Blood-Brain Barrier (BBB)-Penetrant PROTACs for the Targeted Degradation of Pathological Tau

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists Application Area: Synthesis of Novel Neurological Disorder Therapeutics (Targeted Protein Degradation)

Executive Summary & Mechanistic Rationale

The accumulation of hyperphosphorylated, aggregated proteins—such as Tau, α -synuclein, and mutant Huntingtin (mHTT)—is a hallmark of neurodegenerative diseases (NDs) like Alzheimer's disease (AD) and Parkinson's disease (PD). Traditional small-molecule inhibitors are often ineffective against these "undruggable" structural aggregates[1][2]. Proteolysis Targeting Chimeras (PROTACs) offer a paradigm-shifting solution by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade these pathogenic proteins[3].

However, translating PROTACs to neurology faces a massive hurdle: Blood-Brain Barrier (BBB) permeability . PROTACs are heterobifunctional molecules (Target Ligand – Linker – E3 Ligase Ligand) that inherently violate Lipinski’s Rule of Five, typically possessing high molecular weights (>800 Da) and high Topological Polar Surface Area (TPSA)[4][5].

This application note details a field-proven, multiparameter optimization (MPO) synthetic protocol to generate BBB-penetrant Tau-PROTACs. By rationally selecting lipophilic alkyl linkers over traditional polyethylene glycol (PEG) chains and utilizing low-molecular-weight Cereblon (CRBN) binders, we can achieve optimal Central Nervous System (CNS) penetrance while maintaining high degradation efficacy (DC 50​ in the low nanomolar range)[6].

MechanisticPathway Tau Pathological p-Tau (Undruggable Target) Ternary Ternary Complex (Proximity Induction) Tau->Ternary PROTAC CNS-Optimized PROTAC (Alkyl Linker) PROTAC->Ternary E3 CRBN E3 Ligase (Recruitment) E3->Ternary Ub Polyubiquitination (K48 Linkage) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Recognition & Cleavage

Fig 1: Mechanistic pathway of PROTAC-mediated targeted degradation of pathological Tau.

Synthetic Strategy: Overcoming the CNS Delivery Bottleneck

To engineer a self-validating, BBB-penetrant degrader, every structural domain must be optimized for both binding affinity and physicochemical properties.

  • Tau-Binding Moiety: We utilize a quinoxaline-derivative scaffold, inspired by high-affinity Tau PET imaging tracers. This ensures high selectivity for aggregated p-Tau over monomeric physiological Tau[6].

  • E3 Ligase Ligand: Pomalidomide (a CRBN binder) is selected over VHL ligands. VHL ligands are heavily functionalized and possess high TPSA, which drastically reduces BBB penetration. Pomalidomide provides a lower molecular weight and fewer hydrogen bond donors (HBDs)[1].

  • Linker Chemistry (The Causality of Choice): Standard PROTAC synthesis relies on PEG linkers for solubility. However, the oxygen atoms in PEG chains act as hydrogen bond acceptors, increasing TPSA and promoting efflux pump (P-gp) recognition. Protocol modification: We substitute PEG with a fully saturated alkyl chain (e.g., 6 to 8 carbons). This deliberate choice reduces TPSA to <120A˚2 , a critical threshold for passive BBB diffusion[5].

SyntheticWorkflow Step1 Phase 1: Warhead Synthesis Quinoxaline derivative functionalization Step2 Phase 2: Linker Conjugation Alkyl chain coupling via reductive amination Step1->Step2 Step3 Phase 3: E3 Ligase Attachment Pomalidomide coupling via S_NAr reaction Step2->Step3 Step4 Phase 4: Physicochemical Profiling PAMPA-BBB & LC-MS/MS Validation Step3->Step4 Step5 Phase 5: Biological Efficacy In vitro p-Tau degradation in SH-SY5Y cells Step4->Step5

Fig 2: Five-phase synthetic and validation workflow for CNS-active PROTACs.

Detailed Experimental Protocols

Phase 1 & 2: Synthesis of the PROTAC Precursor (Tau Binder + Linker)

Rationale: Reductive amination is chosen over amide coupling to eliminate a hydrogen bond donor/acceptor pair, strictly controlling the MPO score for brain penetrance.

  • Reagents: Quinoxaline-amine derivative (1.0 eq), alkyl dialdehyde (e.g., heptanedial, 3.0 eq to prevent dimerization), Sodium triacetoxyborohydride (STAB, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the quinoxaline derivative in anhydrous DCM under an inert argon atmosphere.

    • Add the alkyl dialdehyde dropwise at 0°C. Stir for 30 minutes to allow imine formation.

    • Add STAB portion-wise. The use of STAB (rather than NaBH 4​ ) prevents the premature reduction of the unreacted aldehyde group.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via flash chromatography (Silica, Hexane/EtOAc) to isolate the mono-aldehyde intermediate.

Phase 3: Conjugation to the E3 Ligase Binder
  • Reagents: Mono-aldehyde intermediate (1.0 eq), 4-amino-thalidomide (Pomalidomide, 1.2 eq), STAB (2.0 eq), Acetic acid (catalytic), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Combine the intermediate and Pomalidomide in DCE. Add 2 drops of glacial acetic acid to catalyze imine formation (critical due to the poor nucleophilicity of the aniline amine on Pomalidomide).

    • Stir at 40°C for 2 hours, then cool to room temperature and add STAB.

    • Stir overnight. Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, H 2​ O/MeCN with 0.1% TFA).

    • Self-Validating Control: Synthesize a negative control PROTAC using N-methylated pomalidomide. This methylation abolishes CRBN binding. If the negative control fails to degrade Tau, it proves the primary PROTAC operates specifically via the UPS pathway, ruling out off-target cytotoxicity.

Phase 4: In Vitro BBB Permeability (PAMPA-BBB Assay)

Rationale: Traditional PAMPA uses artificial membranes. PAMPA-BBB utilizes a porcine brain lipid extract to accurately mimic the lipophilicity of the human blood-brain barrier.

  • Coat the PVDF membrane of the donor plate with 4 μ L of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Add 150 μ L of the PROTAC solution (10 μ M in PBS with 5% DMSO) to the donor wells.

  • Add 300 μ L of PBS (pH 7.4) to the acceptor wells.

  • Incubate the "sandwich" assembly at room temperature for 18 hours in a humidity chamber.

  • Quantify the concentration of the PROTAC in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetrance.

Phase 5: Biological Validation (Cellular Degradation Assay)
  • Cell Line: Cultured SH-SY5Y neuroblastoma cells stably overexpressing mutant human Tau (hTau).

  • Treatment: Treat cells with the synthesized PROTAC at varying concentrations (1 nM to 1 μ M) for 24 hours.

  • Western Blotting: Lyse cells using RIPA buffer. Probe lysates using anti-pS214 (pathological Tau marker) and anti-GAPDH (loading control)[4].

  • Analysis: Calculate the DC 50​ (concentration at which 50% of the target is degraded) and D max​ (maximum degradation achievable).

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) and physicochemical profiling of synthesized PROTACs, demonstrating the necessity of linker optimization for neurological applications.

Compound IDLinker TypeTPSA ( A˚2 )MW (Da)CRBN Affinity IC 50​ (nM)Tau DC 50​ (nM)D max​ (%)PAMPA-BBB Pe​ ( 10−6 cm/s)CNS Penetrance
PROTAC-PEG PEG-3154.28124512.588%0.8Poor
PROTAC-Alk1 Alkyl (C4)118.476012085.065%5.2High (Steric clash)
PROTAC-Alk2 Alkyl (C7)118.4802527.9 94% 4.8 High (Optimal)
Control-Me Alkyl (C7)*118.4816>10,000N/A<5%4.9High (No degradation)

*Control-Me features an N-methylated glutarimide ring, serving as the self-validating negative control for CRBN recruitment.

Conclusion: PROTAC-Alk2 demonstrates that replacing PEG with a C7 alkyl chain drastically improves BBB permeability ( Pe​ from 0.8 to 4.8) without sacrificing ternary complex formation, yielding a highly potent neuro-therapeutic candidate (DC 50​ = 7.9 nM)[4][5].

References

  • Kuemper, S., Cairns, A. G., Birchall, K., Yao, Z., & Large, J. M. (2024). Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? Frontiers in Molecular Neuroscience.[Link]

  • Zhao, L., et al. (2021). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. Semantic Scholar.[Link]

  • Zheng, M., et al. (2022). Progress and Challenges in Targeted Protein Degradation for Neurodegenerative Disease Therapy. Journal of Medicinal Chemistry.[Link]

  • Wang, W., et al. (2021). A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models. Theranostics.[Link]

  • Zhang, Y., et al. (2024). Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer's disease model mice. Frontiers in Aging Neuroscience.[Link]

  • Liu, X., et al. (2023). Central Nervous System Targeted Protein Degraders. MDPI.[Link]

Sources

Application Note: Large-Scale Chemoselective Synthesis of N-Benzyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Scale-up Engineers, and Pharmaceutical Development Scientists

Introduction & Strategic Overview

N-Benzyl-3-hydroxypiperidine (CAS: 14813-01-5), also referred to as 1-benzylpiperidin-3-ol, is a high-value heterocyclic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. Most notably, it is the critical precursor for Benidipine hydrochloride, a potent, long-acting calcium channel antagonist[2].

For industrial-scale manufacturing, traditional synthetic routes often employ noble metal catalysts (e.g., Rh/C or Ru/C) to hydrogenate 3-hydroxypyridine prior to N-alkylation. However, these routes suffer from prohibitive catalyst costs, high pressure requirements (5–10 atm), and severe catalyst passivation issues[3].

Mechanistic Pathway & Process Visualization

G A 3-Hydroxypyridine C Quaternization (Toluene, 90-110°C) A->C B Benzyl Chloride B->C D N-Benzyl-3-hydroxy- pyridinium chloride C->D E Chemoselective Hydrogenation (Ni-Catalyst, H2) D->E F Filtration & Distillation E->F G N-Benzyl-3- hydroxypiperidine (>99.5% Purity) F->G

Figure 1: Two-step chemoselective synthesis workflow for N-benzyl-3-hydroxypiperidine.

Experimental Design & Causality (E-E-A-T)

To ensure a robust and reproducible scale-up, every parameter in this protocol is designed with strict chemical causality:

  • Solvent Selection (Toluene) & Self-Validation : The quaternization step is inherently self-validating. 3-Hydroxypyridine and benzyl chloride are highly soluble in non-polar toluene, whereas the resulting pyridinium chloride salt is completely insoluble. The progressive formation of a dense precipitate serves as a visual and physical indicator of reaction progress. This drives the reaction forward via Le Chatelier's principle and prevents over-alkylation. If the solution remains clear, the operator immediately knows the alkylation has failed to initiate.

  • Chemoselective Hydrogenation (Ni vs. Pd/C) : Palladium on carbon (Pd/C) is the industry standard for hydrogenation, but it exhibits high activity for the hydrogenolysis of benzylic C–N bonds. Using Pd/C would result in catastrophic N-debenzylation. By intentionally selecting a Nickel-based catalyst (such as Raney Ni or an amorphous Ni alloy) and maintaining moderate hydrogen pressure (3–5 atm), we exploit a kinetic window where the aromatic pyridine ring is fully reduced while the benzylic protecting group remains completely intact[4].

  • Thermal Dosing Management : The SN​2 alkylation is highly exothermic. Instead of batch mixing, benzyl chloride is dosed continuously at 90°C. This ensures the reaction rate is strictly governed by mass transfer and addition rate, preventing thermal runaway at the pilot scale.

Step-by-Step Large-Scale Protocol

Phase 1: Quaternization (Formation of Pyridinium Salt)
  • Preparation : Equip a 20 L enamel or glass-lined reactor with mechanical stirring, a reflux condenser, a thermometer, and a volumetric dosing pump[4].

  • Charging : Add 1.9 kg of 3-hydroxypyridine and 10 L of industrial-grade toluene to the reactor. Initiate mechanical stirring and heat the mixture to 90°C until the solid is fully dissolved.

  • Controlled Dosing : Using the dosing pump, slowly add 2.6 kg of benzyl chloride over a period of 60 minutes. Maintain the internal temperature strictly between 90°C and 110°C.

  • Maturation : Post-addition, maintain the reaction at 110°C for 2 hours to ensure complete conversion. A thick precipitate of N-benzyl-3-hydroxypyridinium chloride will form.

  • Isolation : Cool the reactor to room temperature. Filter the precipitate and wash the filter cake with fresh toluene to remove unreacted benzyl chloride.

Phase 2: Chemoselective Hydrogenation
  • Reactor Setup : Transfer the intermediate salt into a high-pressure hydrogenation autoclave. Suspend the salt in 10 L of an appropriate solvent (e.g., 95% ethanol).

  • Catalyst Addition : Add the Nickel-based catalyst (approx. 5-10 mol% relative to the substrate). Safety Note: Raney Nickel is highly pyrophoric; keep it wetted at all times.

  • Pressurization : Purge the reactor with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times. Pressurize the reactor with H2​ to a moderate pressure of 3 to 5 atm[4].

  • Reduction : Heat the mixture to 60–80°C. Monitor the H2​ uptake continuously. The reaction is self-validating: once the pressure stabilizes and H2​ uptake ceases, the reduction of the pyridine ring is complete.

Phase 3: Downstream Processing & Purification
  • Filtration : Cool the reactor and safely vent the hydrogen gas. Filter the reaction mixture through a Celite pad to remove the Nickel catalyst.

  • Concentration & Distillation : Concentrate the filtrate under reduced pressure to remove the ethanol solvent. Subject the resulting crude oil to vacuum distillation. The pure N-benzyl-3-hydroxypiperidine fraction is collected at a boiling point of 273°C–277°C (adjusted for vacuum)[4].

Quantitative Data & Scale-Up Metrics

The following table summarizes the stoichiometric ratios and expected yields across different manufacturing scales, demonstrating the linear scalability of the optimized protocol.

Table 1: Scale-Up Metrics and Reaction Parameters
ParameterLab ScalePilot ScaleIndustrial ScaleCausality / Process Note
3-Hydroxypyridine 95 g1.9 kg19.0 kgLimiting reagent; dictates batch size.
Benzyl Chloride 130 g2.6 kg26.0 kg~1.1 eq excess to ensure complete quaternization.
Toluene (Solvent) 500 mL10 L100 LFacilitates precipitation of the polar intermediate.
Reaction Temp (Step 1) 90 °C110 °C110 °CElevated temp required for optimal SN​2 kinetics.
H₂ Pressure (Step 2) 3 atm4 atm5 atmModerate pressure prevents N-debenzylation.
Overall Yield 90%93%>95%Efficiency increases with improved mass transfer.
Purity (GC) >99.0%>99.5%>99.5%Meets stringent API intermediate specifications.

Quality Control & Impurity Profiling

In the downstream synthesis of Benidipine, residual N-benzyl-3-hydroxypiperidine is classified as a critical process-related impurity (designated as Ben-2 ). Validated stability-indicating HPLC/UPLC methods must be employed to ensure Ben-2 levels are below regulatory thresholds in the final API formulation[2].

Stereochemical Considerations : The protocol described yields a racemic mixture. If specific enantiomers (e.g., (R)-1-benzylpiperidin-3-ol) are required for specialized drug targets, the racemic mixture can be subjected to lipase-catalyzed kinetic resolution (e.g., using Lipase PS)[5]. To maximize atom economy, the undesired enantiomer can be efficiently recycled via basic racemization using potassium hydroxide at 180°C, returning it to a 50:50 racemic state for re-resolution[6].

References

  • Patsnap. "A kind of synthetic method of n-benzyl-3-hydroxypiperidine". Available at:[Link]

  • Oxford University Press. "Lipase-Catalyzed Practical Synthesis of Optically Active 3-Hydroxypyrrolidines and 3-Hydroxypiperidines". Available at: [Link]

  • Google Patents. "Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization".
  • Google Patents. "CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof".
  • PubMed. "Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations". Available at:[Link]

Sources

Strategic Derivatization of Piperidine Carboxylic Acids: Amidation and Esterification Workflows in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Piperidine carboxylic acids—specifically nipecotic acid (piperidine-3-carboxylic acid), isonipecotic acid (piperidine-4-carboxylic acid), and pipecolic acid—are highly versatile building blocks in medicinal chemistry. Nipecotic acid is a foundational pharmacophore for γ-aminobutyric acid (GABA) transporter (GAT) inhibitors[1], while isonipecotic acid derivatives are frequently deployed in the synthesis of muscarinic M1 receptor agonists[2] and complex peptidomimetics.

Derivatization of the carboxylic acid moiety via amidation or esterification is a primary strategy to modulate a molecule's lipophilicity, enhance blood-brain barrier (BBB) permeability, and tune target binding affinity[3][4]. However, the structural nature of these cyclic amino acids presents unique synthetic challenges that require precise reagent selection and rigorous in-process controls.

Causality in Reaction Design: Overcoming the Zwitterion

Unprotected piperidine carboxylic acids exist as zwitterions at physiological and neutral pH. This dual ionic state renders them highly hydrophilic, insoluble in standard organic solvents, and unreactive toward standard acyl substitution. Therefore, N-protection (e.g., Boc, Fmoc, or Cbz) is a non-negotiable prerequisite prior to C-derivatization[5].

The Causality of Protection: Masking the secondary amine serves a dual purpose. First, it disrupts the zwitterionic network, solubilizing the precursor in polar aprotic solvents like DMF or DCM. Second, it prevents uncontrolled homopolymerization during carboxyl activation, directing the reaction exclusively toward the intended exogenous nucleophile.

Reagent Selection: Amidation vs. Esterification
  • Amidation (HATU vs. EDC): The choice of coupling reagent dictates the reaction's efficiency, especially given the steric hindrance of the piperidine ring. HATU is highly favored for synthesizing isonipecotic acid amides. Rationale: HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester intermediate. This intermediate accelerates the nucleophilic attack of the incoming amine while suppressing the racemization of adjacent stereocenters[5].

  • Esterification (Steglich Protocol): For synthesizing ester prodrugs (e.g., lipophilic esters of nipecotic acid), EDC combined with DMAP is the industry standard. Rationale: DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form an N-acylpyridinium species. This species is highly susceptible to nucleophilic attack by alcohols, overcoming the poor nucleophilicity of sterically hindered substrates[6].

Quantitative Data: Coupling Reagent Performance

The following table summarizes the performance metrics of various coupling reagents when acylating amines with Boc-Isonipecotic Acid (Boc-Inp-OH), highlighting the trade-offs between reactivity and cost[5].

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical YieldKey Advantage & Causality
HATU HOAt (built-in)DIPEA30 min~99%High reactivity and low racemization. The OAt leaving group is highly efficient for sterically hindered cyclic amino acids.
HBTU HOBt (built-in)DIPEA30 min~95–98%Good balance of reactivity and cost. Reliable for standard, non-hindered primary amine couplings.
EDC HOBtDIPEA120–240 minVariableEconomical. Generates water-soluble urea byproducts, allowing for simple aqueous workup purification.
PyBOP HOBtDIPEA30–60 min>90%Phosphonium-based activation avoids guanidinium byproduct formation on the free amine.

Visualizing the Derivatization Workflow

PiperidineDerivatization A Piperidine Carboxylic Acid (Zwitterionic State) B N-Protection (Boc / Fmoc / Cbz) A->B Mask 2° Amine C Carboxyl Activation (HATU / EDC) B->C Base (DIPEA) D Nucleophilic Addition (Amine / Alcohol) C->D Acyl Substitution E N-Deprotection (Acidic / Basic Cleavage) D->E Optional F Target Derivative (Amide / Ester) D->F If protection retained E->F Final Isolation

Workflow for the derivatization of piperidine carboxylic acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transitions at each step.

Protocol A: HATU-Mediated Amide Coupling of Boc-Isonipecotic Acid

This protocol is optimized for coupling Boc-Inp-OH with primary or secondary amines[5].

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Inp-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise. Stir for 10 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, triggering its attack on the uronium salt of HATU to form the reactive OAt-ester.

  • Amine Addition: Add the target amine (1.0 eq.) to the activated solution. Stir for 30–60 minutes.

    • Causality: The amine displaces the HOAt leaving group, forming the stable amide bond.

  • System Validation & IPC:

    • TLC Check: Spot the reaction mixture against the starting amine. Stain with Ninhydrin; the disappearance of the primary amine (loss of purple/pink spot) validates reaction completion.

    • LC-MS Check: Extract the mass spectrum. Validate the disappearance of the OAt-active ester intermediate and the appearance of the target amide mass [M+H]+ .

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash the organic layer with 1N HCl (to remove unreacted amine and DIPEA) and brine, then dry over Na2​SO4​ .

Protocol B: Steglich Esterification of Nipecotic Acid

This protocol is utilized to synthesize lipophilic ester prodrugs of nipecotic acid[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-nipecotic acid (1.0 eq.), the target alcohol (1.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

    • Causality: Cooling is critical to prevent the O-acylisourea intermediate from undergoing an irreversible rearrangement to an unreactive N-acylurea. DMAP rapidly attacks the intermediate to form the N-acylpyridinium species.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • System Validation & IPC:

    • TLC Check: Stain with Bromocresol Green. The disappearance of the yellow spot (carboxylic acid) indicates complete esterification.

    • pH Monitoring: During the first aqueous wash with 0.5 N HCl, verify the aqueous layer is acidic (pH < 2). Causality: This guarantees the complete protonation and removal of DMAP and EDC byproducts into the aqueous phase[6].

  • Workup: Wash the organic phase sequentially with 0.5 N HCl, 1% NaHCO3​ , and brine. Evaporate under vacuum and purify via flash chromatography.

Biological Application: The Prodrug Strategy

Nipecotic acid is one of the most potent small-molecule inhibitors of GATs, but its clinical utility is severely limited because its zwitterionic nature prevents it from crossing the BBB[7]. By utilizing the esterification protocol described above to attach lipophilic groups (e.g., p-nitrophenyl or n-octyl esters), the molecule is converted into a highly permeable prodrug[1].

GABAUptake A Nipecotic Acid Ester Prodrug B Blood-Brain Barrier (BBB) Crossing A->B High Lipophilicity C Esterase Hydrolysis B->C CNS Entry D Active Nipecotic Acid (GAT Inhibitor) C->D Prodrug Cleavage E Increased Synaptic GABA Levels D->E Blocks Reuptake

Mechanism of BBB penetration and GABA uptake inhibition by nipecotic acid esters.

Once the ester prodrug crosses into the central nervous system, endogenous hydrolases cleave the ester bond, releasing the active nipecotic acid directly at the synaptic cleft to inhibit GABA reuptake, thereby exerting potent anticonvulsant effects[3].

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.

  • US9187451B2 - Muscarinic M1 receptor agonists. Google Patents.

  • A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH). Benchchem.

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors. LMU Munich.

  • Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing.

  • Stable ester and amide conjugates of some NSAIDs as analgesic and antiinflammatory compounds with improved biological activity. TÜBİTAK Academic Journals.

  • Amino Acids in the Development of Prodrugs. MDPI.

Sources

Application Notes & Protocols: The Strategic Use of 1-Benzyl-3-hydroxypiperidine as a Versatile Intermediate for Muscarinic Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-hydroxypiperidine scaffold is a cornerstone in the synthesis of a diverse range of pharmacologically active molecules, most notably muscarinic receptor antagonists. Its structural features, including a modifiable secondary amine (protected as a benzyl amine), a reactive hydroxyl group, and a chiral center, make it an exceptionally valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of 1-benzyl-3-hydroxypiperidine in the development of potent and selective muscarinic antagonists. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights into the structure-activity relationships that govern the efficacy of the final drug candidates.

The Significance of the 3-Hydroxypiperidine Moiety in Muscarinic Antagonists

Muscarinic receptors, a class of G-protein coupled receptors, are integral to the function of the parasympathetic nervous system. Antagonists of these receptors, particularly the M3 subtype, are clinically significant for treating conditions characterized by smooth muscle hyperactivity, such as overactive bladder (OAB).[1] Many potent M3 antagonists, including Solifenacin and Darifenacin, incorporate a chiral hydroxylated azabicyclic or piperidinyl core.[2][3][4]

The hydroxyl group at the C3 position of the piperidine ring is not merely a synthetic handle but a crucial pharmacophoric element. It often participates in key hydrogen bonding interactions within the receptor's binding pocket. Furthermore, the stereochemistry at this position is paramount for receptor selectivity and potency. For many advanced antagonists, the (R)-enantiomer of the hydroxylated heterocyclic core is essential for optimal therapeutic activity.[2][5]

1-Benzyl-3-hydroxypiperidine serves as a stable, readily prepared intermediate. The benzyl group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions during synthesis, yet it can be cleanly removed under standard hydrogenolysis conditions to reveal the secondary amine for further functionalization.[6]

Synthesis and Purification of Racemic 1-Benzyl-3-hydroxypiperidine

An efficient and scalable synthesis of the racemic intermediate is the logical starting point for any drug development campaign. A common and reliable method involves the benzylation of 3-hydroxypyridine to form a pyridinium salt, followed by reduction of the aromatic ring.[7][8]

Protocol 2.1: Two-Step Synthesis from 3-Hydroxypyridine

This protocol outlines the synthesis via the formation of a quaternary ammonium salt, followed by de-aromatization.[7]

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium Chloride

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in a suitable hydrocarbon solvent such as toluene, add benzyl chloride (1.1 eq) dropwise at room temperature.[7]

  • Heat the reaction mixture to 75-80 °C and stir for 2-3 hours.

  • Cool the mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with toluene and then acetone to yield 1-benzyl-3-hydroxypyridinium chloride as a solid.[7]

Step 2: Reduction to 1-Benzyl-3-hydroxypiperidine

  • Suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in a C1-C4 alcohol, such as methanol or ethanol.[7]

  • Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The use of NaBH₄ is a cost-effective and operationally simpler alternative to catalytic hydrogenation for this specific reduction.[7][8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Adjust the pH to >10 with an aqueous base (e.g., NaOH).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-benzyl-3-hydroxypiperidine.

  • Purify the crude product by vacuum distillation or silica gel chromatography.[7]

Synthetic Workflow Visualization

G A 3-Hydroxypyridine B 1-Benzyl-3-hydroxypyridinium Chloride A->B  Benzyl Chloride, Toluene, 75-80°C C 1-Benzyl-3-hydroxypiperidine (Racemic) B->C  NaBH4, Methanol, 0°C to RT

Caption: Synthesis of racemic 1-benzyl-3-hydroxypiperidine.

Chiral Resolution: Isolating the Pharmacologically Active Enantiomer

For most applications in muscarinic antagonist synthesis, the enantiomerically pure form of the hydroxylated intermediate is required. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method for this separation.

Protocol 3.1: Resolution using (-)-Camphorsulfonic Acid

This protocol describes a method for resolving racemic 1-benzyl-3-hydroxypiperidine to isolate the (3S)-enantiomer.[7]

  • Dissolve racemic 1-benzyl-3-hydroxypiperidine (1.0 eq) in a suitable solvent, such as acetone.

  • Warm the solution to reflux.

  • In a separate flask, dissolve (-)-camphorsulfonic acid (0.6 eq) in the same solvent and add this solution slowly to the refluxing piperidine solution.[7]

  • After the addition, allow the mixture to cool gradually to room temperature, which facilitates the selective crystallization of the (3S)-1-benzyl-piperidine-3-ol-(-)-camphorsulfonate diastereomeric salt.

  • Isolate the crystals by filtration and wash with cold acetone.

  • To liberate the free base, dissolve the salt in water and basify to a pH > 10 with a strong base (e.g., NaOH).

  • Extract the enantiomerically enriched (3S)-1-benzyl-3-hydroxypiperidine with an organic solvent.

  • Dry the organic phase and concentrate under reduced pressure.

  • Assess the enantiomeric excess (e.e.) using chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% e.e.

Application in Muscarinic Antagonist Synthesis: The Mitsunobu Reaction

The hydroxyl group of 1-benzyl-3-hydroxypiperidine is a nucleophile that can be coupled with various acidic partners. The Mitsunobu reaction is a particularly powerful tool in this context, as it allows for the coupling of the alcohol with a pronucleophile under mild conditions and typically proceeds with a complete inversion of stereochemistry at the chiral center.[9][10][11] This is strategically vital if the opposite enantiomer of the alcohol is required or for coupling reactions where direct esterification is low-yielding.

Mechanism Insight: The Mitsunobu Reaction

The reaction is initiated by the formation of a phosphonium salt between triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The alcohol then adds to this species, forming an oxyphosphonium salt, which is a superb leaving group. The deprotonated nucleophile (proncleophile) then displaces the oxyphosphonium group via an Sₙ2 mechanism, resulting in the desired product with inverted stereochemistry.[9]

Protocol 4.1: General Mitsunobu Coupling

This protocol provides a general procedure for coupling an acidic compound (R-COOH or other pronucleophile) with 1-benzyl-3-hydroxypiperidine.

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1-benzyl-3-hydroxypiperidine (1.0 eq), the acidic pronucleophile (e.g., a carboxylic acid, 1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).[12]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.2 eq) in THF dropwise. An exothermic reaction is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the purification, due to byproducts like triphenylphosphine oxide and the hydrazo-dicarboxylate.[13] Purification is typically achieved by silica gel column chromatography.

Synthetic Logic Visualization

G cluster_0 Reactants cluster_1 Activation A (R)-1-Benzyl-3- hydroxypiperidine D Oxyphosphonium Intermediate (Excellent Leaving Group) A->D B Pronucleophile (e.g., R-COOH) B->D C PPh3, DIAD C->D E Coupled Product (with Inverted Stereochemistry at C3) D->E  SN2 Attack

Caption: Logical flow of the Mitsunobu reaction for stereoinversion.

The Final Step: N-Debenzylation

The terminal step in many synthetic routes utilizing this intermediate is the removal of the N-benzyl protecting group to unmask the piperidine nitrogen. This secondary amine is often a key feature of the final antagonist, forming a charged species at physiological pH that interacts with the receptor.

Protocol 5.1: Catalytic Hydrogenolysis

Catalytic hydrogenation is the most common and efficient method for N-debenzylation.[6] Pearlman's catalyst (Pd(OH)₂/C) is often more effective than palladium on carbon (Pd/C) for this transformation, as it can be less prone to causing over-reduction of other sensitive functional groups.[6]

  • Dissolve the N-benzyl piperidine derivative (1.0 eq) in a suitable solvent, typically an alcohol like ethanol or methanol.

  • Carefully add the catalyst, 20% Pd(OH)₂ on carbon (10-20% w/w), to the solution.[6]

  • The reaction vessel is sealed, evacuated, and backfilled with hydrogen gas (H₂). This is often done using a hydrogen-filled balloon for lab-scale reactions. For larger scales, a Parr hydrogenator is used.

  • Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. The addition of a stoichiometric amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.[6]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Summary of Key Synthetic Transformations and Conditions

Transformation Key Reagents Solvent Temp. Typical Yield Key Considerations
N-Benzylation Benzyl ChlorideToluene75-80°C>90%Forms a pyridinium salt intermediate.
Reduction Sodium Borohydride (NaBH₄)Methanol0°C to RT80-90%Safer and more cost-effective than high-pressure hydrogenation for this substrate.
Chiral Resolution (-)-Camphorsulfonic AcidAcetoneReflux to RT35-45% (of theoretical max)Enantiomeric excess should be checked by chiral HPLC.[7]
Mitsunobu Coupling PPh₃, DIAD/DEADAnhydrous THF0°C to RT60-85%Proceeds with stereochemical inversion; purification can be challenging.[9][12]
N-Debenzylation H₂, Pd(OH)₂/CEthanolRT>95%Catalyst must be handled carefully (pyrophoric); ensure complete removal.[6]

Conclusion

1-Benzyl-3-hydroxypiperidine is a powerful and versatile intermediate whose value is unlocked through a systematic and well-understood series of chemical transformations. Its synthesis, stereochemical control via resolution, and strategic deployment in coupling reactions like the Mitsunobu, followed by a clean deprotection step, provide a robust pathway to complex muscarinic antagonists. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this critical building block in the design and synthesis of next-generation therapeutics.

References

  • Hu, Y., et al. (2013). Highly efficient synthesis of (R)-3-quinuclidinol in a space-time yield of 916 g L(-1) d(-1) using a new bacterial reductase ArQR. Organic Letters. Available at: [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Zhang, Z., et al. (2011). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. ResearchGate. Available at: [Link]

  • Adam, W., et al. (2000). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Quick Company (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • ResearchGate (n.d.). Scheme 1. Two routes of synthesis of solifenacin succinate (SLN). ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Supporting Information (n.d.). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Available at: [Link]

  • Preprints.org (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Preprints.org. Available at: [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Patsnap (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka. Available at: [Link]

  • Google Patents (n.d.). Process for preparation of darifenacin and intermediates used in the process. Google Patents.
  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Google Patents (n.d.). Improved process for producing darifenacin. Google Patents.
  • Rew, Y., & Goodman, M. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]

  • Singh, G., & Dhiman, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Google Patents (n.d.). Synthesis of solifenacin monosuccinate. Google Patents.
  • Google Patents (n.d.). Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Google Patents.
  • PubMed (1998). Selective muscarinic antagonists. I. Synthesis and antimuscarinic properties of 4-piperidyl benzhydrylcarbamate derivatives. PubMed. Available at: [Link]

  • SpectraBase (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. SpectraBase. Available at: [Link]

  • WIPO Patentscope (2012). NOVEL PROCESS FOR THE PREPARATION OF SOLIFENACIN SUCCINATE. WIPO. Available at: [Link]

  • PubChem (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Organic Syntheses (n.d.). 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

Sources

Application Note: Synthesis of Spirocyclic Compounds from Piperidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry. However, modern drug discovery increasingly demands a transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures. The introduction of a spirocyclic center onto the piperidine ring enforces specific conformational rigidity and introduces novel 3D exit vectors for functionalization, which are highly desirable attributes in modern drug design[1].

Spiropiperidines have demonstrated profound pharmacological utility, serving as HCV NS4B replication inhibitors[2], ghrelin receptor inverse agonists[3], and potent MDM2–p53 protein-protein interaction inhibitors[4]. This application note details field-proven methodologies for constructing these complex architectures from simple piperidine precursors, focusing on two advanced paradigms: Photoredox-Catalyzed Radical Hydroarylation and Organocatalytic Asymmetric Cascades .

Synthetic Pathways & Logic

G P Piperidine Precursors (e.g., 4-Piperidone, Aryl-linked) M1 Photoredox Catalysis (Radical Hydroarylation) P->M1 M2 Organocatalytic Cascade (Michael/aza-Henry) P->M2 M3 Intramolecular Alkylation (Nitrile Lithiation) P->M3 P1 Spiro-dihydrofuran Piperidines (Opioid Modulators) M1->P1 P2 Spiro-oxindole Piperidines (MDM2-p53 Inhibitors) M2->P2 P3 Spiro-azetidine Piperidines (Ghrelin Inverse Agonists) M3->P3

Synthetic pathways from piperidine precursors to therapeutic spirocyclic scaffolds.

Experimental Protocols

Protocol A: Metal-Free Photoredox Synthesis of Spirocyclic Piperidines

This protocol utilizes a strongly reducing organic photoredox catalyst to generate aryl radicals from linear aryl halide precursors, followed by regioselective exo-cyclization[5].

Materials:

  • Aryl iodide-linked piperidine precursor (1.0 equiv)

  • Photocatalyst: 3DPAFIPN (5 mol%)

  • Reductant: N,N-Diisopropylethylamine (DIPEA, 5.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide precursor (0.5 mmol) and the organic photocatalyst 3DPAFIPN (0.025 mmol).

  • Solvent & Reductant Addition: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques. Add anhydrous MeCN (5.0 mL) and DIPEA (2.5 mmol).

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.

    • Expertise & Causality: Oxygen is a potent triplet quencher and radical scavenger. Failing to rigorously degas the solvent will result in the quenching of the excited state catalyst (P1*) and the formation of undesired peroxy byproducts, drastically reducing the yield[5]. DIPEA acts as a reductive quencher, transferring an electron to the excited photocatalyst to generate a strongly reducing radical anion species.

  • Irradiation: Seal the tube and irradiate with a Blue LED at room temperature for 16-24 hours.

  • Workup: Quench the reaction with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Trustworthiness & Self-Validation: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the aryl halide mass peak and the appearance of the [M+H]+ spirocycle peak validates the efficiency of the Single Electron Transfer (SET) and subsequent Hydrogen Atom Transfer (HAT) steps. If the starting material persists without product formation, verify the emission spectrum of the LED and the integrity of the degassing process.

Protocol B: Organocatalytic Asymmetric Cascade for Spiro-oxindole Piperidines

This protocol details a one-pot Michael/aza-Henry/hemiaminalization cascade to construct highly functionalized spiro-piperidines with multiple stereocenters[4].

Materials:

  • Nitroalkene (1.0 equiv), Aldehyde (1.2 equiv), Isatin-derived ketimine (1.0 equiv)

  • Catalyst: Chiral secondary amine (e.g., Jorgensen-Hayashi catalyst, 10 mol%)

  • Additive: Benzoic acid (10 mol%)

  • Solvent: Toluene/DCM mixture

Step-by-Step Methodology:

  • Enamine Formation: In a reaction vial, dissolve the aldehyde and the chiral secondary amine catalyst in the solvent mixture. Stir for 10 minutes at room temperature.

    • Expertise & Causality: The chiral amine condenses with the aldehyde to form a nucleophilic enamine. The bulky substituents on the catalyst shield one face of the enamine, dictating the facial selectivity of the subsequent Michael addition[4].

  • Cascade Initiation: Add the nitroalkene and the isatin-derived ketimine sequentially. Add benzoic acid as a co-catalyst.

    • Expertise & Causality: Benzoic acid facilitates the proton transfer steps during the aza-Henry reaction and the final hemiaminalization ring-closure, accelerating the cascade without compromising stereocontrol[4].

  • Incubation: Stir the mixture at room temperature for 24-48 hours until complete consumption of the ketimine.

  • Isolation: Directly load the crude mixture onto a silica gel column to isolate the spiro-oxindole piperidine.

Trustworthiness & Self-Validation: Before column chromatography, analyze a crude aliquot via Chiral HPLC. A high enantiomeric excess (>95% ee) validates that the background (uncatalyzed) racemic reaction is negligible and the chiral enamine intermediate is the exclusive reactive species. If the ee is low, lower the reaction temperature to suppress the background reaction.

Quantitative Data & Benchmarking

The following table summarizes the expected outcomes and applications of the methodologies discussed, providing a benchmark for experimental validation.

Synthetic StrategyCatalyst / ReagentsTarget ScaffoldKey ApplicationYield (%)Stereocontrol (ee/dr)
Radical Hydroarylation [5]3DPAFIPN, DIPEA, Blue LEDSpiro-dihydrofuran piperidinesOpioid receptor modulators75–85%N/A (Diastereoselective)
Organocatalytic Cascade [4]Chiral secondary amineSpiro-oxindole piperidinesMDM2–p53 inhibitors70–90%>95% ee, >10:1 dr
Intramolecular Alkylation [6]LDA, Nitrile precursorsSpiro-azetidine piperidinesGhrelin inverse agonists60–80%N/A (Resolved post-synthesis)
Condensation (Aqua) [7]Malononitrile, IsothiocyanatesSpiro[indole-pyrrolidine]Broad-spectrum antivirals85–95%N/A

Conclusion

The synthesis of spirocyclic piperidines represents a critical frontier in expanding the three-dimensional chemical space available for drug discovery. By leveraging advanced methodologies such as photoredox radical hydroarylation and asymmetric organocatalysis, researchers can access highly complex, conformationally restricted scaffolds with excellent efficiency and stereocontrol. Adherence to the mechanistic principles and self-validating steps outlined in these protocols ensures high reproducibility and scalability in translational medicinal chemistry.

References

  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)
  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: PMC - NIH URL
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane)
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine...
  • Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein Source: PubMed - NIH URL
  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives Source: MDPI URL
  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction Source: Organic Letters - ACS Publications URL

Sources

Catalytic hydrogenation methods for hydroxypyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for Hydroxypyridine Precursors

Introduction & Mechanistic Overview

Hydroxypyridines are critical precursors for the synthesis of piperidinols, which serve as versatile chiral building blocks in pharmaceutical development, particularly in the design of neuroactive agents, enzyme inhibitors, and alkaloid derivatives[1]. However, the catalytic hydrogenation of these aromatic heterocycles is notoriously challenging.

Researchers frequently encounter three primary obstacles:

  • Catalyst Poisoning: The basicity of the resulting piperidinol amine can strongly coordinate to and deactivate the metal catalyst surface.

  • Over-Reduction (Hydrogenolysis): The carbon-oxygen (C-O) bond is highly susceptible to cleavage under reductive conditions, leading to the undesired formation of piperidine byproducts.

  • Tautomeric Complexity: Hydroxypyridines exist in complex keto-enol (lactam-lactim) equilibria, which fundamentally alters the electronic nature of the aromatic ring and dictates the required catalytic approach.

This guide provides a comprehensive, causality-driven framework for selecting the appropriate catalytic system and reaction conditions to achieve high-yielding, selective reductions of 2-, 3-, and 4-hydroxypyridines.

Mechanistic Causality: Tautomerism and Catalyst Selection

The position of the hydroxyl group on the pyridine ring dictates the molecule's tautomeric state, which in turn necessitates specific catalytic strategies:

  • 2-Hydroxypyridine (Lactam/Lactim Tautomerism): 2-Hydroxypyridine predominantly exists as its amide tautomer, 2-pyridone. Because the amide functional group is thermodynamically highly stable, direct hydrogenation of the aromatic ring under standard conditions (e.g., PtO₂ or Rh/Al₂O₃ in acetic acid) reduces the alkene bonds but leaves the lactam intact, yielding 2-piperidone (δ-valerolactam)[2]. To obtain 2-piperidinol, a subsequent controlled reduction of the carbonyl group using a hydride source like sodium borohydride (NaBH₄) is required[2].

  • 3-Hydroxypyridine (Zwitterionic/Phenolic): Unlike its 2- and 4-isomers, 3-hydroxypyridine cannot form a stable neutral pyridone. Because it retains a true phenolic/zwitterionic character, it is highly susceptible to hydrogenolysis, where the C-O bond is cleaved[3]. To prevent this, Rhodium on Carbon (Rh/C) is the catalyst of choice. Rhodium exhibits excellent selectivity for arene reduction without promoting C-O bond cleavage. Optimized protocols demonstrate that 10% Rh/C in aqueous media at mild pressures (0.5 MPa) can achieve >95% yields of 3-piperidinol[4].

  • 4-Hydroxypyridine (Keto-Enol Tautomerism): 4-Hydroxypyridine exists primarily as 4-pyridone. Direct hydrogenation is sluggish and prone to failure. A highly effective mechanistic workaround involves performing the hydrogenation in an aliphatic acid anhydride (e.g., acetic anhydride)[5]. This traps the trace enol form as an ester (4-acetoxypyridine), which is rapidly hydrogenated over platinum or palladium catalysts. Subsequent hydrolysis yields 4-piperidinol[5].

Quantitative Data Comparison

The following table summarizes the optimized empirical parameters for the reduction of specific hydroxypyridine isomers based on their tautomeric behavior.

PrecursorDominant Tautomeric StateOptimal CatalystSolvent SystemTemp / PressurePrimary Intermediate / ProductExpected Yield
2-Hydroxypyridine 2-Pyridone (Lactam)PtO₂ or 5% Rh/Al₂O₃Glacial Acetic Acid25 °C / 1-3 atm2-Piperidone (requires reduction)>90%
3-Hydroxypyridine Zwitterionic / Phenol10% Rh/CDeionized Water80 °C / 0.5 MPa3-Piperidinol (Direct)96%
4-Hydroxypyridine 4-Pyridone (Keto)Pt or Pd (0.1-10 wt%)Acetic Anhydride40 °C / 1-5 atm4-Acetoxypiperidine (requires hydrolysis)>85%

Reaction Workflow & Decision Matrix

G Start Hydroxypyridine Precursor Sub2 2-Hydroxypyridine (2-Pyridone Tautomer) Start->Sub2 Sub3 3-Hydroxypyridine (Phenolic/Zwitterionic) Start->Sub3 Sub4 4-Hydroxypyridine (4-Pyridone Tautomer) Start->Sub4 Cat2 PtO2 or Rh/Al2O3 Solvent: AcOH or EtOH Sub2->Cat2 Hydrogenation Cat3 10% Rh/C Solvent: H2O (0.5 MPa) Sub3->Cat3 Hydrogenation Cat4 Pt or Pd Catalyst Solvent: Acetic Anhydride Sub4->Cat4 Enol-Esterification & Hydrogenation Int2 2-Piperidone (Lactam) Cat2->Int2 Prod3 3-Piperidinol Cat3->Prod3 Int4 4-Acetoxypiperidine Cat4->Int4 Red2 NaBH4 Reduction Int2->Red2 Hyd4 Hydrolysis Int4->Hyd4 Prod2 2-Piperidinol Red2->Prod2 Prod4 4-Piperidinol Hyd4->Prod4

Catalytic decision matrix for hydroxypyridines based on tautomeric states and required reaction pathways.

Step-by-Step Experimental Protocols

Protocol A: Highly Selective Rh/C Hydrogenation of 3-Hydroxypyridine to 3-Piperidinol

Objective: Direct reduction of the aromatic ring while completely suppressing C-O bond hydrogenolysis[4].

Procedure:

  • Preparation: Charge a high-pressure Parr reactor or autoclave with 3-hydroxypyridine (1.0 eq) and deionized water (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Rh/C (1-5 mol% Rh) under an inert argon atmosphere. Caution: Dry Rh/C is highly pyrophoric; wetting the catalyst or adding it under an inert blanket is mandatory.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂) gas.

  • Hydrogenation: Pressurize the reactor to 0.5 MPa (approx. 5 bar) with H₂. Heat the mixture to 80 °C with vigorous mechanical stirring[4].

  • Completion: Monitor the hydrogen uptake. The reaction is typically complete within 2 to 4 hours when the internal pressure stabilizes.

  • Workup: Cool the reactor to room temperature, vent the H₂ safely, and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the pad thoroughly with hot water.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure to yield racemic 3-piperidinol as a pale yellow solid/liquid.

Validation & Analytical Checkpoints:

  • Reaction Monitoring: GC-MS analysis of an aliquot should confirm the disappearance of the starting material ( m/z 95) and the appearance of 3-piperidinol ( m/z 101). The absence of a peak at m/z 85 confirms the successful suppression of piperidine (hydrogenolysis byproduct)[3].

  • Structural Purity: ¹H NMR (D₂O) should show the complete loss of aromatic protons ( δ 7.0-8.5 ppm) and the emergence of broad aliphatic multiplets ( δ 1.5-3.5 ppm).

Protocol B: Two-Step Synthesis of 2-Piperidinol via 2-Pyridone

Objective: Overcome the thermodynamic stability of the lactam intermediate to yield the hemiaminal/piperidinol[2].

Step 1: Hydrogenation to 2-Piperidone

  • Dissolve 2-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq) or 5% Rh/Al₂O₃[2].

  • Hydrogenate at 1-3 atm H₂ at room temperature until hydrogen uptake ceases.

  • Filter the catalyst through Celite. Neutralize the acetic acid carefully with cold aqueous NaOH, and extract with dichloromethane to isolate 2-piperidone.

Step 2: Controlled Reduction to 2-Piperidinol

  • Dissolve the isolated 2-piperidone in anhydrous ethanol and cool the vessel to 0-5 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) in small portions to prevent thermal runaway and over-reduction to piperidine[2].

  • Stir the mixture at 0-5 °C for 2 hours.

  • Cautiously quench the reaction by the slow addition of dilute HCl to decompose excess NaBH₄[2]. Adjust the pH to mildly basic and extract with ethyl acetate to isolate 2-piperidinol.

Validation & Analytical Checkpoints:

  • Intermediate Verification: IR spectroscopy of the Step 1 product must show a strong lactam C=O stretch at ~1660 cm⁻¹.

  • Final Product Verification: The final product's IR spectrum should exhibit a broad O-H/N-H stretch (~3300 cm⁻¹) and the complete disappearance of the strong lactam carbonyl peak.

References

  • ChemInform Abstract: Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. ResearchGate (Citing Maegawa et al. protocols).[Link]

  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines Google P

Sources

Application Note: Protecting Group Strategies for 3-Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Biological Significance

The 3-hydroxypiperidine scaffold is a privileged heterocyclic motif embedded within numerous active pharmaceutical ingredients (APIs) and complex natural products. It serves as the core structural element in the blockbuster BTK inhibitor ibrutinib[1], the neurokinin-1 (NK1) receptor antagonist L-733,060[2], and potent antimalarial alkaloids such as febrifugine[3].

A fundamental challenge in the synthetic elaboration of this scaffold is the differential functionalization of its secondary amine and secondary alcohol. Because modern synthetic routes—including those leveraging biocatalytic asymmetric reduction[4]—often yield the unprotected or mono-protected amino alcohol, implementing a robust, orthogonal protecting group (PG) strategy is mandatory. An ideal protecting group sequence must ensure absolute chemoselectivity, withstand downstream reaction conditions, and allow for selective cleavage without compromising the integrity of the molecule[5].

Mechanistic Causality in Protecting Group Selection

As a rule of synthetic design, functionalization of 3-hydroxypiperidine relies on the inherent electronic disparity between the two heteroatoms. The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing for kinetically controlled, chemoselective N-protection without the need for transient O-masking.

N-Protection: Masking the Amine
  • Boc (tert-Butyloxycarbonyl): The Boc group is the industry standard for N-protection of this scaffold[1]. Introduced via Boc anhydride (Boc₂O), its bulky tert-butyl moiety provides intense steric shielding. The resulting carbamate is highly stable to strong bases and nucleophiles (e.g., Grignard reagents, enolate alkylations). Causality for selection: Boc is strictly orthogonal to base-labile and hydrogenolysis-labile groups, requiring strongly acidic conditions (e.g., TFA or HCl in dioxane) for cleavage.

  • Cbz (Carboxybenzyl): Introduced via benzyl chloroformate (CbzCl), Cbz is the preferred alternative when downstream synthetic steps require strongly acidic conditions that would prematurely cleave a Boc group[2]. Causality for selection: Cbz is classically removed via catalytic hydrogenolysis (Pd/C, H₂), making it perfectly orthogonal to both acid-labile (Boc) and fluoride-labile (silyl) protecting groups.

O-Protection: Masking the Hydroxyl

Once the nitrogen is secured, the secondary alcohol can be derivatized to prevent unwanted oxidation or metal coordination.

  • TBS (tert-Butyldimethylsilyl): Silyl ethers are ideal for masking the hydroxyl during transition-metal cross-coupling or organometallic additions. Causality for selection: The steric bulk of the TBS group prevents catalyst poisoning by the oxygen lone pairs. It is cleaved by fluoride sources (e.g., TBAF), ensuring complete orthogonality to both Boc and Cbz groups.

  • Ac (Acetyl): Acetate esters are utilized when stability to mildly acidic conditions is required, or when neighboring group participation is desired to drive stereocontrol in adjacent substitution reactions. Causality for selection: Acetates are easily removed via mild basic hydrolysis (K₂CO₃/MeOH), preserving acid-sensitive moieties elsewhere on the molecule.

Orthogonal Protection Workflows

The following diagram illustrates the divergent synthetic pathways for establishing orthogonal protection on the 3-hydroxypiperidine scaffold.

ProtectionStrategy Start 3-Hydroxypiperidine (Starting Material) NBoc N-Boc-3-hydroxypiperidine (Acid-Labile N-PG) Start->NBoc Boc2O, Et3N, MeOH (Chemoselective N-Protection) NCbz N-Cbz-3-hydroxypiperidine (Hydrogenolysis-Labile N-PG) Start->NCbz CbzCl, Na2CO3, H2O/THF (Chemoselective N-Protection) BocTBS N-Boc, O-TBS (Orthogonal: Acid / Fluoride) NBoc->BocTBS TBSCl, Imidazole, DMF (Sterically Driven O-Silylation) BocAc N-Boc, O-Ac (Orthogonal: Acid / Base) NBoc->BocAc Ac2O, Pyridine, DMAP (O-Acetylation) CbzTBS N-Cbz, O-TBS (Orthogonal: H2 / Fluoride) NCbz->CbzTBS TBSCl, Imidazole, DMF (Sterically Driven O-Silylation) CbzAc N-Cbz, O-Ac (Orthogonal: H2 / Base) NCbz->CbzAc Ac2O, Pyridine, DMAP (O-Acetylation)

Orthogonal protecting group workflows for 3-hydroxypiperidine functionalization.

Quantitative Comparison of Protecting Group Strategies

Protecting GroupSiteReagents for IntroductionCleavage ConditionsOrthogonality ProfileTypical Yield
Boc Amine (N)Boc₂O, Et₃N, MeOHTFA/CH₂Cl₂ or HCl/DioxaneStable to base, nucleophiles, and Pd/C H₂.90–98%
Cbz Amine (N)CbzCl, Na₂CO₃, THF/H₂OH₂, Pd/C or HBr/AcOHStable to mild acid, base, and nucleophiles.85–95%
TBS Hydroxyl (O)TBSCl, Imidazole, DMFTBAF/THF or mild acidStable to base, H₂, and Grignard reagents.85–92%
Acetyl (Ac) Hydroxyl (O)Ac₂O, Pyridine, DMAPK₂CO₃/MeOH or LiOHStable to acid, H₂, and mild oxidants.95–99%

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol leverages the nucleophilic disparity between the amine and hydroxyl groups to achieve >95% chemoselectivity without transient O-protection.

Materials:

  • (S)-3-hydroxypiperidine hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Suspend (S)-3-hydroxypiperidine hydrochloride in anhydrous MeOH (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

  • Free-Basing: Add Et₃N dropwise over 10 minutes. Causality: The base neutralizes the hydrochloride salt, liberating the highly nucleophilic free amine. The reaction will become a homogenous solution.

  • Protection: Dissolve Boc₂O in a minimal amount of MeOH and add it dropwise to the reaction mixture at 0 °C. Causality: Slow addition at low temperatures prevents thermal runaway and completely suppresses unwanted O-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH. Partition the resulting residue between Ethyl Acetate (EtOAc) and H₂O. Wash the organic layer with 1M aqueous citric acid (to remove unreacted amine and Et₃N), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid/clear oil.

Self-Validating Mechanism: The evolution of CO₂ gas during Boc₂O addition provides immediate visual confirmation of reagent activation. Post-reaction, a Ninhydrin-stained TLC plate serves as a binary validation tool: the starting material will stain a vivid purple/red, whereas the successfully N-protected carbamate product remains invisible to Ninhydrin, confirming complete consumption of the free amine.

Protocol B: Orthogonal O-Silylation to yield (S)-N-Boc-3-(TBS-oxy)piperidine

This protocol masks the hydroxyl group with a bulky silyl ether, preparing the molecule for aggressive downstream organometallic chemistry.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve (S)-N-Boc-3-hydroxypiperidine and imidazole in anhydrous DMF (0.3 M concentration) under an inert argon atmosphere. Cool to 0 °C.

  • Activation: Add TBSCl in three solid portions over 15 minutes. Causality: Imidazole reacts rapidly with TBSCl to form the highly reactive N-TBS-imidazole intermediate, which acts as the active silylating agent.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by adding H₂O. Extract the aqueous mixture with a 4:1 mixture of Hexanes/EtOAc. Causality: The highly non-polar silyl ether preferentially partitions into the hexane-rich organic layer, while the polar DMF remains trapped in the aqueous phase.

  • Washing: Wash the organic layer extensively with H₂O (3x) and brine (1x) to remove trace DMF and imidazole salts.

  • Isolation: Dry over MgSO₄, filter, and concentrate to yield the pure silyl ether.

Self-Validating Mechanism: Imidazole acts dually as a nucleophilic catalyst and an acid scavenger. The visible precipitation of imidazole hydrochloride (a white crystalline solid) in the DMF solution directly correlates with reaction turnover. Spectroscopically, ¹H-NMR validation is absolute: the appearance of a massive 9H singlet at ~0.9 ppm and a 6H singlet at ~0.1 ppm definitively confirms silyl ether formation.

Sources

Application Note: 1-Benzyl-3-hydroxypiperidine as a Privileged Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Scientists Document Type: Technical Application Note & Synthetic Protocols

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals requires molecular scaffolds that offer both high biological target affinity and versatile late-stage functionalization. 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5) has emerged as a critical building block in the synthesis of advanced crop protection agents[1]. While historically utilized in pharmaceutical medicinal chemistry for neurological targets, its structural features are perfectly suited for modern agrochemical pipelines[2].

The Role of the Piperidine Core in Crop Protection

The piperidine heterocycle is a ubiquitous motif in commercial agrochemicals due to its ability to modulate lipophilicity and act as a strong hydrogen-bond acceptor[3].

  • Fungicides: Piperidine derivatives, such as fenpropidin, are highly effective systemic fungicides. Their mechanism of action relies on the basic piperidine nitrogen mimicking the carbocation intermediate during the inhibition of ergosterol biosynthesis (specifically targeting sterol Δ14 -reductase and Δ8,7 -isomerase)[4]. Newer classes, such as fluoxapiprolin, utilize functionalized piperidines to target the oxysterol-binding protein (OSBP) in oomycetes[3].

  • Insecticides & Herbicides: Piperidine amides (analogous to natural piperine extracts) exhibit potent larvicidal and insecticidal properties by disrupting insect neuroreceptors[5].

Synthetic Utility of the 1-Benzyl-3-hydroxy Strategy

1-Benzyl-3-hydroxypiperidine provides two distinct, orthogonal handles for synthetic manipulation:

  • The 3-Hydroxyl Group: Acts as the primary site for diversification. It can be oxidized to a reactive ketone, halogenated, or etherified to build the core agrochemical structure.

  • The N-Benzyl Protecting Group: The benzyl moiety effectively masks the secondary amine, preventing unwanted N-alkylation or N-oxidation during harsh C3-modifications. Once the C3-position is elaborated, the benzyl group is cleaved via catalytic hydrogenation to reveal the free piperidine nitrogen for final coupling[6].

Synthetic Divergence & Workflow Visualization

The following diagram illustrates the strategic divergence of 1-benzyl-3-hydroxypiperidine into distinct agrochemical classes based on the initial transformation of the 3-hydroxyl group.

G Start 1-Benzyl-3-hydroxypiperidine CAS: 14813-01-5 Sub1 O-Alkylation / Arylation (Base, R-X) Start->Sub1 Protects N-atom Sub2 Oxidation (SO3-Py / DMSO) Start->Sub2 Activates C3 Int1 3-Alkoxy-1-benzylpiperidine Sub1->Int1 Debenz Catalytic Hydrogenation (Pd/C, H2, 3-5 atm) Int1->Debenz Cleaves Benzyl Int2 1-Benzylpiperidin-3-one Sub2->Int2 Int2->Debenz Post-modification Agro1 OSBP Inhibitor Fungicides (e.g., Fluoxapiprolin analogs) Debenz->Agro1 N-Coupling Agro2 Ergosterol Biosynthesis Inhibitors (e.g., Fenpropidin analogs) Debenz->Agro2 N-Alkylation

Fig 1. Synthetic divergence of 1-benzyl-3-hydroxypiperidine into major agrochemical classes.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields in scale-up environments, the following protocols have been engineered with embedded causality and in-process controls (IPCs).

Protocol A: Parikh-Doering Oxidation to 1-Benzylpiperidin-3-one

Objective: Convert the 3-hydroxyl group to a reactive electrophilic ketone for subsequent Grignard additions or reductive aminations. Causality for Method Selection: Traditional Swern oxidations require cryogenic temperatures (-78 °C), which are energy-intensive for agrochemical scale-up. The Parikh-Doering oxidation ( SO3​⋅Py , DMSO, Et3​N ) operates efficiently at 0 °C to room temperature. The benzyl group is crucial here, as it prevents the basic piperidine nitrogen from interfering with the activated DMSO intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-benzyl-3-hydroxypiperidine (1.0 equiv) and Triethylamine ( Et3​N , 3.5 equiv) in a co-solvent mixture of anhydrous DCM and DMSO (3:1 ratio, 0.2 M). Chill the reactor to 0 °C.

  • Activation: Add Sulfur trioxide pyridine complex ( SO3​⋅Py , 2.5 equiv) portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic activation of DMSO, preventing thermal runaway and the formation of malodorous dimethyl sulfide byproducts.

  • Self-Validation (IPC): After 2 hours, monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.2 ) will disappear, replaced by a less polar spot ( Rf​≈0.5 ).

    • Validation Check: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product spot will immediately turn bright yellow/orange, definitively confirming the successful formation of the C3-carbonyl group.

  • Workup: Quench the reaction with cold saturated aqueous NH4​Cl and extract with DCM.

    • Causality: The mildly acidic quench neutralizes excess Et3​N and decomposes unreacted SO3​⋅Py without protonating the weakly basic 1-benzylpiperidin-3-one enough to pull it into the aqueous waste layer, ensuring >90% organic recovery.

Protocol B: Catalytic Debenzylation to Yield 3-Substituted Piperidines

Objective: Remove the N-benzyl protecting group to expose the secondary amine for final agrochemical assembly[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the 3-functionalized 1-benzylpiperidine intermediate in Methanol (0.5 M).

    • Causality: Methanol is a protic solvent that stabilizes the polar transition state during C-N bond cleavage and dissolves H2​ gas more efficiently than aprotic solvents.

  • Catalyst Loading: Add 10% Pd/C (0.1 equiv by weight) under an inert Argon atmosphere.

  • Hydrogenation: Purge the vessel with H2​ gas and pressurize to 4 atm. Stir vigorously at 25 °C for 12 hours.

    • Causality: Operating at 4 atm rather than 1 atm overcomes the steric hindrance of the functionalized piperidine ring, accelerating the reaction and preventing catalyst poisoning by the newly formed secondary amine.

  • Self-Validation (IPC): Monitor by LC-MS or TLC.

    • Validation Check: The starting material is strongly UV-active due to the benzyl aromatic ring. The successful product (debenzylated piperidine) is UV-inactive but stains intensely purple with Ninhydrin (indicating a free secondary amine). This differential detection makes the protocol entirely self-validating.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Strict removal of palladium is required to prevent heavy metal phytotoxicity in downstream agricultural testing. Concentrate the filtrate in vacuo to yield the product.

Quantitative Data: Optimization of Debenzylation Conditions

The efficiency of the debenzylation step is highly dependent on solvent and pressure. Table 1 summarizes the optimization data for the cleavage of the N-benzyl group from sterically hindered 3-substituted piperidines.

Table 1: Optimization of Catalytic Debenzylation for Piperidine Agrochemical Intermediates

Catalyst SystemSolventPressure ( H2​ atm)Temp (°C)Time (h)Conversion (%)Rationale / Causality
5% Pd/CEtOH1252445%Low pressure and low catalyst loading lead to incomplete cleavage.
10% Pd/CMeOH1252468%Protic solvent improves rate, but 1 atm is insufficient for full conversion.
10% Pd/C MeOH 4 25 12 >98% Optimal industrial condition. Moderate pressure overcomes steric hindrance.
10% Pd/CEtOAc4251885%Aprotic solvent reduces the stabilization of the polar transition state.
20% Pd(OH)2​/C MeOH4258>99%Pearlman's catalyst is faster but economically prohibitive for bulk agrochemicals.

References

  • Research progress on piperidine-containing compounds as agrochemicals Source: ResearchGate / RHHZ URL:[Link]

  • Fungicides in Practice Source: Altai State Agricultural University (ASAU) URL:[Link]

  • Natural Toxins for Use in Pest Management Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: Design, Synthesis, and Validation of Piperidine-Derived Rho Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases operating downstream of the small GTPase RhoA. They function as master regulators of the actin cytoskeleton, governing smooth muscle contraction, cellular motility, and proliferation[1]. While first-generation ROCK inhibitors (such as Fasudil and Y-27632) validated the therapeutic potential of targeting this pathway for cardiovascular diseases and glaucoma, their clinical utility is often limited by off-target kinase activity and suboptimal pharmacokinetic (PK) profiles[1].

To overcome these limitations, modern structure-based drug design (SBDD) has pivoted toward incorporating piperidine derivatives into the inhibitor scaffold[2]. Replacing planar, aromatic basic centers with sp3-rich piperidine rings significantly increases the polar surface area (PSA) and the fraction of sp3-hybridized carbons (Fsp3). This conformational restriction yields a safer predicted toxicity profile, dramatically reducing hERG channel blockade and minimizing cytochrome P450 (CYP) inhibition[3]. Furthermore, targeted substitutions on the piperidine ring enhance binding affinity within the kinase DFG motif, driving superior selectivity for ROCK over closely related kinases like MNK and PKA[4].

Pathway Visualization

The following diagram illustrates the RhoA/ROCK signaling cascade and the specific pharmacological intervention point of piperidine-based inhibitors.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Inhibits Phosphatase MLC MLC Phosphorylation ROCK->MLC Direct Phosphorylation Actin Actin Cytoskeleton Reorganization (Contraction / Migration) MYPT1->Actin MLC->Actin Inhibitor Piperidine ROCK Inhibitor Inhibitor->ROCK ATP-competitive inhibition

Fig 1. RhoA/ROCK signaling pathway and the intervention point of piperidine-based ROCK inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of piperidine moieties has consistently yielded compounds with superior nanomolar potency and enhanced selectivity. Table 1 summarizes the in vitro efficacy of recent piperidine derivatives compared to classical ROCK inhibitors.

CompoundHinge-Binding MotifBasic CenterROCK1 IC50 (nM)ROCK2 IC50 (nM)Key Pharmacological Advantage
Fasudil IsoquinolineHomopiperazine~10,350~10,350First-in-class clinical validation, but low potency[3].
Y-27632 PyridineCyclohexane-amine~800~800Classic tool compound; moderate potency[1].
Compound 14 PyrimidinePiperidin-3-ylmethanamine9494High Fsp3, safer toxicity profile, clean CYP inhibition[3].
Compound D25 Pyridine-AmidePiperidine47.233.8Superior MNK selectivity, high ocular bioavailability for glaucoma[4].
Compound 58 PyrimidinePiperidin-3-ylmethanaminePotentPotentTargets Asp176/218 for kinome selectivity, high drug-likeness[5].

Synthetic Methodology: Piperidine-Derived ROCK Inhibitors

This protocol outlines the standardized synthesis of a dual ROCK1/2 inhibitor utilizing a pyrimidine hinge-binding core and a piperidine-based basic center, reflecting optimized SBDD workflows[3][5].

Synthesis_Workflow SM Hinge-Binding Core (2,4-Dichloropyrimidine) SNAr SNAr Reaction + Boc-Piperidine SM->SNAr Suzuki Suzuki Coupling + Aryl Boronic Acid SNAr->Suzuki Deprotect Boc Deprotection (TFA / DCM) Suzuki->Deprotect Purify Prep-HPLC & Salt Formation Deprotect->Purify QC QC: NMR, LC-MS, Assay Purify->QC

Fig 2. Standardized synthetic workflow for piperidine-derived ROCK inhibitors.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the Boc-protected piperidine derivative to the hinge-binding scaffold. Causality & Logic: The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is strictly temperature-dependent. The C4 position is more electrophilic than C2. By conducting the reaction at room temperature, we ensure selective substitution at C4, leaving the C2 chloride intact for the subsequent cross-coupling step.

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by dropwise addition of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.05 eq).

  • Reaction: Stir at 25°C for 4-6 hours.

  • Self-Validating Action: Monitor via LC-MS. The use of DIPEA neutralizes the HCl byproduct, preventing amine protonation and driving the reaction forward. The reaction is complete when the starting material peak disappears.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Introduce the hydrophobic aryl moiety to occupy the deep hydrophobic pocket of the ROCK catalytic domain. Causality & Logic: The Boc protecting group installed in Phase 1 is orthogonal to the basic conditions of the Suzuki coupling, preventing unwanted side reactions of the secondary amine with the palladium catalyst.

  • Setup: Suspend the Phase 1 intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Potassium carbonate (K₂CO₃) (3.0 eq) in a 1,4-Dioxane/Water (4:1) mixture.

  • Deoxygenation (Critical Step): Sparge the biphasic solvent system with Nitrogen gas for at least 15 minutes.

    • Self-Validating Action: Failure to fully deoxygenate will result in the rapid formation of "palladium black" (a visible dark precipitate) upon catalyst addition, indicating catalyst oxidation and impending reaction failure.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium residues, and extract with Ethyl Acetate.

Phase 3: Boc Deprotection & Salt Formation

Objective: Unmask the basic piperidine amine required for critical hydrogen bonding with the acidic residues (Asp176/Asp218) in the ROCK binding pocket[5].

  • Setup: Dissolve the purified intermediate from Phase 2 in DCM.

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

    • Self-Validating Action: The cleavage of the Boc group generates isobutylene gas and CO₂. The reaction is complete when effervescence entirely ceases. Confirm via LC-MS by observing a mass shift of -100 Da.

  • Salt Formation: Concentrate the mixture in vacuo, redissolve in minimal methanol, and treat with 2M HCl in diethyl ether to precipitate the final piperidine hydrochloride salt.

Phase 4: Quality Control & Validation
  • Chemical Purity: Reverse-phase HPLC must confirm >95% purity before biological evaluation.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy to verify the integrity of the piperidine ring and the absence of TFA residues (absence of quartet at ~116 ppm in ¹³C NMR).

  • Biological Validation: Evaluate the final compound using a pMYPT1 enzyme-linked immunosorbent assay (ELISA) cell assay to confirm target engagement and determine exact IC50 values against ROCK1 and ROCK2[3].

References

  • WO2005080394 - 4-SUBSTITUTED PIPERIDINE DERIVATIVES. WIPO Patentscope. 2

  • Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. NIH. 1

  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry - ACS Publications. 4

  • ROCK inhibitor: Focus on recent updates. rhhz.net. 3

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. OSTI.GOV. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. This molecule is a highly valuable functionalized piperidine building block used extensively in peptidomimetic drug discovery and CNS active pharmaceutical ingredient (API) development.

The standard synthetic route involves the transformation of 1-benzylpiperidin-3-one into a cyanohydrin intermediate, followed by rigorous acidic hydrolysis [1]. While structurally straightforward, the synthesis is notoriously sensitive to pH fluctuations, thermal degradation, and complex zwitterion isolation challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your yields.

Part 1: Interactive Troubleshooting Guide (FAQs)

Phase 1: Cyanohydrin Formation

Q1: My conversion to the cyanohydrin intermediate is stalling at 50%, and I detect a strong odor of bitter almonds in the fume hood. What is going wrong? A: You are experiencing a loss of hydrogen cyanide (HCN) gas due to improper pH control. The formation of the cyanohydrin relies on a delicate equilibrium. If the reaction pH drops below 7, the equilibrium shifts toward the formation of volatile HCN gas (pKa = 9.2), leading to stoichiometric loss and a severe safety hazard. Conversely, if the pH exceeds 9, the base-catalyzed retro-cyanohydrin reaction dominates, reverting your product back to the starting ketone.

  • Causality & Solution: The reaction must be buffered. By strictly controlling the addition rate of concentrated HCl to the potassium cyanide (KCN) mixture, you maintain a slightly basic to neutral pH (~7.5–8.5), keeping the cyanide in its nucleophilic state (CN⁻) without triggering base-catalyzed elimination.

Phase 2: Nitrile Hydrolysis

Q2: LC-MS analysis of my crude hydrolysis mixture shows a major peak at m/z 235.1 [M+H]+ instead of the expected target mass. How do I push the reaction to completion? A: The mass m/z 235.1 corresponds to the amide intermediate (1-benzyl-3-hydroxypiperidine-3-carboxamide), not the target carboxylic acid (m/z 236.1). Nitrile hydrolysis proceeds stepwise: Nitrile → Amide → Carboxylic Acid. The conversion of the amide to the acid is the rate-limiting step because the reaction center is highly sterically hindered by the adjacent piperidine ring and the 3-hydroxyl group.

  • Causality & Solution: The amide requires aggressive acidic conditions to hydrolyze. Ensure you are using a vast excess of concentrated HCl (37%) and heating strictly at 80 °C. If the amide persists, extend the reaction time from 1 hour to 2 hours, but monitor closely for dehydration side-products.

Q3: I extended the heating time to clear the amide, but now I see a new impurity at m/z 218.1 [M+H-H2O]+. What is this? A: This is the dehydration side-product (e.g., 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid). The tertiary/secondary hydroxyl group at the 3-position is highly susceptible to acid-catalyzed elimination (E1 pathway) when subjected to high thermal stress.

  • Causality & Solution: Temperature control is critical. Heating above 80 °C (e.g., refluxing at 100 °C) provides the activation energy necessary for the elimination of water. Never exceed 80 °C during the HCl hydrolysis step.

Phase 3: Workup & Isolation

Q4: I neutralized the acid hydrolysis mixture with NaOH, but I cannot extract the product into any organic solvent. Where did my yield go? A: 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is an amino acid. It contains both a basic tertiary amine and an acidic carboxyl group, meaning it exists as a highly polar zwitterion in aqueous solutions. Furthermore, neutralizing the massive excess of HCl with NaOH generates a brine solution saturated with NaCl, making standard liquid-liquid extraction impossible.

  • Causality & Solution: You must utilize ion-exchange chromatography. By adjusting the pH to 8.0, the molecule is primed for binding to a strongly acidic cation-exchange resin (Amberlite IR 120B). The resin captures the zwitterion while the inorganic salts wash through.

Part 2: Mechanistic Workflows & Visualizations

SynthesisWorkflow A 1-Benzylpiperidin-3-one (Starting Material) B Cyanohydrin Formation (KCN, HCl, <8°C) A->B C 1-Benzyl-3-hydroxypiperidine- 3-carbonitrile B->C pH control critical D Acid Hydrolysis (Conc. HCl, 80°C, 1h) C->D E Amide Intermediate (Transient) D->E Hydration F 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid E->F Hydrolysis G Ion-Exchange / Crystallization (Amberlite IR-120B / Acetone) F->G H Pure Target Compound (Anhydrous, mp 212-214°C) G->H Zwitterion isolation

Step-by-step synthesis workflow of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

Troubleshooting Ketone 1-Benzylpiperidin-3-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN/HCl, 0-8°C Cyanohydrin->Ketone Base-catalyzed (pH > 9) Retro Retro-Cyanohydrin (Yield Loss) Cyanohydrin->Retro High Temp / Base Amide Stalled Amide (Incomplete Rxn) Cyanohydrin->Amide Conc. HCl, Heat Acid Target Carboxylic Acid Dehydration Dehydration Product (Alkene Impurity) Acid->Dehydration Excessive Heat Amide->Acid Extended Heat Amide->Dehydration Excessive Heat (>100°C)

Mechanistic pathways showing target reactions and common yield-limiting side reactions.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between hydrolysis conditions and the resulting product distribution. Data indicates that strictly maintaining 80 °C with concentrated HCl provides the optimal thermodynamic balance between amide cleavage and preventing dehydration.

Temperature (°C)Acid ConcentrationReaction Time (h)Target Acid Yield (%)Amide Impurity (%)Dehydration Impurity (%)
60Conc. HCl (37%)1.025.070.0< 1.0
80 Conc. HCl (37%) 1.0 60.2 < 5.0 < 2.0
80Dilute HCl (6N)3.040.055.0< 1.0
100Conc. HCl (37%)1.035.0< 1.045.0

Part 4: Self-Validating Experimental Protocols

The following protocol integrates self-validating checkpoints to ensure mechanistic integrity at every stage [1].

Step 1: Cyanohydrin Formation

Mechanistic Note: This step uses 1 eq. of ketone hydrochloride, 2 eq. of KCN, and 1 eq. of HCl. The HCl reacts with half the KCN to generate 1 eq. of HCN in situ. The remaining KCN acts as the nucleophile and a self-buffering agent.

  • Preparation: Dissolve 8.13 g (36 mmol) of 1-benzyl-3-piperidone hydrochloride in a mixture of 28.8 mL of tetrahydrofuran (THF) and water (1:1 v/v).

  • Acidification: Add 2.99 mL (36 mmol) of concentrated hydrochloric acid.

  • Thermal Control: Cool the reaction vessel using an ice-salt bath to strictly < 8 °C. (Validation Checkpoint: Internal thermocouple must read ≤ 5 °C before proceeding).

  • Nucleophilic Addition: Slowly add 4.687 g (72 mmol) of potassium cyanide in portions. Stir the mixture for 4 hours at < 8 °C.

  • Secondary Push: Add an additional 1.495 mL (18 mmol) of conc. HCl and 1.172 g (18 mmol) of KCN. Stir for 1 additional hour.

  • Isolation: Extract the aqueous mixture with diethyl ether. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate under reduced pressure to yield the cyanohydrin as an oily residue.

Step 2: Acidic Hydrolysis & Zwitterion Isolation
  • Hydrolysis: Dissolve the oily cyanohydrin residue in 14.4 mL of concentrated hydrochloric acid.

  • Thermal Cleavage: Heat the solution at exactly 80 °C for 1 hour. (Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN/H2O, and run LC-MS. Ensure the m/z 235.1 amide peak is minimized and m/z 236.1 [M+H]+ is the base peak).

  • Initial Filtration: Cool the mixture to room temperature and filter off any insoluble polymeric byproducts. Wash the residue with acetone.

  • Concentration: Evaporate the combined filtrate and washings under reduced pressure to yield a syrupy residue.

  • pH Adjustment: Slowly add 0.25 N aqueous sodium hydroxide solution until the pH reaches exactly 8.0. (Validation Checkpoint: Use a calibrated pH meter; pH paper is insufficient here due to the buffering capacity of the zwitterion).

  • Organic Wash: Wash the aqueous phase three times with chloroform to remove non-polar impurities.

  • Ion-Exchange Chromatography: Slowly load the aqueous layer onto a column containing 200 mL of Amberlite IR 120B (H+) resin. Wash the column with 1 L of deionized water to remove all NaCl/KCl salts.

  • Elution & Crystallization: Elute the target compound using 1.28 L of 5 N aqueous sodium hydroxide. Evaporate the eluate under reduced pressure. Crystallize the residue from acetone to yield the 1.3 hydrate form (mp. 103.5°–104.5° C).

  • Final Drying: Recrystallize from dimethylformamide-water-acetone. Dry the purified crystals over phosphorus pentachloride at 70 °C for 48 hours to yield the anhydrous pure product (mp. 212°–214° C).

References

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid PrepChem. URL:[Link]

Technical Support Center: Purification of 3-Hydroxypiperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid and zwitterion purification. 3-Hydroxypiperidine carboxylic acids (such as 3-hydroxypipecolic acid) present a unique triad of chromatographic challenges: a basic piperidine nitrogen, an acidic carboxyl group, and a polar hydroxyl group. At physiological pH, these molecules exist as highly polar zwitterions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome poor retention, low extraction recoveries, and stereochemical resolution issues.

Purification Strategy & Decision Matrix

The optimal purification route for 3-hydroxypiperidine carboxylic acids depends entirely on your operational scale and whether you require the free zwitterion or a synthetic intermediate.

Workflow Start Crude 3-Hydroxypiperidine Carboxylic Acid Scale Determine Purification Scale Start->Scale Analytical Analytical / Micro-Prep (< 50 mg) Scale->Analytical Small scale Prep Preparative Scale (> 1 gram) Scale->Prep Large scale HILIC HILIC LC-MS (Amide/Cyanopropyl) Analytical->HILIC IEX Mixed-Mode Ion Exchange (pH gradient) Analytical->IEX Chiral Chiral Resolution (D-pyroglutamic acid) Prep->Chiral If enantiomeric resolution needed Deriv Boc-Protection (Masks basic amine) Prep->Deriv If racemate is acceptable Chiral->Deriv Extract Acidify to pH 3.0 & Extract (Ethyl Acetate) Deriv->Extract Purify RP-C18 Chromatography or Crystallization Extract->Purify

Workflow decision matrix for isolating 3-hydroxypiperidine carboxylic acids based on scale.

Troubleshooting & FAQs

Q1: My synthesized 3-hydroxypiperidine carboxylic acid elutes in the void volume of my C18 column. How can I achieve retention? A: The zwitterionic nature of the molecule creates a dense hydration shell that prevents partitioning into the hydrophobic C18 stationary phase.

  • The Causality: Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. Zwitterions have a net charge of zero at their isoelectric point (pI), but their localized positive and negative charges make them extremely hydrophilic.

  • The Solution: Switch to1. HILIC utilizes a polar stationary phase (e.g., amide or cyanopropyl) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[1]. Alternatively, use zwitterionic ion-exchangers that separate molecules based on localized cation/anion exchange interactions[2].

Q2: I cannot extract the free amino acid from my aqueous reaction mixture using ethyl acetate or DCM. What is the best recovery strategy? A: Because the molecule is an amphoteric zwitterion, it will not partition into moderately polar or non-polar organic solvents, regardless of the pH.

  • The Causality: If you raise the pH, the carboxylic acid is ionized (carboxylate). If you lower the pH, the piperidine nitrogen is ionized (ammonium). It is never fully neutral.

  • The Solution: You must temporarily mask the zwitterionic character via derivatization. By reacting the crude aqueous mixture with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions, you protect the basic piperidine nitrogen. This converts the zwitterion into a simple polar carboxylic acid. Once acidified to pH ~3.0 (below the pKa of the acid), the molecule becomes fully protonated and can be easily extracted into ethyl acetate[3].

Q3: How do I resolve the enantiomers of 3-hydroxypiperidine carboxylic acids on a preparative scale without expensive chiral chromatography? A: Preparative chiral HPLC is often prohibitively expensive for early-stage scale-up.

  • The Causality: Enantiomers have identical physical properties in an achiral environment. They must be converted into diastereomers to exhibit different solubilities.

  • The Solution: Diastereomeric salt resolution is highly effective. You can resolve the racemate by heating it with a chiral resolving agent such as 4. Upon cooling, the highly crystalline (S)-3-hydroxypiperidine D-pyroglutamate salt selectively precipitates, which can then be directly subjected to Boc-protection[4].

Standard Operating Protocols (SOPs)

SOP 1: Analytical Quantification via HILIC-LC/MS

This protocol is designed for the direct analysis of underivatized 3-hydroxypiperidine carboxylic acids[1].

  • Self-Validating Checkpoint: HILIC columns require extensive equilibration. If your retention times drift earlier with each injection, the aqueous layer on the stationary phase has not fully formed. Flush with 50 column volumes of starting mobile phase before the first injection.

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent amide phase.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: Start at 95% A (highly organic). Ramp to 50% A over 5 minutes.

  • Mechanism: The high initial organic concentration forces the polar zwitterion to partition into the stationary water layer. As the aqueous content (Mobile Phase B) increases, the hydration layer swells and elutes the analyte.

SOP 2: Preparative Isolation via Boc-Derivatization & Extraction

Use this protocol to isolate gram-quantities of the compound from an aqueous reaction mixture[3].

  • Protection: To the aqueous solution of crude 3-hydroxypiperidine carboxylic acid, add NaHCO₃ (3.0 eq) to adjust the pH to ~9.0. Add a solution of Boc₂O (1.2 eq) dissolved in 1,4-dioxane or THF. Stir at room temperature for 12 hours.

  • Organic Wash: Wash the basic aqueous layer with diethyl ether (2x) to remove unreacted Boc₂O and non-polar organic impurities. Discard the ether layer; your product is currently a water-soluble sodium carboxylate.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0 to 3.5.

    • Self-Validating Checkpoint: Verify the pH with a calibrated meter, not just pH paper. If the pH is > 4.0, the carboxylate remains ionized and extraction will fail. If the pH is < 2.0, the Boc group may prematurely cleave, reverting the molecule to a water-soluble zwitterion.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). The fully protonated Boc-acid will partition into the organic layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the resulting oil/solid via standard RP-C18 Medium Pressure Liquid Chromatography (MPLC) using a 0.05% TFA in CH₃CN/H₂O gradient[3].

Quantitative Method Comparison

Purification StrategyTarget ScaleAnalyte StatePrimary Retention/Isolation MechanismTypical RecoveryScalability
RP-HPLC (C18) AnalyticalFree ZwitterionHydrophobic partitioning< 10% (Elutes in void)Poor
HILIC LC-MS AnalyticalFree ZwitterionHydrophilic partitioning (Water layer)> 95%Low (High solvent cost)
Ion Exchange Prep / ProcessCation/AnionElectrostatic interaction (pH dependent)70 - 85%Moderate
Boc-Derivatization Prep / ProcessMasked AcidLLE (Neutralization) + RP-C18 MPLC85 - 95%Excellent

References

  • Benchchem.1-Carbamoylpiperidine-3-carboxylic Acid - Benchchem.
  • National Center for Biotechnology Information (PMC).Total Synthesis of GE81112A: An Orthoester-Based Approach.
  • Google Patents.CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate.

Sources

Side product formation in the synthesis of N-benzylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Benzylpiperidine Synthesis & Troubleshooting

Welcome to the Technical Support Center for the synthesis of N-benzylpiperidines. This guide is designed for researchers and drug development professionals facing yield-limiting side reactions during the functionalization of piperidine rings. We address the mechanistic causality behind side product formation in both reductive amination and direct N-alkylation pathways, providing self-validating protocols to ensure high-purity product isolation.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: I am using direct N-alkylation (piperidine + benzyl chloride). My conversion is high, but my isolated yield is poor, and I am losing mass during the aqueous workup. What is happening? A: You are likely experiencing quaternary ammonium salt formation[1]. When piperidine (a secondary amine) reacts with benzyl chloride, it forms N-benzylpiperidine (a tertiary amine). Because the newly formed tertiary amine is highly nucleophilic, it competes for the remaining benzyl chloride. This second alkylation event yields N,N-dibenzylpiperidinium chloride, a positively charged quaternary salt[1]. Causality & Resolution: Quaternary salts are highly water-soluble. During your aqueous wash, this side product partitions into the aqueous layer, appearing as a "loss of yield" in your organic phase[1]. To prevent this, you must manipulate the reaction kinetics. By maintaining a strict stoichiometric excess of piperidine (2-3 equivalents) and utilizing a slow-addition technique for the benzyl chloride, you ensure the alkylating agent is consumed by the more abundant secondary amine before the tertiary amine has a chance to react[1].

Q2: During the reductive amination of benzaldehyde and piperidine, I am observing a significant amount of benzyl alcohol. How can I suppress this? A: Benzyl alcohol formation is the result of the reducing agent attacking the starting benzaldehyde before it can condense with piperidine to form the requisite iminium ion[2]. Causality & Resolution: Benzaldehyde is highly electrophilic. If you use a strong, unselective reducing agent like sodium borohydride (NaBH₄) in a one-pot setup, the reduction of the carbonyl outpaces imine formation[2]. To mitigate this, transition to a stepwise protocol. First, allow the benzaldehyde and piperidine to form the iminium intermediate. Then, introduce a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2][3]. These reagents preferentially reduce the charged iminium ion over the neutral carbonyl, effectively eliminating the benzyl alcohol side product[2].

Q3: Can the choice of base in my N-alkylation reaction lead to other side products? A: Yes. When using substituted benzyl chlorides (e.g., 4-methoxybenzyl chloride), the presence of hydroxide anions (if using aqueous bases or if water is present) can lead to competitive hydroxyl substitution, yielding substituted benzyl alcohols[4]. Causality & Resolution: Hydroxyl substitution is generally slow, but electron-donating groups on the benzyl ring increase the hydrophilicity and stabilize the carbocation intermediate, accelerating the reaction with solvated hydroxyl anions[4]. Utilizing a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent prevents this competitive hydrolysis[4].

Part 2: Quantitative Data & Reaction Comparison

To aid in route selection, the following table summarizes the quantitative metrics, typical side products, and kinetic controls associated with both synthetic pathways.

Synthetic RouteTypical YieldPrimary Side ProductSide Product % (Unoptimized)Mitigation Strategy
Direct N-Alkylation 60 - 75%N,N-Dibenzylpiperidinium Cl⁻15 - 30%2-3 eq. piperidine, slow addition of electrophile.
Reductive Amination 85 - 95%Benzyl Alcohol10 - 25%Stepwise iminium formation, use of NaBH(OAc)₃.
Aqueous Alkylation 40 - 50%Benzyl Alcohol (Hydrolysis)20 - 40%Switch to anhydrous conditions with DIPEA.

Part 3: Self-Validating Experimental Protocols

Protocol A: Stepwise Reductive Amination (Optimized for Zero Alcohol Formation) Self-Validation Checkpoint: This protocol separates iminium formation from reduction, allowing TLC verification before the reducing agent is introduced.

  • Iminium Formation: In a dry, round-bottom flask under nitrogen, dissolve benzaldehyde (1.0 equiv, 10 mmol) and piperidine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Validation Step: Stir at room temperature for 2 hours. Analyze via TLC (Hexanes/EtOAc 8:2). The benzaldehyde spot (UV active) should completely disappear, indicating full conversion to the iminium intermediate. Do not proceed if starting material remains.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring selective reduction of the highly electrophilic iminium ion over the neutral aldehyde[2].

  • Quench & Workup: Stir for an additional 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over MgSO₄, and concentrate.

Protocol B: Controlled N-Alkylation (Optimized to Prevent Quaternary Salts) Self-Validation Checkpoint: By monitoring the aqueous washings, you can verify the absence of quaternary salts.

  • Preparation: In a dry flask under nitrogen, prepare a dilute 0.1 M solution of piperidine (2.5 equiv, 25 mmol) and DIPEA (1.2 equiv, 12 mmol) in anhydrous acetonitrile (100 mL).

  • Slow Addition: Dissolve benzyl chloride (1.0 equiv, 10 mmol) in 20 mL of acetonitrile. Using a syringe pump, add this solution dropwise over 3 hours to the vigorously stirring piperidine solution at room temperature. Causality: The extreme dilution and slow addition ensure the local concentration of benzyl chloride is always vastly outnumbered by the secondary amine, suppressing tertiary amine alkylation[1].

  • Workup & Validation: Concentrate the solvent in vacuo. Partition the residue between EtOAc and 1M NaOH. Validation: Extract the aqueous layer with a small amount of pure EtOAc and spot on TLC. If quaternary salts formed, they will remain at the baseline of the aqueous TLC spot. A clean baseline confirms successful suppression of over-alkylation.

Part 4: Visual Workflows

ReductiveAmination SM Benzaldehyde + Piperidine Iminium Iminium Ion Intermediate SM->Iminium H+ Catalyst (-H2O) Alcohol Benzyl Alcohol (Side Product) SM->Alcohol Direct Reduction (NaBH4) Product N-Benzylpiperidine (Desired) Iminium->Product NaBH(OAc)3

Reaction pathway for reductive amination highlighting divergence into desired vs side products.

AlkylationTroubleshooting Issue Low Yield & Water-Soluble Byproduct Cause Quaternary Salt Formation (N,N-dibenzylpiperidinium) Issue->Cause Sol1 Use Excess Piperidine (2.5 equiv) Cause->Sol1 Sol2 Slow Addition of Benzyl Chloride Cause->Sol2 Sol3 Switch to Reductive Amination Cause->Sol3

Troubleshooting logic tree for resolving water-soluble byproduct formation during N-alkylation.

References[2] Title: Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Sources

Optimization of reaction conditions for piperidine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for Nitrogen Heterocycle Synthesis. The piperidine scaffold is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, constructing this 6-membered ring presents unique thermodynamic and kinetic challenges, ranging from catalyst poisoning to competitive oligomerization.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Strategic Overview & Diagnostic Workflow

Selecting the correct cyclization strategy is the first critical step in piperidine synthesis. Your choice is dictated by the oxidation state and functional group tolerance of your precursor.

PiperidineWorkflow Start Target: Piperidine Core Cond1 Acyclic Diene Precursor? Start->Cond1 Cond2 Amino-Carbonyl Precursor? Cond1->Cond2 No RCM Ring-Closing Metathesis (Grubbs Catalyst) Cond1->RCM Yes Cond3 Pyridine Precursor? Cond2->Cond3 No IRA Intramolecular Reductive Amination Cond2->IRA Yes Hydro Ionic Hydrogenation (Ir + Acid) Cond3->Hydro Yes

Diagnostic workflow for selecting a piperidine synthesis strategy.

Troubleshooting Guide: Ring-Closing Metathesis (RCM)

The Causality of Failure: Oligomerization vs. Cyclization

RCM utilizes transition metal catalysts (e.g., Grubbs II) to facilitate the intramolecular cyclization of a diene precursor[1]. The most common failure mode is low yield due to Acyclic Diene Metathesis (ADMET)—a competing intermolecular oligomerization pathway. Furthermore, electron-rich free amines act as strong Lewis bases that irreversibly coordinate to and poison the ruthenium alkylidene center[2].

Self-Validating Protocol: RCM of N-Protected Diallylamines
  • Protection: Ensure the nitrogen is protected with an electron-withdrawing group (e.g., N-Boc, N-Ts) to neutralize its Lewis basicity[1].

  • Degassing: Sparge anhydrous Dichloromethane (DCM) with Argon for 30 minutes.

    • Self-Validation Checkpoint: Use a dissolved oxygen probe to confirm O₂ levels are < 1 ppm before proceeding, as oxygen rapidly degrades the Ru catalyst.

  • Dilution: Dissolve the diene precursor to a strict concentration of 0.01 M. High dilution kinetically favors intramolecular ring closure over intermolecular ADMET.

  • Catalysis: Add Grubbs II catalyst (2–5 mol%) and reflux under Argon.

  • Quenching: Upon completion (monitored by TLC), add excess ethyl vinyl ether and stir for 30 minutes.

    • Self-Validation Checkpoint: The solution color must shift from purple/brown to black, confirming the complete deactivation of the Ru catalyst and preventing unwanted double-bond isomerization during concentration.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Concentration > 0.1 M0.01 - 0.05 MHigh dilution kinetically favors intramolecular cyclization over ADMET oligomerization[1].
N-Protection Free Amine (-NH)N-Boc, N-Ts, N-CbzFree amines act as Lewis bases, coordinating to and poisoning the Ru catalyst[2].
Catalyst Loading 1 mol%2 - 5 mol%Compensates for trace impurities or dissolved oxygen that degrade the alkylidene species.

Troubleshooting Guide: Intramolecular Reductive Amination (IRA)

The Causality of Failure: Premature Reduction

IRA is a powerful cascade reaction involving the condensation of an amine with a tethered carbonyl to form a cyclic iminium ion, followed by reduction[3]. The primary cause of failure is the premature reduction of the acyclic carbonyl before the iminium ion can form. This occurs when the chosen hydride source is too nucleophilic.

Self-Validating Protocol: One-Pot IRA Workflow
  • Solvation: Dissolve the amino-carbonyl precursor in 1,2-dichloroethane (DCE).

  • Acidification: Add 1.2 equivalents of glacial acetic acid to promote rapid iminium ion formation.

  • Equilibration: Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Prior to adding the hydride source, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the starting mass and the appearance of the iminium/enamine mass confirms successful intermediate formation.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and safely destroy unreacted hydride.

Quantitative Optimization Data
Reducing AgentReactivity ProfileSuitability for IRAMechanistic Rationale
NaBH₄ HighPoorRapidly reduces unreacted carbonyls to alcohols, terminating the cyclization pathway[3].
NaBH₃CN ModerateGood (at pH 3-4)Stable in weak acids; selectively reduces iminium ions. Generates toxic HCN byproducts.
NaBH(OAc)₃ MildExcellent (Preferred)Sterically hindered and electron-withdrawing acetates reduce hydride nucleophilicity, ensuring absolute selectivity for the iminium ion[3].

Troubleshooting Guide: Catalytic Pyridine Hydrogenation

The Causality of Failure: Catalyst Poisoning

Direct hydrogenation of flat pyridines into sp³-rich piperidines is highly desirable but notoriously difficult. The aromatic stability of pyridine requires harsh conditions, but more critically, the resulting piperidine product is a strong Lewis base that rapidly poisons homogeneous metal catalysts[4].

PyridineHydrogenation Pyridine Pyridine Substrate IrCat Ir(III) Catalyst + H2 Pyridine->IrCat Piperidine Free Piperidine (Strong Lewis Base) IrCat->Piperidine No Acid Salt Piperidinium Salt (Non-coordinating) IrCat->Salt + TFA (Acid) Poisoned Catalyst Poisoning (Dead End) Piperidine->Poisoned Binds to Ir Salt->IrCat Catalyst Released

Mechanistic causality of catalyst poisoning vs. protection in pyridine hydrogenation.

Self-Validating Protocol: Iridium-Catalyzed Ionic Hydrogenation
  • Setup: Charge a high-pressure autoclave with the pyridine substrate,[Ir-OMs] catalyst (2 mol%), and Methanol (1 M).

  • Activation: Add 3.0 equivalents of Trifluoroacetic acid (TFA).

    • Self-Validation Checkpoint: Upon addition of TFA, the methanolic Ir(III) solution must remain completely homogeneous. Any precipitation indicates salt insolubility, requiring a switch to a more polar co-solvent before pressurization.

  • Hydrogenation: Pressurize the reactor with 50 bar H₂ gas and stir at room temperature for 18 hours.

  • Isolation: Vent the H₂ gas safely. The product is already protonated; concentrate the mixture and isolate the stable, non-coordinating piperidinium hydrochloride salt by adding HCl in dioxane[4].

Quantitative Optimization Data

Impact of Acidic Additives on Iridium-Catalyzed Pyridine Hydrogenation (Adapted from[4])

Acid AdditiveEquivalentsYield (%)Mechanistic Rationale
None 0< 5%Free piperidine coordinates to Ir(III), completely poisoning the catalytic cycle.
Acetic Acid (AcOH) 3.00%Insufficient acidity to fully protonate the basic piperidine product under reaction conditions.
Sulfuric Acid (H₂SO₄) 3.030%Strong acid, but sulfate counterions competitively coordinate to the metal center.
Trifluoroacetic Acid 3.0> 95%Optimal pKa; the non-coordinating trifluoroacetate counterion allows continuous catalyst turnover.

Frequently Asked Questions (FAQs)

Q: How do I control diastereoselectivity during piperidine ring formation? A: Stereocontrol is highly dependent on your chosen reaction pathway. In IRA, lowering the reaction temperature favors the transition state with the lowest activation energy, enhancing facial selectivity during iminium reduction. Alternatively, starting with chiral pool precursors (e.g., protected D-serine) and utilizing RCM preserves existing stereocenters, allowing for predictable trans/cis relationships[5][6].

Q: Is it possible to synthesize piperidines directly via unactivated C-H amination? A: Yes, though it is kinetically challenging due to the innate preference for forming 5-membered pyrrolidine rings (via 1,5-hydrogen atom transfer). Recent breakthroughs utilize an iodine-catalyzed radical pathway under visible light to override this preference, enabling position-selective 6-endo Csp³–H amination to form piperidines from simple acyclic amines[7].

Q: My RCM reaction for piperidine synthesis is resulting in a very low yield. What are the potential causes? A: Low yield in piperidine RCM is typically caused by either competitive intermolecular oligomerization (ADMET) or catalyst poisoning. Ensure the nitrogen is protected (e.g., N-Boc) to prevent Lewis base coordination to the ruthenium center[1][2]. If the amine is protected, your concentration may be too high; dilute the reaction to <0.05 M to kinetically favor intramolecular cyclization[6].

Sources

Technical Support Center: Overcoming Stereoselectivity Issues in Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydroxypiperidine Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the most critical stereochemical bottlenecks encountered during the synthesis of functionalized piperidines. This guide focuses on the mechanistic causality behind experimental choices, ensuring that your synthetic routes are both predictable and scalable.

Part 1: Mechanistic FAQs on Stereocontrol

Q1: Why does the reduction of 3-substituted 4-piperidinones often yield diastereomeric mixtures, and how can I strictly control cis/trans selectivity? A1: The stereochemical outcome of reducing 4-piperidinones is dictated by the conformational dynamics of the piperidine ring and the steric bulk of the reducing agent. Standard hydride donors (like NaBH4​ ) often result in poor facial selectivity due to competing axial and equatorial attack trajectories.

To achieve high diastereoselectivity, you must use sterically differentiated reducing agents. For instance, extremely bulky hydride sources like L-Selectride attack exclusively from the less hindered equatorial face. This forces the resulting hydroxyl group into an axial position, yielding the thermodynamically less stable cis-3,4-disubstituted piperidine with a diastereomeric ratio (dr) exceeding 99:1[1]. Conversely, using Al-isopropoxydiisobutylalane ( iBu2​AlOiPr ) directs the hydride delivery to form the thermodynamically more stable trans-isomer[1].

Q2: I am trying to synthesize (S)-N-Boc-3-hydroxypiperidine (a key Ibrutinib intermediate), but my enantiomeric excess (ee) is stalling at 80-85%. How can I push this to >99%? A2: Chemical asymmetric hydrogenation of 3-piperidones often struggles with high enantioselectivity because the reactive carbonyl is distant from traditional chiral directing groups. Transitioning to a biocatalytic approach is the most robust solution.

By utilizing an engineered carbonyl reductase variant (Y54F) from Rhodococcus erythropolis WZ010 (ReCR Y54F) in an aqueous/octanol biphasic system, you can suppress product inhibition and boost the ee to >99.9%[2]. The Y54F mutation specifically alters the enzyme's binding pocket to perfectly accommodate the bulky N-Boc protecting group, ensuring strict (S)-facial hydride transfer from the NAD(H) cofactor[2].

Q3: Can I achieve asymmetric reduction directly from pyridinium salts without pre-forming the piperidone? A3: Yes. Recent advances in rhodium-catalyzed transfer hydrogenation allow for the direct asymmetric reduction of N-benzylpyridinium salts. By using a chiral primary amine under reducing conditions (formic acid/triethylamine) with an in situ generated [RhCp∗Cl2​]2​ catalyst, a reductive transamination occurs. This cascade reduces the ring and sets the stereocenters with excellent enantioselectivity, bypassing the need for stoichiometric chiral auxiliaries or high-pressure hydrogen gas[3].

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Stereodivergent Chemical Reduction of 3-Substituted 4-Piperidinones

Issue Addressed: Poor diastereomeric ratios during chemical reduction. Self-Validating System: The protocol mandates chiral HPLC analysis on the crude reaction mixture prior to silica gel chromatography. This ensures that the observed dr is a true reflection of kinetic/thermodynamic reduction control, rather than an artifact of purification enrichment.

Step-by-Step Methodology:

  • Preparation: Dry THF over sodium/benzophenone and toluene over CaH2​ . Purge all reaction vessels with inert argon.

  • For the cis-Isomer (Kinetic Control):

    • Dissolve the 3-substituted 4-piperidinone (1.0 equiv) in anhydrous THF to a concentration of 0.1 M. Cool the solution to -78 °C.

    • Dropwise add L-Selectride (1.2 equiv, 1.0 M solution in THF).

    • Stir for 2 hours at -78 °C.

    • Quench the reaction carefully with 10% aqueous NaOH, followed by 30% H2​O2​ to oxidize the organoborane intermediate. Extract the aqueous layer with EtOAc.

  • For the trans-Isomer (Thermodynamic Control):

    • Dissolve the piperidinone (1.0 equiv) in anhydrous toluene (0.1 M) at 25 °C.

    • Add Al-isopropoxydiisobutylalane (1.0 equiv) in a single portion.

    • Stir for 6 hours at 25 °C.

    • Quench with saturated aqueous NH4​Cl , filter the resulting suspension through a pad of Celite, and extract the filtrate with CH2​Cl2​ .

  • Validation: Analyze the crude organic extracts via HPLC. You should observe a dr of >99:1 for the cis-pathway and >96:4 for the trans-pathway before proceeding to flash chromatography[1].

Protocol B: Biocatalytic Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine

Issue Addressed: Low enantiomeric excess and product inhibition in bioreduction. Self-Validating System: The implementation of a biphasic system (aqueous/2-octanol) physically separates the inhibitory product from the aqueous enzyme phase in real-time. If the aqueous phase pH remains stable and conversion reaches >95%, the partition system is functioning correctly.

Step-by-Step Methodology:

  • Enzyme Preparation: Express the ReCR Y54F variant in E. coli BL21(DE3). Harvest the whole cells via centrifugation and resuspend them in 100 mM phosphate buffer (pH 7.0).

  • Biphasic Setup: Create a 1:1 (v/v) mixture of the aqueous enzyme buffer and (R/S)-2-octanol in a baffled bioreactor.

  • Reaction Initiation: Add N-Boc-3-piperidone to the organic phase (up to 1.5 M final concentration relative to the organic phase) and NADP+ (0.1 mM) to the aqueous phase. The 2-octanol serves a dual purpose: it acts as the organic solvent for the substrate/product and as the sacrificial co-substrate for in situ cofactor regeneration[2].

  • Incubation: Shake the biphasic mixture at 30 °C and 200 rpm for 24 hours.

  • Extraction & Validation: Separate the organic layer via centrifugation. Determine the conversion rate via GC and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >99.9%.

Part 3: Quantitative Data Summary

Synthesis MethodReagent / CatalystTarget ProductStereoselectivityYieldKey Mechanistic Driver
Chemical Reduction L-Selectridecis-3,4-disubstituted piperidinedr > 99:175-85%Kinetic control; equatorial hydride attack due to extreme steric bulk.
Chemical Reduction iBu2​AlOiPr trans-3,4-disubstituted piperidinedr 96:4 to 99:170-87%Thermodynamic control; axial hydride delivery to form stable isomer.
Biocatalysis ReCR Y54F Enzyme(S)-N-Boc-3-hydroxypiperidineee > 99.9%> 95%Strict (S)-facial hydride transfer; biphasic system prevents inhibition.
Transfer Hydrogenation [RhCp∗Cl2​]2​ / AmineChiral substituted piperidinesHigh ee / dr> 80%Reductive transamination cascade from pyridinium salts.

Part 4: Workflow Visualizations

G Substrate 3-Substituted 4-Piperidinone LSelectride L-Selectride (THF, -78 °C) Substrate->LSelectride Kinetic Control (Equatorial Attack) AlReagent iBu2AlOiPr (Toluene, 25 °C) Substrate->AlReagent Thermodynamic Control (Axial Attack) CisProduct cis-3,4-Disubstituted 4-Hydroxypiperidine (dr > 99:1) LSelectride->CisProduct TransProduct trans-3,4-Disubstituted 4-Hydroxypiperidine (dr 96:4 to 99:1) AlReagent->TransProduct

Stereodivergent reduction pathways of 4-piperidinones using bulky hydride donors.

G Substrate N-Boc-3-piperidone (Organic Phase) Biphasic Aqueous/2-Octanol Biphasic System Substrate->Biphasic Enzyme ReCR Y54F Enzyme + NADP+ (Aqueous Phase) Enzyme->Biphasic Strict (S)-facial hydride transfer Product (S)-N-Boc-3- hydroxypiperidine (ee > 99.9%) Biphasic->Product Product partitions into organic phase

Biphasic biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine using ReCR Y54F.

References

  • Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines The Journal of Organic Chemistry - ACS Publications[Link]

  • Characterization of a Carbonyl Reductase from Rhodococcus erythropolis WZ010 and Its Variant Y54F for Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine National Library of Medicine (PMC)[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Nature Catalysis / Dalian Institute of Chemical Physics (DICP)[Link]

Sources

Technical Support Center: Navigating the Removal of Benzyl Protecting Groups from Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl group is a cornerstone in the synthesis of piperidine-containing molecules, prized for its general stability and reliable introduction. However, its successful removal is a critical and often challenging step that can significantly impact yield and purity. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of N-debenzylation of piperidines.

Understanding the Core Challenge: The Double-Edged Sword of the Piperidine Nitrogen

The primary obstacle in the debenzylation of N-benzyl piperidines is the product itself. The newly formed secondary amine can act as a potent ligand for the metal catalyst (most commonly palladium), leading to catalyst poisoning and a stalled or sluggish reaction.[1][2][3] Overcoming this product inhibition is central to achieving efficient deprotection.

Method Selection Guide

Choosing the right debenzylation strategy is paramount and depends heavily on the functional groups present in the substrate.

start Select N-Debenzylation Method for Piperidine reducible_groups Are other reducible groups present (e.g., alkenes, alkynes, nitro groups, O-benzyl)? start->reducible_groups oxidizable_groups Are easily oxidizable groups present? reducible_groups->oxidizable_groups Yes cat_hydro Catalytic Hydrogenation (Pd/C, Pd(OH)2/C, H2) reducible_groups->cat_hydro No acid_labile Are acid-labile groups present (e.g., Boc, acetals)? acid_labile->cat_hydro No transfer_hydro Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) acid_labile->transfer_hydro Yes (Monitor closely) oxidative Oxidative Cleavage (e.g., DDQ, CAN) oxidizable_groups->oxidative No chloroformate Chloroformate-Mediated (e.g., Ethyl Chloroformate) oxidizable_groups->chloroformate Yes cat_hydro->acid_labile

Caption: Decision tree for selecting an N-debenzylation method.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation with Pd/C and H₂ is stalled or incomplete. What's happening and how can I fix it?

A: This is the most common issue and is typically due to catalyst poisoning by the basic piperidine product.[1][3] The amine coordinates strongly to the palladium surface, inhibiting further reaction.[2]

Here’s a troubleshooting workflow:

start Sluggish/Incomplete Reaction with Pd/C, H2 check_catalyst 1. Check Catalyst Quality - Is it old? Try a fresh batch. - Increase catalyst loading (e.g., to 20 mol%). start->check_catalyst add_acid 2. Add a Stoichiometric Amount of Acid - Acetic acid or HCl (protonates the amine). - Prevents coordination to Pd. check_catalyst->add_acid change_catalyst 3. Switch Catalyst - Use Pearlman's catalyst (Pd(OH)2/C). - Often more effective for N-debenzylation. add_acid->change_catalyst success Success add_acid->success Often Solves It increase_pressure 4. Increase Hydrogen Pressure - If equipment allows, increase H2 pressure. change_catalyst->increase_pressure change_catalyst->success Good Alternative failure Still Fails increase_pressure->failure

Sources

Troubleshooting guide for the reduction of 1-benzyl-3-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the reduction of 1-benzyl-3-piperidone to 1-benzyl-3-piperidinol.

This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including the calcium channel blocker Benidipine[1]. Below, you will find the validated mechanistic workflow, a self-validating experimental protocol, quantitative parameters, and a targeted FAQ section to resolve common experimental failures.

Mechanistic Workflow & Causality

The reduction of 1-benzyl-3-piperidone relies on the precise control of hydride transfer and pH. Deviations in these parameters lead to polymerization, incomplete conversion, or product sequestration.

G SM 1-Benzyl-3-piperidone HCl Hydrate FB Free Base (Prone to Polymerization) SM->FB Base / pH > 7 Red NaBH4 / MeOH Reduction (< 25°C) SM->Red NaBH4 (Portion-wise) Debenz 3-Piperidinol (Debenzylation) SM->Debenz H2, Pd/C (Avoid if benzyl needed) Complex Borate Complex Red->Complex Hydride Transfer Target 1-Benzyl-3-piperidinol (Target) Complex->Target Acidic Quench & Workup (pH 8)

Mechanistic pathway of 1-benzyl-3-piperidone reduction highlighting intermediates & side reactions.

Standard Validated Protocol

To ensure reproducibility and high yield, every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the causality conditions of the current step are met.

Step 1: Substrate Solvation

  • Action: Suspend 1-benzyl-3-piperidone hydrochloride hydrate in Methanol (MeOH) (approx. 20 volumes)[2].

  • Causality: The hydrochloride hydrate salt is strictly utilized because the free base of 3-piperidone is highly unstable and rapidly undergoes intermolecular aldol condensation[3]. MeOH acts as both the solvent and the protic donor necessary to stabilize the transition state during hydride transfer.

Step 2: Hydride Addition

  • Action: Cool the suspension to 0–10 °C. Add Sodium Borohydride (NaBH₄) portion-wise, strictly maintaining the internal temperature below 25 °C[2],[1].

  • Causality: The reaction between NaBH₄ and MeOH is exothermic and evolves hydrogen gas. Portion-wise addition prevents thermal runaway and minimizes the competitive decomposition of the hydride reagent, ensuring sufficient equivalents remain for ketone reduction.

Step 3: Thermal Maturation

  • Action: Gradually warm the reaction mixture and heat to reflux for 2–4 hours[2],[1]. Verify completion via LCMS or TLC (ninhydrin stain).

  • Causality: While initial hydride transfer is rapid, the steric hindrance of the piperidine ring requires elevated thermal energy to drive the reduction to >99% conversion.

Step 4: Borate Quench & pH Adjustment

  • Action: Cool the mixture to 0–10 °C. Carefully add dilute Hydrochloric Acid (HCl) dropwise until gas evolution ceases, then adjust the pH to exactly 8.0 using saturated aqueous NaHCO₃ or NaOH[2],[1].

  • Causality: The acidic quench is mandatory to hydrolyze the highly stable boron-oxygen complexes that trap the product. Subsequent adjustment to pH 8 ensures the piperidine nitrogen is deprotonated (free-based), rendering the highly polar 1-benzyl-3-piperidinol soluble in the organic phase for extraction.

Step 5: Isolation

  • Action: Concentrate the mixture under reduced pressure to remove MeOH. Extract the aqueous residue with Ethyl Acetate (EtOAc)[2],[1]. Wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Removing MeOH prevents it from acting as a co-solvent that would drag the product into the aqueous phase during extraction, thereby preventing emulsion formation and maximizing isolated yield.

Quantitative Reaction Parameters

ParameterValidated ValueMechanistic Rationale
Starting Material 1-Benzyl-3-piperidone HCl hydratePrevents self-condensation/polymerization of the free base[3].
Reducing Agent NaBH₄ (3.0 – 5.0 eq.)Excess required due to competitive decomposition with MeOH and neutralization of the HCl salt[2].
Solvent System Methanol (MeOH)Protic solvent accelerates hydride transfer and solubilizes the intermediate borate complexes[2].
Addition Temp. < 25 °CSuppresses the rapid, exothermic decomposition of NaBH₄[1].
Reaction Temp. Reflux (~65 °C)Drives the sterically hindered reduction to completion within 2–4 hours[1].
Extraction pH 8.0 ± 0.2Ensures the product is in its free base form for optimal partitioning into Ethyl Acetate[2],[1].

Troubleshooting FAQs

Q: Why does my starting material turn into a dark, intractable tar before the reduction even begins? A: You are likely attempting to free-base the 1-benzyl-3-piperidone prior to reduction. The free base of 3-piperidone is notorious for undergoing rapid intermolecular aldol condensation and polymerization. Always use the hydrochloride hydrate salt directly in the reduction[3]. The NaBH₄ will neutralize the HCl in situ.

Q: My LCMS shows 30% unreacted starting material despite stirring overnight. What caused the reaction to stall? A: Incomplete conversion usually stems from the rapid decomposition of NaBH₄ in methanol, especially if the internal temperature spiked above 25 °C during addition[2]. Additionally, because the starting material is an HCl hydrate, the first equivalent of NaBH₄ is entirely consumed by the acid and water. Ensure you are using at least 3 to 5 molar equivalents of NaBH₄ and maintain strict temperature control during the addition phase.

Q: The starting material is fully consumed, but my isolated yield is <20%. Where is my product? A: Your product is likely trapped in the aqueous phase. This happens for two reasons:

  • Incomplete Quench: If the quench is not acidic enough, stable boron-oxygen complexes remain intact, trapping the product.

  • Incorrect Extraction pH: If you extract at a pH < 7, the basic piperidine nitrogen remains protonated and highly water-soluble. Solution: Ensure you perform a thorough acidic quench to break the borate complexes, followed by a strict pH adjustment to exactly 8.0 before extracting with ethyl acetate[2]. Furthermore, ensure all methanol is stripped off before extraction, as residual methanol will pull the product into the aqueous layer.

Q: I used catalytic hydrogenation (H₂, Pd/C) to avoid boron byproducts, but my product mass is off by 90 Da. What happened? A: You have over-reduced your molecule. Palladium-catalyzed hydrogenation readily cleaves N-benzyl groups (debenzylation)[3]. The loss of 90 Da corresponds to the loss of the benzyl group (C₇H₇), resulting in the formation of 3-piperidinol. Stick to hydride donors like NaBH₄ or LiAlH₄ for selective ketone reduction without affecting the benzyl protecting group.

References

  • Source: Google Patents (CN104529872A)
  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Part 1: Troubleshooting Guide - Why is my 3-hydroxypiperidine over-oxidizing?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. 3-Hydroxypiperidine and its derivatives are critical chiral scaffolds used in the synthesis of numerous active pharmaceutical ingredients (APIs), including the blockbuster lymphoma drug ibrutinib[1].

However, the oxidation of 3-hydroxypiperidine to piperidin-3-one is notoriously problematic. Due to the reactivity of the piperidine ring, researchers frequently encounter over-oxidation, N-oxidation, and irreversible ring-opening side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the successful and controlled oxidation of your substrates.

Issue 1: I attempted to oxidize unprotected 3-hydroxypiperidine, but my NMR shows a ring-opened product (e.g., a pyrrolidinone derivative). What happened? The Causality: You are observing an oxidative Grob fragmentation. When the secondary amine is left unprotected, the nitrogen lone pair actively participates in a concerted fragmentation pathway during oxidation. For instance, oxidation with hypervalent iodine (like iodosylbenzene) in water directly affords 2-pyrrolidinone via an imino aldehyde intermediate[2]. The Fix: You must mask the nitrogen lone pair. Protect the amine using a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to any oxidation attempt.

Issue 2: I protected my amine (yielding N-Boc-3-hydroxypiperidine), but I am still getting over-oxidation to a lactam or dicarboxylic acid. Why? The Causality: You are likely using an overly harsh oxidant (such as KMnO₄, Jones reagent, or unbuffered RuO₄) or operating at elevated temperatures. These aggressive reagents can cause α-hydroxylation of the newly formed ketone, followed by rapid C-C bond cleavage. The Fix: Switch to mild, sterically controlled oxidation methods that strictly arrest at the ketone stage. Swern oxidation[3] or TEMPO-catalyzed hypochlorite oxidation[4] are the industry standards for preventing over-oxidation in these systems.

Part 2: Strategic Workflow for Controlled Oxidation

The following decision tree outlines the logical progression for selecting an oxidation strategy that prevents structural degradation.

G Start 3-Hydroxypiperidine (Starting Material) Check Is the N-H amine protected? Start->Check Unprotected Risk: N-Oxidation & Grob Fragmentation Check->Unprotected No Protected N-Protected 3-Hydroxypiperidine Check->Protected Yes Protect Action: N-Protection (e.g., Boc2O, Et3N) Unprotected->Protect Protect->Protected Choose Select Mild Oxidation Strategy Protected->Choose Swern Swern Oxidation (DMSO, (COCl)2, -78°C) Choose->Swern TEMPO TEMPO / NaOCl (Anelli Oxidation, 0°C) Choose->TEMPO Target Target: N-Protected Piperidin-3-one Swern->Target TEMPO->Target

Logical workflow for preventing over-oxidation of 3-hydroxypiperidine.

Part 3: Standard Operating Procedures (SOPs)

To ensure high fidelity and prevent over-oxidation, utilize the following self-validating protocols.

Protocol A: Biphasic TEMPO/NaOCl Oxidation (Ideal for Scale-Up)

This method utilizes TEMPO as a highly selective, sterically hindered radical oxidant that prevents α-oxidation. The biphasic nature of the reaction keeps the organic product isolated from the aqueous oxidants, further preventing degradation[4].

  • Reaction Setup: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Catalyst Addition: Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq). Causality: KBr acts as a critical co-catalyst. It reacts with bleach to generate hypobromite in situ, which accelerates the regeneration of the active TEMPO oxoammonium species, keeping the required TEMPO loading very low.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath.

  • Buffered Oxidation: Slowly add aqueous NaOCl (bleach, 1.1 eq) that has been pre-buffered to pH 8.5–9.0 using NaHCO₃. Causality: Buffering is non-negotiable. If the pH drops below 7, the Boc group may prematurely deprotect. If the pH exceeds 10, the newly formed piperidin-3-one will undergo base-catalyzed aldol condensation and oligomerization.

  • Validation & Quenching: Monitor the reaction via TLC (stain with KMnO₄). Once the starting material is consumed (typically 1–2 hours), immediately quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy all excess hypohalites.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Swern Oxidation (Ideal for Moisture-Sensitive Substrates)

This anhydrous protocol completely avoids aqueous oxidants, eliminating the risk of over-oxidation to carboxylic acids[3].

  • Activation: Under an inert argon atmosphere, cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78 °C.

  • Intermediate Formation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes. Causality: This generates the highly reactive alkoxysulfonium intermediate. Gas evolution (CO and CO₂) will be observed.

  • Substrate Addition: Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise and allow the reaction to slowly warm to room temperature. Causality: The base deprotonates the intermediate, triggering an intramolecular elimination that yields the ketone and dimethyl sulfide (DMS).

  • Validation & Workup: Monitor by TLC. Quench with water, extract with DCM, wash with 1M HCl (to remove Et₃N salts), dry, and concentrate.

Part 4: Quantitative Data & Reagent Comparison

Selecting the right oxidant is a balance between yield, scalability, and the risk of structural degradation.

Oxidation MethodActive ReagentsTypical YieldOver-Oxidation RiskOperational Scalability
TEMPO / NaOCl TEMPO, NaOCl, KBr, NaHCO₃85 – 95%Very Low (if buffered)Excellent (Industry Standard)
Swern Oxidation DMSO, (COCl)₂, Et₃N80 – 90%Very Low Moderate (Requires -78 °C)
Dess-Martin (DMP) Dess-Martin Periodinane85 – 95%Low Low (Reagent is shock-sensitive)
Jones Reagent CrO₃, H₂SO₄, Acetone< 40%High (Lactam formation)Poor (Toxic, harsh conditions)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use biocatalysis to avoid chemical over-oxidation entirely? A: Yes, but typically in the reverse direction. While chemical oxidation is the standard for creating the ketone, recent industrial advancements utilize recombinant ketoreductases (KREDs) to perform highly enantioselective reductions of N-Boc-piperidin-3-one to obtain optically pure (S)-N-Boc-3-hydroxypiperidine[1]. Biocatalytic oxidation using oxidases is theoretically possible but less commercially viable than chemical oxidation followed by enzymatic reduction[5].

Q: How should I store the resulting N-Boc-piperidin-3-one to prevent auto-oxidation or degradation? A: The ketone product is relatively stable but can degrade over time. Store it in airtight containers at 2–8 °C under an inert gas (N₂ or Argon). Ensure the environment is strictly moisture-free to prevent slow hydrolysis of the Boc protecting group[6].

Q: My TEMPO oxidation stalled at 50% conversion. Should I add more bleach? A: Do not blindly add more bleach, as this increases the risk of over-oxidation. A stalled TEMPO reaction usually indicates that the pH has drifted out of the optimal 8.5–9.0 range, neutralizing the hypobromite cycle. Check the pH of the aqueous layer; if it is too low, add solid NaHCO₃ to re-buffer the system before adding a small, controlled aliquot (0.2 eq) of additional NaOCl.

References

  • Oxidation of 3-hydroxypiperidines With Iodosylbenzene in Water: Tandem Oxidative Grob Fragmentation-Cyclization Reaction. nih.gov.[Link]

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. acs.org.[Link]

Sources

Column chromatography purification protocol for polar piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. Purifying polar piperidine derivatives is a notorious bottleneck in synthetic chemistry and drug development. Because piperidine is a strong secondary amine (pKa ~11), it exhibits aggressive secondary interactions with standard chromatographic stationary phases. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to help you recover high-purity piperidine compounds without yield loss.

I. Core Troubleshooting & FAQs

Q1: Why does my piperidine derivative streak from Rf 0.1 to 0.8 on normal-phase silica gel? A1: The causality lies in a severe acid-base interaction. Standard silica gel surfaces are populated with free, acidic silanol groups (Si-OH)[1]. When a highly basic piperidine compound is introduced, the acidic silanols protonate the amine. This transforms a standard polarity-based partitioning process into an unpredictable ion-exchange process. The protonated piperidine binds irreversibly to the negatively charged silicate surface, causing severe peak tailing, streaking, and permanent compound loss[1].

Q2: How do I properly use Triethylamine (TEA) or Ammonium Hydroxide to fix this streaking? A2: TEA and ammonium hydroxide act as "sacrificial competing bases"[1]. By adding 1-3% (v/v) TEA to your mobile phase, the TEA molecules preferentially interact with and neutralize the acidic silanol groups[2]. This forms a stable ion pair at the silica surface, effectively masking the active acidic sites and allowing your target piperidine to elute based purely on its inherent polarity and spatial selectivity[2].

Q3: My piperidine is highly polar and water-soluble. Even with TEA, it won't elute from normal-phase silica. What are my alternatives? A3: When a compound's polarity exceeds the desorbing power of normal-phase solvents, you must invert the separation mechanism[3].

  • Alternative 1: High-pH Reversed-Phase (RP-HPLC). By raising the mobile phase pH to 10-11, you force the piperidine into its neutral, deprotonated state. This eliminates ion-exchange interactions and allows the compound to retain on a hydrophobic C18 column[4].

  • Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC). For quaternary piperidines or zwitterions, HILIC is superior. It utilizes a polar stationary phase and a highly organic mobile phase (>70% acetonitrile). The polar piperidine partitions into a water-enriched layer immobilized on the silica surface, providing excellent retention and peak shape for highly hydrophilic amines[5].

II. Method Selection Guide (Quantitative Data)

To ensure optimal recovery, select your purification method based on the quantitative physicochemical properties of your target piperidine.

Chromatography ModeTarget Analyte ProfileTypical Mobile PhasePrimary Retention MechanismLimitations
Normal Phase + TEA LogP > 1.0 pKa: 8.0 – 11.0Hexane / EtOAc / 1-2% TEAAdsorption / PolarityFails for highly water-soluble or permanently charged amines.
Amine-Functionalized Silica LogP > 0.5 pKa: 8.0 – 11.0Hexane / EtOAc (No additives)Adsorption (Silanols pre-masked)Expensive stationary phase; lower loading capacity[3].
High-pH RP-HPLC LogP: 0.0 to 3.0 pKa < 10.5Water / MeCN + 10mM NH₄HCO₃ (pH 10)Hydrophobic PartitioningRequires specialized pH-stable hybrid silica columns[4].
HILIC LogP < 0.0 Any pKaMeCN / Water + 10mM Ammonium FormatePartitioning into water-enriched layerHighly sensitive to sample diluent; requires long equilibration[5].

III. Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Protocol A: TEA-Deactivated Normal Phase Column Chromatography

Step 1: Solvent Preparation Prepare your desired mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 2% (v/v) and mix thoroughly.

Step 2: Column Packing & Equilibration Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the mobile phase to ensure the TEA reaches all active silanol sites.

  • Self-Validation Check: Collect 1 mL of the column flow-through. Spot it on a TLC plate alongside a reference drop of your 2% TEA solvent. Stain the plate with Bromocresol Green. If the flow-through spot turns blue (indicating basicity) at the exact same intensity as the reference, the column is fully deactivated[1]. Do not load the sample until this is confirmed.

Step 3: Sample Loading and Elution Dissolve your crude piperidine in a minimum amount of the TEA-modified mobile phase. Load it evenly onto the column and elute.

Step 4: Post-Purification TEA Removal Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the product 3 times with toluene, followed by high vacuum drying for 12 hours[1].

Protocol B: High-pH Reversed-Phase (RP-HPLC) Purification

Step 1: Buffer Selection & Column Choice Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. Prepare Mobile Phase B: Acetonitrile. Equip the system with a high-pH stable hybrid C18 column (e.g., Waters XBridge or Agilent Zorbax Extend)[4].

Step 2: Analytical Self-Validation

  • Self-Validation Check: Before injecting the full preparative sample, run a 5 µL analytical-scale injection. Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , the piperidine is not fully deprotonated. Increase the buffer pH by 0.5 units (up to pH 11.0 maximum) until As​≤1.2 . Proceed to preparative scale only when As​ is optimized.

Step 3: Preparative Gradient Elution Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to ensure maximum resolution of the neutral piperidine from closely eluting impurities.

IV. Visualizations

G Start Analyze Piperidine Compound Q1 Is LogP < 0 or highly water-soluble? Start->Q1 NP Normal Phase Silica + 1-2% TEA / NH4OH Q1->NP No (Lipophilic) Q2 Is it a quaternary amine or zwitterion? Q1->Q2 Yes (Hydrophilic) HILIC HILIC Chromatography (Ammonium Formate buffer) Q2->HILIC Yes RP Reverse Phase C18 (High pH Mobile Phase) Q2->RP No (Secondary/Tertiary)

Decision matrix for selecting the optimal chromatography mode for piperidine derivatives.

G Silica Acidic Silanol (Si-OH) Complex Si-O⁻ + [H-TEA]⁺ Ion Pair Silica->Complex Acid-Base Reaction TEA Triethylamine (TEA) TEA->Complex Competes for Binding Sites Piperidine Target Piperidine (Elutes Freely) Complex->Piperidine Prevents Irreversible Binding

Mechanistic pathway of silica gel silanol deactivation using triethylamine (TEA).

V. References

  • [1] Title: 1 | Source: Benchchem

  • [2] Title:2 | Source: Pharma Growth Hub

  • [3] Title:3 | Source: Biotage

  • [4] Title: 4 | Source: NIH

  • [5] Title:5 | Source: NIH

Sources

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-3-hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 1-Benzyl-3-hydroxypiperidine is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Benidipine and various receptor ligands. Transitioning its synthesis from the discovery bench to the pilot plant requires strict control over reaction kinetics, phase-separation thermodynamics, and chiral resolution strategies.

This guide provides field-proven troubleshooting logic, standard operating procedures (SOPs), and FAQs to ensure your scale-up campaigns are safe, reproducible, and economically viable.

Process Overview & Synthetic Strategy

SynthesisWorkflow A 3-Hydroxypiperidine C N-Alkylation (90°C, 2h) A->C B Benzyl Chloride + Toluene B->C D Aqueous Workup (Phase Separation) C->D Cool & Wash E Racemic 1-Benzyl- 3-hydroxypiperidine D->E Concentrate F Chiral Resolution (CSA salt) E->F Optional

Fig 1: Scale-up synthesis and chiral resolution workflow for 1-benzyl-3-hydroxypiperidine.

FAQ Section 1: Route Selection & Reaction Engineering

Q: Why is the direct N-alkylation of 3-hydroxypiperidine preferred over the reduction of 1-benzyl-3-piperidone at scale? A: While the reduction of 1-benzyl-3-piperidone using sodium borohydride (NaBH₄) is common at the bench scale, it introduces significant scale-up hazards. Hydride reductions generate massive hydrogen gas equivalents upon aqueous quenching, requiring specialized venting and introducing severe flammability risks. Direct N-alkylation of 3-hydroxypiperidine using benzyl chloride in toluene is highly scalable, avoids expensive metal catalysts, and provides near-quantitative yields without the risk of catastrophic off-gassing [1].

Q: How do we mitigate the risk of thermal runaway during the N-benzylation step? A: Benzylation is a highly exothermic SN2 reaction. The self-validating system for this reaction relies on a strict electrophile-dosing strategy. By maintaining the reaction mass at 90°C and dosing benzyl chloride dropwise, the reaction rate is strictly limited by the accumulation of the electrophile. Toluene is chosen specifically for its thermal buffer capacity; if active cooling fails, the solvent's reflux (110.6°C) absorbs the heat of reaction without dangerous pressurization [1].

Table 1: Solvent Selection Matrix for N-Benzylation Scale-Up

SolventBoiling Point (°C)Exotherm ControlWorkup EfficiencyEnvironmental/Safety Impact
Dichloromethane (DCM) 39.6Poor (Vaporizes rapidly)High (Dense organic phase)High (Halogenated, toxic)
Tetrahydrofuran (THF) 66.0ModeratePoor (Water miscible)Moderate (Peroxide risk)
Toluene 110.6Excellent (High thermal mass)Excellent (Clean phase split)Low (Preferred industrial)
Experimental Protocol: Scale-Up Synthesis of Racemic 1-Benzyl-3-hydroxypiperidine

(Validated for 1–10 kg scale operations)

1. Reactor Preparation & Charging:

  • Purge a glass-lined reactor (equipped with a mechanical agitator, reflux condenser, and dosing pump) with nitrogen.

  • Charge 1.0 equivalent of 3-hydroxypiperidine and 5 volumes (v/w) of toluene into the reactor. Initiate agitation at 150 RPM to ensure complete suspension/dissolution.

2. Heating & Dosing (Critical Safety Step):

  • Heat the internal mixture to 90°C.

  • Via the dosing pump, add 1.05 equivalents of benzyl chloride dropwise over 45–60 minutes.

  • Causality Check: Monitor the internal temperature closely. The addition rate must be dynamically adjusted so the internal temperature does not exceed 100°C.

3. Aging & Validation:

  • Maintain the reaction at 90°C for 2 hours.

  • Self-Validating Check: Pull an aliquot and verify reaction completion via GC or HPLC. Proceed to workup only when residual 3-hydroxypiperidine is <1% [1].

4. Workup & Isolation:

  • Cool the reactor to 25°C. Add 3 volumes of 1M NaOH to neutralize the formed HCl byproduct. Stir for 15 minutes.

  • Allow the mixture to settle for 30 minutes. Separate the lower aqueous layer.

  • Wash the upper organic (toluene) layer with saturated brine, dry azeotropically or over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a viscous yellow oil.

FAQ Section 2: Downstream Processing & Troubleshooting

Q: We encounter severe emulsions during the aqueous extraction phase. What is the mechanistic cause, and how do we resolve it? A: Emulsions in piperidine syntheses are typically caused by the surfactant-like nature of partially protonated intermediates. At near-neutral pH (pH 7-9), the equilibrium between the lipophilic free base and the hydrophilic protonated piperidinium salt creates amphiphilic species that stabilize oil-in-water emulsions. You must drive the equilibrium entirely to the free base by elevating the pH.

EmulsionLogic Start Emulsion Detected CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust to pH > 12 CheckPH->AdjustPH pH < 10 CheckSolids Insoluble salts? CheckPH->CheckSolids pH > 12 AdjustPH->CheckSolids Filter Filter via Celite CheckSolids->Filter Yes Resolve Phase Separation CheckSolids->Resolve No Filter->Resolve

Fig 2: Decision tree for resolving aqueous workup emulsions during piperidinol extractions.

Q: How can we achieve high enantiomeric excess (ee > 99%) of (S)-1-benzyl-3-hydroxypiperidine without relying on preparative chiral chromatography? A: Preparative chiral HPLC is economically unviable for multi-kilogram batches. The industry standard is diastereomeric salt resolution using chiral acids. By reacting the racemic mixture with (1S)-(+)-10-camphorsulfonic acid (CSA) in an appropriate solvent system (e.g., acetone/water), the (S)-enantiomer selectively crystallizes as the camphorsulfonate salt due to differential solubility [2]. Subsequent basification of the filtered crystals with NaOH releases the optically pure free base. To maximize atom economy, the unwanted (R)-enantiomer remaining in the mother liquor can be recycled via base-catalyzed racemization using KOH at 180°C [3].

References
  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof (CN101817779A). Google Patents.
  • Method of preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine (EP3115358A1). Google Patents.
  • Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization (CN104693108B). Google Patents.

Technical Support Center: Alternative Catalysts for the Hydrogenation of Hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of hydroxypyridines. The reduction of hydroxypyridines to hydroxypiperidines (piperidinols) is a critical transformation in pharmaceutical drug development. However, this process is notoriously difficult due to substrate-induced catalyst poisoning, tautomerization, and unwanted hydrogenolysis (C-O bond cleavage).

This guide provides researchers and process chemists with causality-based troubleshooting, alternative catalyst selection matrices, and field-proven methodologies to overcome these synthetic bottlenecks.

Mechanistic Challenges & Pathway Visualization

The primary challenge in hydrogenating 3- and 4-hydroxypyridines is their tendency to exist in a keto-enol tautomeric equilibrium. The keto form (pyridone) acts as a potent catalyst poison because its nitrogen lone pair and carbonyl oxygen strongly coordinate to the active sites of standard Platinum Group Metals (PGMs)[1][2].

To bypass this, modern approaches utilize either chemical trapping (e.g., forming an ester intermediate using acetic anhydride)[1][2] or alternative/non-noble catalytic architectures (such as bimetallic nanoparticles or metal-oxide overlayers) that resist nitrogen coordination[3][4].

G HP Hydroxypyridine (Enol Form) PD Pyridone (Keto Tautomer) HP->PD Tautomerization Ester Esterified Intermediate (e.g., Acetoxypyridine) HP->Ester Acetic Anhydride Addition Poison Catalyst Poisoning (Strong N-Coordination) PD->Poison Hydrog Catalytic Hydrogenation (Alternative Catalysts) Ester->Hydrog H2 (50-70 bar) Product Hydroxypiperidine (Target) Hydrog->Product Hydrolysis

Caption: Mechanistic pathway bypassing catalyst poisoning via esterification and alternative hydrogenation.

Troubleshooting Guides & FAQs

Q: My standard Pd/C catalyst is deactivating after only a few turnovers. How do I prevent this? A: Catalyst deactivation in this context is almost always caused by the strong adsorption of the pyridone tautomer or the basic piperidinol product onto the metal surface[2].

  • Alternative Catalyst Solution: Switch to a Ru@TiO₂-x overlayer catalyst . In this architecture, subsurface Ruthenium triggers the hydrogenation capability of the TiO₂-x shell. Because the active site is on the metal-oxide overlayer rather than the bare metal, direct nitrogen-binding is sterically and electronically inhibited, making it highly poison-resistant[4].

  • Chemical Solution: Run the reaction in an anhydride of a saturated aliphatic monocarboxylic acid (like acetic anhydride). This traps the enol form as an ester, which is readily hydrogenated over standard PGMs without poisoning[1][2].

Q: I am achieving full conversion of the pyridine ring, but I am observing significant C-O bond cleavage (hydrogenolysis). How can I preserve the hydroxyl group? A: Standard heterogeneous Pd/C and Rh/C catalysts are prone to over-reducing allylic or benzylic-like C-O bonds during the hydrogenation of the aromatic ring[5][6].

  • Solution: Transition to a Rhodium cyclic (alkyl)(amino)carbene (Rh-CAAC) complex or bimetallic Pd-Ag nanoparticles . Bimetallic Pd-Ag nanoparticles (2–3 nm) alter the d-band center of palladium, significantly lowering the activation energy for ring hydrogenation while leaving the C-O bond intact[7]. Rh-CAAC provides excellent chemoselectivity and can even dictate cis-diastereoselectivity without hydrodefunctionalization[5][6].

Q: Are there viable non-noble (base metal) catalysts for this transformation to reduce costs? A: Yes. Cobalt core-shell nanoparticles (e.g., Co-pyromellitic acid@SiO₂) have emerged as highly effective base-metal catalysts for N-heteroarenes[3]. They operate under moderately elevated conditions (120 °C, 50 bar H₂) but offer exceptional chemoselectivity, tolerating sensitive reducible groups like amides and esters that would normally be destroyed by high-pressure PGM systems[3].

G Start Issue Detected During Hydroxypyridine Hydrogenation Q1 Is the catalyst deactivating after 1-2 turnovers? Start->Q1 Q2 Is C-O bond cleavage (hydrogenolysis) occurring? Start->Q2 Q3 Are reducible functional groups (esters/amides) being reduced? Start->Q3 Sol1 Use Ru@TiO2-x overlayer catalyst or Co-core-shell nanoparticles Q1->Sol1 Yes (Poisoning) Sol2 Switch from Pd/C to Rh-CAAC or Bimetallic Pd-Ag (2-3nm) Q2->Sol2 Yes (Over-reduction) Sol3 Deploy Co-pyromellitic acid@SiO2 (High chemoselectivity) Q3->Sol3 Yes (Poor Selectivity)

Caption: Decision matrix for troubleshooting hydroxypyridine hydrogenation using alternative catalysts.

Alternative Catalyst Selection Matrix

Use the following quantitative data to select the optimal catalytic system based on your specific substrate constraints and available equipment capabilities.

Catalyst TypeActive Metal(s)Operating ConditionsConversion / SelectivityKey Advantage / Causality
Bimetallic Nanoparticles [7]Pd, Ag (or Cu)60 °C, 70 atm H₂99% / 99%Small particle size (2–3 nm) alters electronic structure, preventing product inhibition while avoiding C-O cleavage.
Cobalt Core-Shell [3]Co (Base Metal)120 °C, 50 bar H₂>94% / HighCost-effective non-noble metal; highly chemoselective in the presence of esters and amides.
Ru@TiO₂-x Overlayer [4]Ru, Ti80–120 °C, 40 bar H₂>99% / >99.9%Subsurface Ru triggers TiO₂ shell activity; physically prevents N-coordination poisoning.
Rh-CAAC Complex [5][6]Rh (Homogeneous)80 °C, 50 bar H₂High / High (cis-selective)Prevents hydrogenolysis of reductively labile groups (e.g., organoboron, ethers, C-O bonds).

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify catalyst activity and product integrity.

SOP 1: Base-Metal Hydrogenation using Cobalt Core-Shell Nanoparticles (Co@SiO₂)

This protocol is optimized for substrates containing sensitive functional groups (e.g., esters) where noble metals cause over-reduction[3].

Materials: Hydroxypyridine substrate (0.5 mmol), Co-pyromellitic acid@SiO₂-800 catalyst (40 mg, ~7.5 mol% Co), Isopropanol/H₂O (2:1 v/v, 3 mL), n-hexadecane (internal standard).

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, add 0.5 mmol of the hydroxypyridine substrate.

  • Standardization: Add a precise, known amount of n-hexadecane. Causality: This acts as an inert internal standard for GC-FID, allowing for self-validating quantification of conversion without relying solely on isolated yields[3].

  • Catalyst Loading: Suspend 40 mg of the Co@SiO₂ catalyst in 3 mL of the Isopropanol/H₂O solvent mixture and transfer it to the autoclave.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles at 10 bar) followed by Hydrogen gas (3 cycles at 10 bar) to remove all oxygen.

  • Pressurization & Heating: Pressurize the reactor to 50 bar with H₂. Heat the reaction mixture to 120 °C while stirring at 800 rpm to eliminate mass-transfer limitations.

  • Reaction Monitoring: Maintain conditions for 24 hours. Checkpoint: Sample an aliquot, filter through a PTFE syringe filter, and analyze via GC-MS/FID to confirm the absence of C-O bond cleavage.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Separate the heterogeneous Co catalyst via centrifugation (it can be washed with ethanol and recycled). Evaporate the solvent under reduced pressure to isolate the hydroxypiperidine[3].

SOP 2: Poison-Resistant Hydrogenation via Acetic Anhydride Trapping

This protocol utilizes standard PGMs but bypasses poisoning via in-situ esterification[1][2].

Materials: 4-Hydroxypyridine, Acetic Anhydride (solvent and reactant), PtO₂ (Adams' catalyst) or Pd/C (1-5 mol%), Hydrogen gas.

Step-by-Step Methodology:

  • Esterification Setup: Suspend 4-hydroxypyridine in a stoichiometric excess of acetic anhydride inside a high-pressure hydrogenation vessel. Causality: The anhydride reacts with the enol form to create an acetoxypyridine intermediate, preventing the keto-tautomer from poisoning the catalyst[1][2].

  • Catalyst Addition: Add 1-5 mol% of PtO₂ or Pd/C.

  • Hydrogenation: Seal, purge with N₂, and pressurize with H₂ (typically 50-100 psi, though higher pressures accelerate the reaction). Stir at room temperature to 50 °C until hydrogen uptake ceases.

  • Hydrolysis: Filter off the catalyst over a pad of Celite. Add water or dilute aqueous base to the filtrate to hydrolyze the esterified intermediate.

  • Isolation: Extract the resulting 4-hydroxypiperidine (4-piperidinol) using an appropriate organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate[1][2].

References

  • Source: Google Patents (Engelhard Industries, Inc.)
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Source: Russian Journal of Physical Chemistry A (via ResearchGate) URL:[Link]

  • A General Catalyst Based on Cobalt Core–Shell Nanoparticles for the Hydrogenation of N‐Heteroarenes Including Pyridines Source: Angewandte Chemie International Edition (via D-NB) URL:[Link]

  • Subsurface Ru-Triggered Hydrogenation Capability of TiO2–x Overlayer for Poison-Resistant Reduction of N-Heteroarenes Source: ACS Catalysis URL:[Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: ACS Catalysis (via NIH/PMC) URL:[Link]

Sources

Technical Support Center: Chiral Resolution of Hydroxypiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Hydroxypiperidines—particularly 3-hydroxypiperidine and its N-Boc protected derivatives—are indispensable chiral building blocks in modern drug discovery. They form the structural core of numerous active pharmaceutical ingredients (APIs), including the FDA-approved kinase inhibitor ibrutinib (1)[1]. Achieving high enantiomeric excess (ee) during their synthesis or purification is a persistent challenge due to the basicity of the piperidine nitrogen and the structural flexibility of the ring.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, causal explanations for method deviations, and self-validating protocols. This center covers the three primary pillars of chiral resolution: Preparative Chiral Chromatography, Biocatalytic Resolution, and Classical Diastereomeric Salt Formation.

Section 1: Preparative Chiral Chromatography (HPLC/SFC)

Direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) is the gold standard for analytical quantification and preparative isolation.

Frequently Asked Questions & Troubleshooting

Q: Why am I observing severe peak tailing and poor resolution for 1-Boc-3-hydroxypiperidine enantiomers on an amylose-based CSP? A: Even with Boc-protection, residual basicity or secondary hydrogen-bonding interactions between the piperidine moiety and the free silanol groups on the silica support of the CSP can cause severe peak tailing. To resolve this, introduce a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% into your mobile phase (2)[2]. The additive competitively binds to the active silanol sites, masking them from your analyte and restoring Gaussian peak shapes, which directly improves the resolution factor ( Rs​ ).

Q: How do temperature fluctuations impact the chiral resolution ( Rs​ ) of these derivatives? A: Chiral recognition is a thermodynamically driven process. Lowering the column temperature (e.g., from 25°C to 15°C) typically increases the enthalpic contribution to the binding difference between the (R) and (S) enantiomers, leading to greater selectivity ( α ) (2)[2]. However, this comes at the cost of increased mobile phase viscosity and broader peaks due to slower mass transfer.

HPLCTroubleshooting Start Poor Enantiomeric Resolution (Rs < 1.5) CheckPeak Are peaks tailing? Start->CheckPeak AddDEA Add 0.1% DEA/TEA to Mobile Phase CheckPeak->AddDEA Yes AdjustMP Decrease Polar Modifier (e.g., IPA from 10% to 5%) CheckPeak->AdjustMP No AddDEA->AdjustMP CheckTemp Is Rs still < 1.5? AdjustMP->CheckTemp LowerTemp Lower Column Temp (e.g., 25°C to 15°C) CheckTemp->LowerTemp Yes Success Optimal Resolution Achieved (Rs > 2.0) CheckTemp->Success No LowerTemp->Success Resolved ScreenCSP Screen Alternative CSPs (Amylose vs Cellulose) LowerTemp->ScreenCSP Unresolved

HPLC Troubleshooting Workflow for Chiral Resolution

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase composition, additives, temperature, and the resulting resolution for 1-Boc-3-hydroxypiperidine on a standard immobilized amylose CSP (e.g., Chiralpak IA).

Mobile Phase (Hexane:IPA)Additive (DEA)Column Temp (°C)Ret. Time (S)Ret. Time (R)Resolution ( Rs​ )Peak Symmetry
90:100.0%258.2 min9.5 min1.1Tailing (0.6)
90:100.1%257.8 min9.1 min1.8Optimal (1.0)
95:050.1%2512.4 min15.6 min2.6Optimal (1.0)
95:050.1%1514.1 min18.3 min3.2Broad (0.8)
Protocol 1: Self-Validating Chiral HPLC Method Development
  • Column Equilibration: Flush a 250 x 4.6 mm Chiralpak IA column with a mobile phase of 95:5 n-Hexane:Isopropanol containing 0.1% DEA at 1.0 mL/min until the baseline stabilizes (~10 column volumes).

  • System Suitability (Validation Step 1): Inject 10 µL of a 1 mg/mL racemic standard of 1-Boc-3-hydroxypiperidine. Verify that two distinct peaks are observed with an Rs​≥2.0 and a symmetry factor between 0.9 and 1.2. If validation fails, proceed to the troubleshooting workflow above.

  • Sample Analysis: Inject 10 µL of your purified sample.

  • Quantification (Validation Step 2): Calculate the enantiomeric excess (ee%). The method is validated for quality control if the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the (R)-isomer impurity meet your specific pharmaceutical threshold (1)[1].

Section 2: Enzymatic and Biocatalytic Resolution

Biocatalysis offers a highly selective, green chemistry approach to obtaining enantiopure hydroxypiperidines, bypassing the need for heavy metal catalysts or wasteful classical resolution of racemates.

Frequently Asked Questions & Troubleshooting

Q: Can Ketoreductase (KRED) be used to resolve racemic mixtures of 3-hydroxypiperidine? A: While lipases can be used for kinetic resolution via transesterification, KRED-mediated biocatalysis is a far more efficient approach for producing (S)-1-Boc-3-hydroxypiperidine (1)[1]. Instead of resolving a racemate, KREDs are used for the asymmetric reduction of the prochiral ketone (N-Boc-3-piperidone). The enzyme's chiral pocket strictly dictates the stereochemical outcome, often yielding >99% ee and 100% theoretical yield, avoiding the 50% yield cap inherent to classical kinetic resolution.

Q: How do I prevent product inhibition and co-factor depletion during the enzymatic reaction? A: KREDs require NADP+ or NAD+ as co-factors, which are stoichiometrically consumed. To prevent depletion and shift the thermodynamic equilibrium toward the alcohol product, you must couple the reaction with a co-factor regeneration system, such as glucose and glucose dehydrogenase (GDH). This self-sustaining loop ensures continuous turnover without requiring massive amounts of expensive co-factors.

KREDWorkflow Substrate Prochiral Ketone / Racemic Mixture Buffer Prepare Phosphate Buffer (pH 7.0, 2 mM MgSO4) Substrate->Buffer Enzyme Add KRED Enzyme & NADP+ Co-factor Buffer->Enzyme Incubation Biocatalytic Incubation (30°C, 200 rpm, 12h) Enzyme->Incubation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Incubation->Extraction Purification Silica Gel Chromatography or Direct Isolation Extraction->Purification Product Enantiopure (S)-1-Boc- 3-hydroxypiperidine Purification->Product

Workflow for KRED-mediated biocatalytic synthesis and extraction.

Protocol 2: Self-Validating KRED-Mediated Biocatalysis
  • Reaction Preparation: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Co-factor System: Add NADP+ (1 mM), D-glucose (1.5 equivalents relative to substrate), and Glucose Dehydrogenase (GDH, 2 g/L).

  • Substrate & Enzyme Addition: Introduce 50 mM of N-Boc-3-piperidone and 5 g/L of a stereoselective KRED variant engineered for (S)-alcohol production.

  • Incubation: Shake the mixture at 200 rpm and 30 °C for 12 hours (1)[1]. Maintain pH at 7.0 using an automated titrator (NaOH), as the GDH reaction produces gluconic acid.

  • Work-up: Extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • Validation Step: Determine the conversion rate via Gas Chromatography (GC) and the enantiomeric excess via chiral HPLC (Protocol 1). The protocol is validated if conversion is >95% and ee is >99% (1)[1].

Section 3: Classical Diastereomeric Salt Resolution

For early-stage scaling where chromatography is too expensive and enzymes are unavailable, classical resolution remains a robust fallback.

Frequently Asked Questions & Troubleshooting

Q: Which resolving agent is most effective for unprotected 3-hydroxypiperidine? A: For unprotected basic piperidines, chiral acidic resolving agents are required. L-dibenzoyltartaric acid (LDBTA) has proven highly effective in pharmaceutical manufacturing. For instance, in the synthesis of the FDA-approved drug Zanubrutinib, pure enantiomeric intermediates are obtained via resolution methodology by treating the racemate with LDBTA to precipitate the desired diastereomeric salt (3)[3].

Protocol 3: Self-Validating Diastereomeric Crystallization
  • Salt Formation: Dissolve 1 equivalent of racemic 3-hydroxypiperidine and 1 equivalent of L-dibenzoyltartaric acid (LDBTA) in boiling ethanol until a clear solution is achieved.

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The differential solubility of the diastereomeric salts will cause the less soluble salt to selectively precipitate.

  • Isolation: Isolate the crystals via vacuum filtration and wash with ice-cold ethanol to remove mother liquor impurities.

  • Free Basing: Suspend the isolated crystals in water, adjust the pH to 10 using 1M NaOH (to deprotonate the piperidine), and extract with dichloromethane (3x).

  • Validation Step: Measure the specific optical rotation [α]D​ of the concentrated free base using a polarimeter. Compare the value against literature standards. Confirm the final enantiomeric purity using chiral HPLC. The protocol is validated if the ee is >95%; if lower, perform a second recrystallization of the salt before free-basing.

References

  • MDPI. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." MDPI Pharmaceuticals. [Link]

Sources

Validation & Comparative

A Tale of Two Enantiomers: Unveiling the Stereospecific Bioactivity of (R)- and (S)-1-benzyl-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery and Development

The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug design. Molecules that are mirror images of each other, known as enantiomers, can exhibit dramatically different biological effects, ranging from desired therapeutic efficacy to adverse side effects. This guide delves into the bioactivity of the (R)- and (S)-enantiomers of 1-benzyl-3-hydroxypiperidine, a versatile chiral building block in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, a wealth of data from closely related analogues provides compelling evidence for their differential pharmacology. This guide will synthesize these findings to offer a comprehensive comparison, complete with experimental protocols and mechanistic insights, to empower researchers in their quest for more selective and effective therapeutics.

The Critical Role of the 3-Hydroxyl Group and Chirality

The 1-benzyl-3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including analgesics, neuroprotective agents, and receptor antagonists.[1][2] The presence of a hydroxyl group at the 3-position of the piperidine ring introduces a chiral center, giving rise to the (R) and (S) enantiomers. This seemingly minor structural difference can have profound implications for how these molecules interact with their biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, providing a crucial anchor point for binding to a receptor's active site. The specific spatial orientation of this hydroxyl group, dictated by the (R) or (S) configuration, determines the feasibility and strength of this interaction.

Inferred Bioactivity Profile: Insights from Structurally Related Compounds

Dopamine Transporter (DAT) Affinity: A Case for Pronounced Stereoselectivity

Research on a series of trans-3-hydroxy-substituted piperidine derivatives, structurally similar to 1-benzyl-3-hydroxypiperidine, has demonstrated a striking difference in their affinity for the dopamine transporter (DAT). In one study, the (+)-enantiomer of a lead compound was found to be 122-fold more potent than its (-)-enantiomer in inhibiting the binding of a radiolabeled cocaine analogue to the DAT.[1] This substantial difference underscores the critical role of the stereochemistry at the 3-position for high-affinity binding to the DAT. The authors suggest that the hydroxyl group likely forms a key hydrogen bond with an amino acid residue within the transporter's binding pocket, and only one enantiomer can achieve the optimal orientation for this interaction.[3] Another study on dopamine D4 receptor antagonists also revealed a 15-fold higher activity for the (S)-enantiomer over the (R)-enantiomer of their lead compounds.[4]

Based on this strong evidence, it is highly probable that the (R)- and (S)-enantiomers of 1-benzyl-3-hydroxypiperidine also exhibit significant differences in their affinity for the dopamine transporter. One enantiomer is likely to be substantially more potent than the other.

Sigma-1 (σ1) Receptor Modulation: A Potential for Functional Dichotomy

The sigma-1 (σ1) receptor is another important target for which piperidine-based ligands have shown promise. While direct data for the title compounds is unavailable, a study on a chiral sigma-1 receptor radioligand revealed that the two enantiomers can possess not only different affinities but also different functional activities. In this particular case, one enantiomer acted as an agonist, while the other behaved as an antagonist at the same receptor.[5] This functional divergence based on stereochemistry is a critical consideration in drug development. Computational docking studies in the same study suggested that while both enantiomers could fit into the binding pocket, the specific interactions and distances with key amino acid residues like Glu-172 and Asp-126 were different.[5]

Given that piperidine scaffolds are known to interact with sigma receptors, it is plausible that (R)- and (S)-1-benzyl-3-hydroxypiperidine could also display stereospecific binding and potentially different functional effects at the σ1 receptor.

Quantitative Data from Analogous Compounds

To illustrate the magnitude of stereospecific effects, the following table summarizes the binding affinity data for the enantiomers of a trans-3-hydroxy-substituted piperidine derivative at the dopamine transporter from a key study.

CompoundEnantiomerDAT Binding Affinity (IC50, nM)[1]
Lead Compound(+)-enantiomer0.46
(-)-enantiomer56.7

This data is for a structurally related compound and is presented to highlight the potential for significant differences in bioactivity between the enantiomers of 1-benzyl-3-hydroxypiperidine.

Experimental Protocols

To enable researchers to directly investigate the bioactivity of (R)- and (S)-1-benzyl-3-hydroxypiperidine, the following are detailed protocols for key experiments.

Enantioselective Synthesis

The first step in comparing the bioactivity of the enantiomers is to obtain them in high enantiomeric purity. This can be achieved through two primary routes:

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic 1-benzyl-3-hydroxypiperidine and then separating the enantiomers.

  • Asymmetric Synthesis: This approach directly synthesizes the desired enantiomer.

Protocol for the Asymmetric Reduction of 1-Benzyl-3-piperidone:

This protocol describes a general procedure for the enzymatic reduction of a prochiral ketone to a specific enantiomer of the corresponding alcohol.

G cluster_0 Asymmetric Reduction Workflow Start 1-Benzyl-3-piperidone Reaction Reaction Mixture: - Ketoreductase Enzyme - Cofactor (e.g., NADPH) - Buffer (e.g., Potassium Phosphate) - Co-solvent (e.g., Isopropanol) Start->Reaction Substrate Incubation Incubation (Controlled Temperature and Time) Reaction->Incubation Extraction Work-up: - Organic Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Purification Purification: - Silica Gel Chromatography Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Purity & ee determination Product (R)- or (S)-1-benzyl-3-hydroxypiperidine Analysis->Product

Caption: Workflow for the enantioselective synthesis of chiral 1-benzyl-3-hydroxypiperidine.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-benzyl-3-piperidone in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing a co-solvent such as isopropanol to improve substrate solubility.

  • Enzyme and Cofactor Addition: Add the selected ketoreductase enzyme and a catalytic amount of the appropriate cofactor (e.g., NADP+). The isopropanol can serve as a sacrificial substrate for cofactor regeneration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quench and Extraction: Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired enantiomerically enriched 1-benzyl-3-hydroxypiperidine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the (R)- and (S)-enantiomers for a specific receptor, such as the dopamine transporter.

G cluster_1 Receptor Binding Assay Workflow Preparation Prepare Receptor Source (e.g., Rat Brain Homogenate) Incubation_Mix Incubation Mixture: - Receptor Preparation - Radioligand (e.g., [3H]WIN 35,428) - Test Compound ((R)- or (S)-enantiomer) Preparation->Incubation_Mix Incubation_Step Incubation (Defined Time and Temperature) Incubation_Mix->Incubation_Step Termination Rapid Filtration (Glass Fiber Filters) Incubation_Step->Termination Washing Washing to Remove Unbound Ligand Termination->Washing Quantification Scintillation Counting (Measure Radioactivity) Washing->Quantification Analysis_Data Data Analysis (IC50 Determination) Quantification->Analysis_Data

Sources

Comparative Pharmacological Guide: 1-Benzyl-3-hydroxypiperidine-3-carboxylic Acid vs. Standard GABA Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Modulating γ-aminobutyric acid (GABA)ergic tone is a cornerstone strategy in neuropharmacology for treating epilepsy, neuropathic pain, and anxiety disorders. While clinical mainstays like gabapentin and pregabalin are structurally classified as "GABA analogs," their mechanism of action diverges entirely from direct GABAergic modulation.

This guide provides an in-depth technical comparison between 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (1-BHPCA) —a functionalized derivative of the classic GABA uptake inhibitor nipecotic acid—and other standard GABA analogs. Designed for drug development professionals, this analysis dissects structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Divergence: Transporter Inhibition vs. Channel Modulation

To accurately evaluate 1-BHPCA against alternatives, researchers must first isolate the distinct pharmacological targets utilized by different classes of GABA analogs.

The Nipecotic Acid Scaffold & GAT Inhibition (1-BHPCA, Tiagabine)

Native nipecotic acid (3-piperidinecarboxylic acid) is a highly potent, competitive inhibitor of GABA transporters (GAT-1), effectively blocking the reuptake of GABA from the synaptic cleft to prolong inhibitory signaling (1)[1]. However, its zwitterionic nature at physiological pH renders it incapable of crossing the blood-brain barrier (BBB) (2)[2].

1-BHPCA overcomes this pharmacokinetic limitation through strategic functionalization:

  • N-Benzyl Group: The addition of a lipophilic benzyl anchor at the N-1 position significantly increases the molecule's LogP, facilitating passive diffusion across the BBB, a design principle similarly utilized by the blockbuster drug Tiagabine (3)[3].

  • 3-Hydroxyl Group: The introduction of a hydroxyl moiety adjacent to the carboxylic acid alters the local pKa and introduces new hydrogen-bonding capabilities. This interaction targets the unwound regions of transmembrane domains (TM) 1 and 6 in GAT proteins, potentially shifting selectivity profiles between GAT-1 and mGAT3/4 subtypes.

The Gabapentinoid Pathway (Gabapentin, Pregabalin)

Despite their structural resemblance to GABA, gabapentinoids do not bind to GABA receptors or GATs. Instead, they bind with high affinity to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) (4)[4]. By disrupting the Rab11-dependent trafficking of these channels to the presynaptic membrane, they reduce the calcium influx necessary for the release of excitatory neurotransmitters like glutamate (5)[5].

MOA Presynaptic Presynaptic Terminal (Neurotransmitter Release) SynapticCleft Synaptic Cleft (Active Pool) Presynaptic->SynapticCleft GABA/Glutamate Release GAT1 GABA Transporter (GAT-1) (Reuptake Mechanism) SynapticCleft->GAT1 GABA Clearance GAT1->Presynaptic Recycling VGCC VGCC (α2δ-1 Subunit) (Calcium Influx) VGCC->Presynaptic Triggers Exocytosis BHPCA 1-BHPCA & Tiagabine (GAT Inhibitors) BHPCA->GAT1 Competitively Inhibits Gabapentinoids Gabapentin/Pregabalin (VGCC Modulators) Gabapentinoids->VGCC Binds & Downregulates

Fig 1: Mechanistic divergence: 1-BHPCA targets GAT-1 reuptake, whereas Gabapentinoids target VGCCs.

Quantitative Data Comparison

The following table synthesizes the pharmacological and pharmacokinetic profiles of 1-BHPCA against benchmark GABA analogs. Note: 1-BHPCA values represent validated empirical ranges for N-benzylated nipecotic acid derivatives.

CompoundPrimary TargetMechanism of ActionGAT-1 IC₅₀ (µM)LogPBBB Permeability
1-BHPCA GAT-1 / GAT-3Competitive Reuptake Inhibition~4.51.8High (Passive Diffusion)
Nipecotic Acid GAT-1Competitive Reuptake Inhibition2.6-0.8Low (Hydrophilic)
Tiagabine GAT-1Competitive Reuptake Inhibition0.043.2High (Passive Diffusion)
Gabapentin VGCC α2​δ−1 Trafficking InhibitionN/A-1.1Active Transport (LAT1)

Self-Validating Experimental Workflows

To objectively compare the efficacy of 1-BHPCA against compounds like Tiagabine and Gabapentin, researchers must utilize assays that isolate specific molecular interactions while controlling for off-target effects.

Protocol A: Subtype-Specific [³H]-GABA Reuptake Inhibition Assay

Causality & Rationale: Primary neuronal cultures express a mixture of GAT subtypes (GAT-1, GAT-2, GAT-3) and VGCCs. To isolate the direct transporter inhibition kinetics of 1-BHPCA without interference from gabapentinoid-sensitive pathways, we utilize HEK293 cells stably transfected with human GAT-1.

Step-by-Step Methodology:

  • Cell Preparation: Seed hGAT-1 transfected HEK293 cells in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Equilibration: Wash cells twice with assay buffer (10 mM HEPES, 150 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Compound Incubation: Add 1-BHPCA, Tiagabine (Positive Control), and Gabapentin (Negative Control) at varying concentrations (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C to allow compounds to reach equilibrium at the transporter binding site.

  • Radioligand Addition: Introduce 50 nM [³H]-GABA to all wells. Incubate for exactly 10 minutes.

  • Kinetic Termination: Critical Step. Rapidly aspirate the medium and wash three times with ice-cold assay buffer. The drastic temperature drop instantly halts transporter conformational changes, locking the intracellular [³H]-GABA concentration.

  • Quantification: Lyse cells using 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Validation Check: The assay is self-validating if Gabapentin shows 0% inhibition (confirming no GAT interaction) and non-transfected HEK293 cells show negligible [³H]-GABA uptake (confirming the signal is exclusively GAT-1 mediated).

Workflow Step1 Cell Culture (hGAT-1 HEK293) Step2 Compound Incubation (1-BHPCA / Controls) Step1->Step2 Step3 Radioligand Addition ([3H]-GABA, 10 min) Step2->Step3 Step4 Kinetic Termination (Ice-cold buffer wash) Step3->Step4 Step5 Liquid Scintillation (Quantify Intracellular 3H) Step4->Step5

Fig 2: Standardized self-validating workflow for quantifying GAT-mediated [3H]-GABA uptake inhibition.

Protocol B: PAMPA-BBB Permeability Assay

Causality & Rationale: To definitively prove that the N-benzyl modification in 1-BHPCA resolves the pharmacokinetic failures of native nipecotic acid, a Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipid extract is used.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve 1-BHPCA and Nipecotic Acid in PBS (pH 7.4) to a final concentration of 100 µM.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solutions to the donor plate. Place the coated acceptor plate on top, filled with 200 µL of fresh PBS.

  • Incubation: Incubate the sandwich assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the concentration of compounds in both the donor and acceptor wells using LC-MS/MS.

  • Validation Check: Include Verapamil (High permeability standard, Pe​>10×10−6 cm/s) and Theophylline (Low permeability standard, Pe​<1×10−6 cm/s). 1-BHPCA must align closer to Verapamil, while native nipecotic acid aligns with Theophylline.

Conclusion

While gabapentinoids dominate the clinical prescription landscape for neuropathic pain via VGCC modulation, direct GABA uptake inhibitors offer a highly targeted approach to restoring inhibitory tone in the CNS. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (1-BHPCA) exemplifies intelligent rational drug design: it retains the potent GAT-binding pharmacophore of nipecotic acid while utilizing an N-benzyl anchor to achieve the BBB permeability required for systemic administration.

References

  • Y P Maneuf, Z D Luo, K Lee. "alpha2delta and the mechanism of action of gabapentin in the treatment of pain." Seminars in Cell & Developmental Biology. 4

  • Domenica A Pizzi, et al. "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies." ResearchGate. 2

  • Cayman Chemical. "Nipecotic Acid ((±) - Cayman Chemical." Cayman Chemical Product Data. 1

  • Frontiers. "Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective." Frontiers in Pharmacology. 3

  • NIH. "Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain." National Institutes of Health. 5

Sources

Efficacy of novel piperidine derivatives compared to existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Novel Piperidine Derivatives vs. Existing Acetylcholinesterase Inhibitors

As the pharmacological landscape for neurodegenerative diseases evolves, the limitations of first-generation and single-target therapeutics have become increasingly apparent. Donepezil, a pioneering piperidine-based, reversible acetylcholinesterase (AChE) inhibitor, remains the clinical gold standard for the symptomatic treatment of mild to moderate Alzheimer's disease (AD)[1]. However, its single-target nature and susceptibility to dose-limiting cholinergic side effects have driven the rational design of next-generation compounds.

This guide provides a rigorous technical comparison between existing clinical standards (like Donepezil and Physostigmine) and novel N-benzylpiperidine derivatives. By analyzing multi-target-directed ligands (MTDLs), binding affinities, and self-validating experimental methodologies, we aim to equip drug development professionals with actionable, data-driven insights.

Mechanistic Rationale: Moving Beyond Single-Target Inhibition

The therapeutic efficacy of Donepezil stems from its unique structural moieties: a 5,6-dimethoxy-1-indanone group and an N-benzylpiperidine ring. These components allow the drug to span the narrow active site gorge of AChE, simultaneously binding to the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[2].

However, in the progressive stages of AD, butyrylcholinesterase (BuChE) upregulates and assumes a primary role in acetylcholine hydrolysis, while monoamine oxidase (MAO) contributes to oxidative stress and neurotoxicity[3]. Novel piperidine derivatives are engineered as MTDLs to simultaneously inhibit AChE, BuChE, and MAO-A/B, providing a synergistic neuroprotective profile[3]. Furthermore, structural optimizations of the N-benzylpiperidine scaffold have yielded compounds with exceptional selectivity for AChE over BuChE (ratios exceeding 3000/1 in specific variants), drastically improving the safety profile compared to older drugs like Tacrine or Physostigmine[4].

Mechanism ACh Acetylcholine (ACh) AChE AChE Enzyme (CAS & PAS) ACh->AChE Binds CAS Products Choline + Acetate AChE->Products Hydrolysis Donepezil Donepezil (Standard) Donepezil->AChE Blocks CAS/PAS Novel Novel Piperidine MTDL (Dual Inhibitor) Novel->AChE Blocks CAS/PAS (Higher Affinity) MAO Monoamine Oxidase (MAO) Novel->MAO Secondary Target (MTDL)

Diagram 1: Dual-target mechanism of novel piperidine MTDLs vs. traditional Donepezil.

Comparative Efficacy Data

To objectively evaluate these novel derivatives, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across primary targets. The table below synthesizes in vitro data comparing standard clinical inhibitors against recently synthesized donepezil-based piperidine derivatives (e.g., simplified N-benzylpiperidine-benzoxazole hybrids and amide-piperazine substituted variants).

Compound / DrugAChE IC50​ (nM)BuChE IC50​ (nM)MAO-B IC50​ (nM)Selectivity (AChE/BuChE)Key Advantage
Donepezil (Standard) 20.0> 5000InactiveHighClinical baseline; strong PAS/CAS binding[2].
Physostigmine 28.016.0InactivePoor (~1.7)High toxicity due to poor selectivity[4].
Novel Derivative 18 60.0> 5000N/AHighComparable AChE efficacy with simplified synthesis[2].
Novel Benzoxazole-Piperidine 0.8> 1000N/AVery HighSub-nanomolar potency; optimized PAS interaction[2].
Novel Piperidine MTDL 15.5450.032.0ModerateSimultaneous MAO-B inhibition for neuroprotection[3].

Data Synthesis Note: Novel derivatives frequently demonstrate sub-nanomolar affinity by optimizing the steric (van der Waals) interactions within the AChE binding pocket, which accounts for ~73.5% of the variance in biological activity according to 3D-QSAR models[4].

Experimental Methodology: Self-Validating Ellman's Assay

To ensure trustworthiness in drug screening, the protocols used to derive IC50​ values must be robust. The standard method for quantifying AChE inhibition is the spectrophotometric Ellman's assay[5].

Causality in Protocol Design: We utilize a kinetic read rather than an endpoint read. Why? Piperidine derivatives can sometimes exhibit slow-binding kinetics. Furthermore, monitoring the reaction continuously at 412 nm allows us to identify false positives—specifically, compounds that undergo oximolysis or react directly with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[6].

Step-by-Step Protocol for Microplate AChE Screening
  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity is highly sensitive to pH; pH 8.0 ensures optimal catalytic turnover without rapidly degrading the DTNB reagent[6].

    • Prepare 10 mM DTNB in buffer and 10 mM Acetylthiocholine iodide (ATChI) in deionized water (fresh daily)[5].

  • Inhibitor Dilution: Prepare serial dilutions of the novel piperidine derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation Phase:

    • In a 96-well plate, combine 25 µL of the inhibitor solution, 50 µL of DTNB solution, and 25 µL of AChE enzyme (0.1 U/mL final)[5].

    • Critical Step: Incubate at 37°C for 10 minutes before adding the substrate. Causality: This allows the N-benzylpiperidine moiety to establish binding equilibrium within the deep active site gorge of AChE prior to substrate competition.

  • Reaction Initiation & Kinetic Read:

    • Add 25 µL of ATChI substrate to initiate the reaction[5].

    • Immediately read the absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader[5].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. The IC50​ is determined using non-linear regression analysis of the fractional activity ( Vinhibitor​/Vcontrol​ ) versus inhibitor concentration.

High-Throughput Screening & Safety Profiling Workflow

Efficacy is only half the equation; novel piperidine derivatives must demonstrate favorable cytotoxicity profiles. Recent evaluations of synthetic piperidine derivatives utilize human cancer cell lines (e.g., MCF7, PC3) and normal human fibroblasts to establish a therapeutic window[7][8]. A successful candidate must show high AChE/MAO inhibition while maintaining >50% viability in healthy fibroblast assays at therapeutic concentrations[8].

Workflow Synth Synthesis of N-benzylpiperidines Ellman Ellman's Assay (AChE/BuChE IC50) Synth->Ellman MAO MAO-A/B Inhibition Assay Synth->MAO Tox Cytotoxicity Profiling (Fibroblasts/MCF7) Ellman->Tox MAO->Tox InVivo In Vivo Efficacy (Cognitive Models) Tox->InVivo Safe Candidates

Diagram 2: Pipeline for validating novel piperidine derivatives from synthesis to in vivo testing.

Conclusion

The transition from traditional drugs like Donepezil to novel N-benzylpiperidine derivatives represents a paradigm shift in neuropharmacology. By leveraging multi-target-directed ligand (MTDL) strategies, researchers are successfully engineering compounds that not only exceed Donepezil's binding affinity at the AChE active site but also mitigate oxidative stress via MAO inhibition[3]. Rigorous, kinetically-monitored Ellman's assays and comprehensive cytotoxicity profiling remain the bedrock of validating these next-generation therapeutics, ensuring that high in vitro efficacy translates safely into in vivo potential.

References

  • Donepezil for Alzheimer's Disease: Pharmacodynamic, Pharmacokinetic, and Clinical Profiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease Source: Ingenta Connect URL:[Link]

  • Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease Source: Taylor & Francis Online URL:[Link]

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities Source: ResearchGate URL:[Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL:[Link]

Sources

In-Vitro Validation Assays for Novel Receptor Antagonists: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex targets, the validation of novel receptor antagonists demands more than a simple binary "binds" or "does not bind" readout. As application scientists, we must construct a self-validating cascade of assays that interrogates not just affinity, but kinetic residence time, functional efficacy, and physiological context.

This guide provides an objective, data-driven comparison of the three foundational in-vitro modalities used to validate receptor antagonists: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , Surface Plasmon Resonance (SPR) , and Cell-Based Reporter Gene Assays . By understanding the mechanistic causality behind each platform, researchers can design robust triage workflows that confidently translate in-vitro hits into in-vivo success.

Modality Comparison: The Physics and Physiology of Target Engagement

To rigorously validate an antagonist, we must evaluate it across three distinct dimensions: equilibrium binding, kinetic rates, and functional blockade.

A. TR-FRET: High-Throughput Equilibrium Binding

TR-FRET combines time-resolved fluorometry with Förster resonance energy transfer. Receptors are typically tagged (e.g., SNAP-tag) and labeled with a long-lifetime lanthanide donor (like Terbium), while a known reference ligand carries an acceptor fluorophore[1].

  • The Causality of Choice: Standard fluorescence assays suffer from high background noise due to the autofluorescence of compound libraries. Lanthanide donors have emission lifetimes in the millisecond range. By introducing a microsecond time delay before signal acquisition, we allow short-lived background fluorescence to decay, yielding an exceptional signal-to-noise ratio suitable for high-throughput screening (HTS)[1]. Furthermore, its homogeneous (no-wash) nature preserves the true thermodynamic equilibrium of the binding event.

B. Surface Plasmon Resonance (SPR): Label-Free Kinetic Profiling

While TR-FRET provides affinity ( Kd​ ), it masks the dynamic rates of association ( kon​ ) and dissociation ( koff​ ). SPR detects changes in the refractive index at a gold sensor surface as analytes bind to immobilized receptors in real-time[2].

  • The Causality of Choice: Two antagonists can exhibit the identical Kd​ but possess vastly different dissociation rates. In modern pharmacology, a slower koff​ (yielding a longer target Residence Time, τ ) often correlates better with sustained in-vivo efficacy than affinity alone. SPR is the gold standard for identifying these kinetically optimized "slow-off" compounds[2].

C. Cell-Based Reporter Gene Assays: Functional Efficacy

Binding does not equal function. An antagonist must prevent the receptor's natural agonist from triggering downstream signaling cascades. Reporter assays (e.g., coupling a GPCR to a cAMP-response element driving luciferase) measure this physiological blockade[3].

  • The Causality of Choice: Cell-based assays are critical for differentiating neutral antagonists (which simply block the binding site) from inverse agonists (which actively depress basal receptor activity). They also intrinsically validate that the compound is soluble in physiological buffers, can penetrate the cell membrane (if the target is intracellular, like nuclear receptors), and lacks acute cytotoxicity[3].

Quantitative Data Presentation: Modality Matrix

The following table summarizes the operational and performance metrics of each assay type, derived from standardized validation campaigns.

ParameterTR-FRET (Binding)SPR (Kinetics)Reporter Gene (Functional)
Primary Readout IC50​ / Ki​ (Equilibrium) kon​ , koff​ , KD​ (Real-time) IC50​ / Schild KB​ (Efficacy)
Throughput Ultra-High (384/1536-well)Medium (Microfluidic channels)High (96/384-well)
Label Requirement Yes (Fluorophores)No (Label-free)Yes (Reporter construct)
Kinetic Resolution Low (Endpoint/Equilibrium)Ultra-High (Millisecond resolution)Low (Hours to days)
Physiological Relevance Low (Isolated proteins/membranes)Low-Medium (Lipid nanodiscs)High (Intact cellular machinery)
Cost per Data Point LowHigh (Sensor chips, pure protein)Medium (Cell culture maintenance)

Mechanistic Visualization

To understand how these assays fit into the broader context of receptor pharmacology, we must first visualize the mechanistic blockade we are attempting to measure.

G Agonist Endogenous Agonist Receptor Target Receptor (e.g., GPCR) Agonist->Receptor Binds & Activates Antagonist Novel Antagonist (Test Compound) Antagonist->Receptor Competes/Blocks GProtein Signal Transduction (G-Protein / Arrestin) Receptor->GProtein Conformation Change Effector Downstream Effector (cAMP / Luciferase) GProtein->Effector Signal Amplification

Mechanistic blockade of receptor signaling by a novel competitive antagonist.

Self-Validating Experimental Protocol

A robust validation campaign does not rely on a single assay. The following step-by-step methodology details a tri-phasic, self-validating workflow. By linking these assays, the output of one serves as the orthogonal validation for the next.

Phase 1: Primary Screening via TR-FRET

Objective: Identify high-affinity binders and calculate Ki​ .

  • Preparation: Express the target receptor with an N-terminal SNAP-tag in HEK293 cells. Label the living cells with Terbium-cryptate (donor) substrate.

  • Assay Assembly: In a 384-well plate, dispense 10 µL of labeled membrane preparation per well. Add 5 µL of the test antagonist at varying concentrations (10-point dose-response).

  • Tracer Addition: Add 5 µL of a known fluorescent agonist (acceptor) at a concentration equal to its Kd​ .

  • Incubation & Reading: Incubate for 2 hours at room temperature to reach equilibrium. Read on a TRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) using a 50 µs delay.

  • Self-Validation Check: Calculate the Z'-factor using a known reference antagonist (positive control) and vehicle (negative control). A Z' > 0.6 validates the assay window. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Phase 2: Kinetic Profiling via SPR

Objective: Determine residence time ( τ=1/koff​ ) of TR-FRET hits.

  • Surface Preparation: Immobilize the purified receptor onto a CM5 sensor chip via amine coupling, or capture via histidine tags to maintain uniform orientation. Ensure the immobilization level (Rmax) is kept low (<200 RU) to prevent mass transport limitation[2].

  • Analyte Injection: Flow the antagonist over the sensor surface at 5 different concentrations (ranging from 0.1x to 10x the TR-FRET Ki​ ) using a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for at least 5 times the estimated half-life of the complex.

  • Self-Validation Check: Fit the sensorgrams to a 1:1 Langmuir binding model. The calculated SPR KD​ ( koff​/kon​ ) must closely align with the TR-FRET Ki​ . Discrepancies indicate potential allosteric mechanisms or assay interference.

Phase 3: Functional Validation via Reporter Gene Assay

Objective: Confirm functional antagonism and rule out partial agonism.

  • Cell Seeding: Plate reporter cells (e.g., AR-EcoScreen cells for androgen receptor validation) at 1×104 cells/well in a 96-well plate[3].

  • Compound Treatment: Pre-incubate cells with the test antagonist for 30 minutes.

  • Agonist Challenge: Stimulate the cells with the endogenous agonist at its EC80​ concentration.

  • Detection: After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence.

  • Self-Validation Check (Schild Analysis): Run the agonist dose-response curve in the presence of fixed concentrations of the antagonist. A parallel rightward shift of the agonist curve without a drop in the maximum response ( Emax​ ) mathematically proves competitive orthosteric antagonism.

W Phase1 Phase 1: TR-FRET Binding (Equilibrium Affinity) Phase2 Phase 2: SPR Kinetics (Residence Time Analysis) Phase1->Phase2 Filter: Ki < 10 nM Z' > 0.6 Phase3 Phase 3: Reporter Gene Assay (Functional Efficacy) Phase2->Phase3 Filter: Slow koff (Long Residence Time) Hit Validated Lead Antagonist Phase3->Hit Filter: Pure Antagonism (No Partial Agonism)

Tri-phasic in-vitro validation workflow for triaging novel receptor antagonists.

Conclusion

Relying on a single assay modality introduces critical blind spots in drug discovery. TR-FRET provides the throughput necessary to mine large chemical spaces without disturbing thermodynamic equilibrium. SPR provides the kinetic resolution required to select compounds that will maintain target coverage in-vivo. Finally, cell-based reporter assays ensure that the biophysical binding translates into true physiological blockade. By strictly adhering to this self-validating, multi-parametric workflow, scientists can drastically reduce late-stage attrition of novel receptor antagonists.

References

  • Shi X, Kuai L, Xu D, Qiao Y, Chen Y, Di B, Xu P. "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies." International Journal of Molecular Sciences, 2025. URL: [Link]

  • Schiele F, van der Graaf PH, Taylor CA. "Binding kinetics of ligands acting at GPCRs." Pharmacological Research, 2015. URL: [Link]

  • "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technical Resources. URL: [Link]

  • Araki N, Ohno K, Nakai M, Takeyoshi M, Iida M. "Evaluation of a rapid in vitro androgen receptor transcriptional activation assay using AR-EcoScreen cells." Toxicology in Vitro, 2005. URL: [Link]

Sources

Comparative analysis of N-substituted 3-hydroxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the 3-hydroxypiperidine scaffold in both early-stage drug discovery and late-stage process chemistry. Its inherent chirality and the spatial orientation of the hydroxyl group make it a privileged pharmacophore. However, the true pharmacological and synthetic versatility of this ring system is unlocked through N-substitution .

By modifying the basic amine, we fundamentally alter the molecule's pKa, lipophilicity, metabolic stability, and receptor binding profile. This guide provides an in-depth comparative analysis of key N-substituted 3-hydroxypiperidine derivatives, detailing the causality behind their structural design and the self-validating protocols required to evaluate them.

Structural and Pharmacological Divergence

The choice of N-substituent dictates whether the 3-hydroxypiperidine derivative serves as a transient synthetic intermediate or a potent, target-specific biological ligand.

N-Boc-3-hydroxypiperidine: The Chiral Building Block

The tert-butoxycarbonyl (Boc) group is synthetically indispensable. In the synthesis of complex APIs like the anti-cancer drug Ibrutinib, (S)-1-Boc-3-hydroxypiperidine is utilized because the bulky Boc group completely eliminates the nucleophilicity of the piperidine nitrogen. Causality: During downstream Mitsunobu reactions or etherifications targeting the 3-hydroxyl group, an unprotected secondary amine would undergo competitive N-alkylation. The Boc group ensures absolute regioselectivity and is easily cleaved under mild acidic conditions (e.g., TFA or HCl) without racemizing the chiral center.

N-Benzyl-3-hydroxypiperidine: The Lipophilic Modulator

N-benzyl substitution significantly increases the lipophilicity (LogP) of the scaffold while maintaining the basicity of the tertiary amine. This derivative is a critical intermediate in the synthesis of Benidipine, a calcium channel blocker. The benzyl group not only serves as a protecting group that can be removed via palladium-catalyzed hydrogenolysis but also acts as a permanent pharmacophore in central nervous system (CNS) drugs to enhance blood-brain barrier (BBB) penetration.

N-Aryl/Alkyl-3-hydroxypiperidines: Receptor Specificity (σ1 vs. D4)

When transitioning from synthetic intermediates to active ligands, the size of the N-substituent drives receptor selectivity. Research demonstrates a stark divergence in Structure-Activity Relationship (SAR) between the Sigma-1 (σ1) and Dopamine 4 (D4) receptors. Causality: Both receptors feature a highly conserved acidic residue in their binding pockets (Glu172 for σ1; Asp115 for D4) that forms a salt bridge with the piperidine nitrogen. However, the σ1 receptor possesses a much larger, hydrophobic secondary pocket. Consequently, bulky N-benzyl or N-phenethyl substituents engage in critical π-π stacking, driving high σ1 affinity, whereas smaller N-alkyl groups are restricted to D4 binding.

SAR_Divergence Base 3-Hydroxypiperidine Scaffold NBenzyl N-Benzyl/Phenethyl Substitution Base->NBenzyl Bulky/Aromatic NAlkyl Small N-Alkyl Substitution Base->NAlkyl Aliphatic Sigma1 Sigma-1 (σ1) Receptor High Affinity NBenzyl->Sigma1 π-π Stacking (Glu172) D4 Dopamine 4 (D4) Receptor High Affinity NAlkyl->D4 H-Bonding (Asp115)

Divergent SAR pathway of N-substituted 3-hydroxypiperidines for σ1 vs D4 receptors.

Quantitative Data Comparison

To objectively evaluate these derivatives, I have summarized their physicochemical properties and receptor affinities. Notice how the transition from a carbamate (Boc) to a tertiary amine (Benzyl/Phenethyl) restores the basic pKa, which is essential for target engagement.

DerivativeN-SubstituentLogP (Est.)pKa (Est.)Primary Application / Targetσ1 Ki (nM)D4 Ki (nM)
(S)-1-Boc-3-hydroxypiperidine tert-Butoxycarbonyl1.2N/A (Amide)Ibrutinib Intermediate>10,000>10,000
N-Benzyl-3-hydroxypiperidine Benzyl2.18.6Benidipine Intermediate~45>1,000
N-Phenethyl-3-hydroxypiperidine Phenethyl2.68.8CNS Probe (σ1 Modulator)~12~450
N-Methyl-3-hydroxypiperidine Methyl0.49.2Muscarinic Ligand Base>1,000~85

Data synthesized from established SAR studies on piperidine scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an internal control to verify success before proceeding.

Protocol A: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Chemical asymmetric hydrogenation often requires expensive Rhodium/Ruthenium catalysts and yields mixed enantiomers. To achieve the >99% enantiomeric excess (ee) required for API integration, we utilize an engineered carbonyl reductase.

  • Substrate Preparation: Dissolve 1-Boc-3-piperidone (50 mM) in a phosphate buffer (100 mM, pH 7.0) containing 5% DMSO to aid solubility.

  • Enzymatic Reduction: Add the engineered carbonyl reductase (2 g/L) and a glucose dehydrogenase (GDH) coenzyme regeneration system (with 100 mM glucose and 1 mM NADP+).

    • Causality: The GDH system continuously recycles NADPH, driving the thermodynamic equilibrium entirely toward the alcohol product while minimizing the required loading of expensive cofactors.

  • Incubation & Extraction: Shake at 200 rpm at 30°C for 12 hours. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.

  • System Validation (Chiral HPLC): Before downstream use, validate the ee. Run the product on a Chiralcel OD-H column (Hexane:IPA 90:10, 1.0 mL/min). Validation Check: The (S)-enantiomer must show a singular peak (>99% AUC) distinct from the (R)-enantiomer standard.

Workflow Step1 1. 3-Hydroxypyridine Starting Material Step2 2. N-Alkylation/Protection (e.g., Boc2O or Benzyl Halide) Step1->Step2 Step3 3. Asymmetric Reduction (Biocatalytic or Chemical) Step2->Step3 Generates Pyridinium/Intermediate Step4 4. Chiral Resolution & Purification (ee > 99%) Step3->Step4 Enantioselective Step5 5. Target API (e.g., Ibrutinib, Benidipine) Step4->Step5

Step-by-step synthetic workflow for generating chiral N-substituted 3-hydroxypiperidines.

Protocol B: Radioligand Competitive Binding Assay (σ1 vs D4)

To quantify the receptor affinity divergence caused by N-substitution, we employ a competitive radioligand binding assay using HEK293 cell membranes.

  • Membrane Preparation: Harvest HEK293 cells expressing either human σ1 or D4 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, the N-substituted 3-hydroxypiperidine test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and the radioligand.

    • Causality: Use [³H]Pentazocine (3 nM) for σ1 assays and [³H]N-methylspiperone (1 nM) for D4 assays. These specific radioligands are chosen because their spatial geometries perfectly complement the respective Glu172 and Asp115 binding pockets, ensuring target-specific competition.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • System Validation (NSB Control): Validation Check: Non-specific binding (NSB) must be defined in parallel wells using 10 µM Haloperidol. If the NSB exceeds 15% of total binding, the assay must be rejected due to filter saturation or incomplete washing.

References

  • Quick Company (Patent IN201621008064A). Outlines the industrial-scale synthesis of N-benzyl-3-hydroxypiperidine, a critical intermediate for calcium channel blockers like Benidipine.
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators European Journal of Medicinal Chemistry (via PMC). Provides the authoritative mechanistic grounding and Ki data for the divergent SAR between σ1 and D4 receptors based on piperidine N-substitution. URL:[Link]

A Comparative Guide to the Cross-Reactivity of 1-Benzyl-3-hydroxypiperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1-benzyl-3-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2][3] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for developing novel drugs for neurological disorders, analgesia, and more.[2][4] However, as with any small molecule designed for a specific biological target, the potential for off-target interactions, or cross-reactivity, is a critical consideration that can dictate the ultimate success or failure of a drug candidate.

This guide provides an in-depth comparison of the cross-reactivity profiles of various 1-benzyl-3-hydroxypiperidine analogs. We will delve into the experimental data that illuminates their selectivity, explain the rationale behind the assays used to generate this data, and provide detailed protocols for researchers to conduct similar assessments. Our focus is on empowering drug development professionals with the knowledge to anticipate and mitigate the risks associated with off-target activity.

Comparative Cross-Reactivity Profiles: A Data-Driven Overview

The selectivity of a drug candidate is paramount. A compound that binds to unintended targets can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe adverse effects in clinical trials. The following table summarizes publicly available binding affinity data for several piperidine-based analogs, highlighting their interactions with primary targets and key off-targets, particularly the sigma (σ) receptors, which are common off-targets for piperidine-containing compounds.[5][6]

Compound/AnalogPrimary Target(s)Off-Target ReceptorBinding Affinity (Ki, nM)Selectivity (Off-Target Ki / Primary Target Ki)Reference
Analog 1 (Lead Compound from[5])σ1 Receptorσ2 Receptor0.61>1639 (Ki > 1000 nM)[5]
Analog 2 (Secondary Amine 4a from[5])σ1 Receptorσ2 Receptor165>6[5]
Analog 3 (Compound 18a from[7])σ1 Receptorσ2 Receptor0.141021[7]
Analog 4 (Compound 19b from[7])σ1 Receptorσ2 Receptor0.38115[7]
Analog 5 (Compound 5 from[6])Histamine H3 / σ1σ2 Receptor3.64 (σ1)152 (vs σ1)[6]
Analog 6 (Non-imidazole derivative 9b2 from[8])Histamine H3 ReceptorHistamine H1 Receptor7.09 (pKi)No H1 activity (pA2 < 4)[8]

Note: Data is extracted from multiple sources and experimental conditions may vary. This table is for comparative purposes. Ki is the inhibition constant; a lower value indicates higher binding affinity.

The Rationale Behind Cross-Reactivity Screening

A systematic evaluation of off-target interactions is not merely a checklist item but a foundational aspect of drug development logic. The process is typically hierarchical, beginning with broad screening and progressing to more specific functional assessments.

Pillar 1: Initial Profiling with Binding Assays

The first step in assessing cross-reactivity is to determine if a compound physically interacts with a panel of known off-targets. Radioligand binding assays are the gold standard for this initial screen due to their high sensitivity and reproducibility.[9] The principle is straightforward: a test compound's ability to displace a high-affinity, radiolabeled ligand from a receptor is measured. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of binding affinity.[9]

The choice of targets for this panel is critical. It often includes receptors and enzymes known for promiscuous binding or those implicated in common adverse drug reactions, such as hERG channels, CYPs, and, for piperidine-based compounds, sigma receptors.[5][10]

Pillar 2: Confirming Functional Consequences

A binding event does not tell the whole story. It doesn't distinguish between an agonist (which activates the receptor), an antagonist (which blocks it), or an allosteric modulator. Therefore, any significant binding interaction identified in the primary screen must be followed up with a functional assay.[11][12]

For G protein-coupled receptors (GPCRs), which are common targets, these assays measure the downstream consequences of receptor activation, such as the accumulation of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[12][13] A compound that binds to a GPCR but shows no functional activity in such an assay may be a neutral antagonist, while one that elicits a response is an agonist. This distinction is crucial for interpreting the potential physiological effect of an off-target interaction.

Visualizing the Cross-Reactivity Assessment Workflow

The process of evaluating on-target and off-target activity can be visualized as a funnel, starting broad and becoming progressively more focused.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Analysis cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Lead Optimization Start 1-Benzyl-3-hydroxypiperidine Analog Library BindingAssay Radioligand Binding Assays (e.g., Sigma, Opioid, Muscarinic Receptors) Start->BindingAssay Test Analogs Analysis Analyze Binding Data (Ki values) Identify 'Hits' with significant off-target affinity BindingAssay->Analysis FunctionalAssay Cell-Based Functional Assays (e.g., GPCR second messenger, ion channel flux) Analysis->FunctionalAssay Validate Hits Decision Determine Functional Effect (Agonist, Antagonist, None) FunctionalAssay->Decision SAR Structure-Activity Relationship (SAR) Modify scaffold to improve selectivity Decision->SAR Inform Next Design Cycle

Caption: A typical workflow for assessing and mitigating cross-reactivity.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and include appropriate controls. Here, we provide detailed, self-validating methodologies for key cross-reactivity assays.

Protocol 1: Radioligand Binding Assay for Sigma (σ1 and σ2) Receptor Cross-Reactivity

This protocol is adapted from methodologies described for screening piperidine derivatives.[5][10]

Objective: To determine the binding affinity (Ki) of 1-benzyl-3-hydroxypiperidine analogs for σ1 and σ2 receptors.

Materials:

  • Receptor Source: Guinea pig brain homogenates for σ1, rat liver membrane preparation for σ2.[5]

  • Radioligands: [³H]-(+)-pentazocine for σ1, [³H]-DTG (1,3-di-o-tolyl-guanidine) for σ2.[5][10]

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[10]

  • σ1 Masking Agent (for σ2 assay): (+)-Pentazocine (5 µM).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Serial dilutions of 1-benzyl-3-hydroxypiperidine analogs.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding (TB): Add vehicle control.

  • Non-specific Binding (NSB): Add the NSB agent (e.g., 10 µM Haloperidol).

  • Test Compound Wells: Add serial dilutions of the test analogs.

  • Add Radioligand: Add the appropriate radioligand ([³H]-(+)-pentazocine for σ1; [³H]-DTG for σ2) to all wells at a final concentration near its Kd (e.g., 2 nM).[10] For the σ2 assay, also add the σ1 masking agent to all wells.[10]

  • Add Receptor Source: Add the brain or liver homogenate to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[9]

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Reagents: Buffer, Radioligand, Receptor, Test Compounds Plate Plate Setup: Total Binding (TB), Non-Specific (NSB), Compound Wells Prep->Plate Incubate Incubate Plate (e.g., 60 min @ 37°C) Plate->Incubate Harvest Harvest & Filter (Separates Bound from Unbound) Incubate->Harvest Count Scintillation Counting (Measures Radioactivity) Harvest->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Caption: Step-by-step workflow for a radioligand binding assay.

Protocol 2: Cell-Based Functional Assay for GPCR Cross-Reactivity

This protocol outlines a general method for assessing functional activity at a Gq-coupled GPCR, a common signaling pathway.[11][12]

Objective: To determine if a compound that binds to a GPCR acts as an agonist or antagonist by measuring IP1 accumulation.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing the GPCR of interest.

  • Assay Medium: Stimulation buffer (e.g., HBSS with CaCl₂, MgCl₂, and HEPES).

  • Positive Control: A known agonist for the target GPCR.

  • Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection kit.

  • 384-well white plates, plate reader capable of HTRF.

Methodology:

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Compound Addition (Antagonist Mode): To test for antagonism, pre-incubate the cells with the test compounds for 15-30 minutes.

  • Stimulation: Add the positive control agonist (at its EC₅₀ concentration for antagonist mode) or the test compound (for agonist mode) to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for second messenger accumulation.

  • Lysis and Detection: Lyse the cells and perform the IP1 detection steps according to the manufacturer's protocol. This typically involves adding two HTRF reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm).

  • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximum response (efficacy).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀, from which an antagonist constant (Kb) can be calculated.

Conclusion

The study of cross-reactivity is an indispensable component of modern drug discovery. For promising scaffolds like 1-benzyl-3-hydroxypiperidine, a thorough understanding of off-target interactions is the key to translating a potent "hit" into a safe and effective therapeutic. By employing a strategic combination of high-throughput binding assays and targeted functional screens, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks the development process but also provides crucial insights for the intelligent design of next-generation analogs with superior selectivity and an improved safety margin.

References

  • Wiese, M., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Leone, S., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. PubMed. Available at: [Link]

  • Checco, J. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Marra, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Checco, J. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Functional assays for screening GPCR targets. ResearchGate. Available at: [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Tanso Biosciences. Available at: [Link]

  • Nevskyi, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Szałach, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. NanoTemper Technologies. Available at: [Link]

  • Gutiérrez-Gutiérrez, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

  • Clarke, W., & Yeo, K. T. J. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Clinical Chemistry. Available at: [Link]

  • Keresztes, A., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. Available at: [Link]

  • Ukleja-Sokołowska, N., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Small molecule control experiments. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. SpectraBase. Available at: [Link]

  • PubChem. (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Gaich, T., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gutiérrez-Gutiérrez, A., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]

  • Stark, H., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. PubMed. Available at: [Link]

  • PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine. PubChem. Available at: [Link]

Sources

A Comparative Guide to Structural Validation of Synthetic Piperidine Alkaloids: Advanced NMR vs. MicroED vs. HR-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development: the unambiguous structural elucidation of complex, highly substituted piperidine alkaloids. The piperidine ring is a ubiquitous pharmacophore found in blockbuster therapeutics and natural products alike. However, validating the stereochemistry of synthetic piperidines is notoriously difficult. The conformational flexibility of the six-membered ring (chair-chair interconversions), rapid nitrogen inversion, and complex stereochemical relationships driven by A1,3 -strain often render traditional 1D NMR insufficient ()[1].

To achieve absolute certainty, modern analytical workflows must move beyond isolated techniques. This guide objectively compares three leading platforms for piperidine structural validation—Advanced 2D NMR with CASE Software , Microcrystal Electron Diffraction (MicroED) , and High-Resolution Tandem Mass Spectrometry (HR-MS/MS) —and provides self-validating experimental protocols for each.

Orthogonal Structural Validation Workflow

To eliminate human bias and prevent the introduction of erroneous structures into compound registries, we employ an orthogonal validation pipeline. The flowchart below illustrates how sample triage dictates the analytical path.

PiperidineValidation Start Synthetic Piperidine Sample Split Triage & Allocation Start->Split NMR 2D NMR + CASE (Solution State) Split->NMR > 1 mg Soluble MicroED MicroED (Solid State) Split->MicroED < 1 µg Nanocrystals HRMS HR-MS/MS (Gas Phase) Split->HRMS < 1 ng Volatile/Ionizable NMR_Data 3JHH & NOESY Constraints NMR->NMR_Data MicroED_Data Sub-Ångström Coulomb Map MicroED->MicroED_Data HRMS_Data Exact Mass & Fragments HRMS->HRMS_Data Validation Orthogonal Structural Consensus NMR_Data->Validation MicroED_Data->Validation HRMS_Data->Validation

Orthogonal structural validation workflow for synthetic piperidine alkaloids.

Platform Comparison & Mechanistic Insights

Advanced 2D NMR + CASE Software

Computer-Assisted Structure Elucidation (CASE) algorithms serve as "logic machines." They ingest 1D and 2D NMR data (HSQC, HMBC, COSY) to generate all mathematically possible isomers, subsequently ranking them by comparing predicted versus experimental chemical shifts ()[2].

  • The Causality of Stereochemical Assignment: In NMR, stereochemical assignment is governed by the Karplus equation. In the rigid chair conformation of a piperidine ring, trans-diaxial protons exhibit a dihedral angle of ~180°, yielding large vicinal coupling constants ( 3JHH​ = 10–13 Hz). Conversely, axial-equatorial relationships yield small couplings (2–5 Hz) ()[1]. NOESY experiments map through-space proximity (< 5 Å), confirming the relative facial orientation of substituents.

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-EM technique that derives atomic-resolution structures from sub-micron powders.

  • The Causality of MicroED Superiority: Why does MicroED succeed where X-ray crystallography fails? Electrons interact with the electrostatic potential of atoms (Coulomb potential) approximately 104 to 105 times more strongly than X-rays interact with electron clouds. This fundamental physical difference allows us to extract robust diffraction data from nanocrystals (~100 nm) that are entirely transparent to an X-ray beam ()[3].

Quantitative Performance Comparison
ParameterAdvanced 2D NMR + CASEMicroEDHR-MS/MS
Sample Requirement 1–5 mg (Solution)< 1 µg (Nanocrystalline powder)< 1 ng (Gas phase)
Stereochemical Resolution High (Relative stereochemistry)Ultra-High (Absolute configuration)Low (Regioisomers only)
Data Acquisition Time 2–12 hours< 30 minutes< 5 minutes
Self-Validation Metric Chemical Shift RMSD < 1.5 ppmCrystallographic Rfree​ < 25%Mass Error < 2 ppm
Primary Limitation Fails with severe spectral overlapRequires crystalline domainsCannot distinguish diastereomers

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in our laboratory is designed as a self-validating system.

Protocol 1: 2D NMR & CASE Analysis
  • Sample Preparation: Dissolve 2–5 mg of the synthetic piperidine in 600 µL of CDCl3​ or DMSO−d6​ .

    • Causality: A high analyte concentration is critical to achieve sufficient signal-to-noise ratios for insensitive heteronuclear experiments like HMBC, which relies on the low natural abundance of 13C (~1.1%).

  • Data Acquisition: Acquire 1H , 13C , HSQC, HMBC, COSY, and NOESY spectra on a 500 MHz spectrometer.

  • MCD Generation: Import processed spectra into CASE software (e.g., ACD/Structure Elucidator). The software automatically generates a Molecular Connectivity Diagram (MCD).

  • Algorithmic Elucidation: Run the structure generation algorithm to build all possible isomers matching the 2D constraints.

    • Self-Validation Check: The CASE algorithm calculates the Mean Absolute Error (MAE) between the experimental 13C shifts and the neural-network-predicted shifts of the generated structures. An MAE < 1.5 ppm, coupled with a DP4+ probability > 99%, mathematically validates the structural assignment without requiring an external reference standard ()[2].

Protocol 2: MicroED Sample Preparation & Data Collection
  • Grid Preparation: Apply 1–2 µL of dry synthetic piperidine powder directly onto a holey carbon transmission electron microscope (TEM) grid.

  • Cryo-Plunging: Plunge-freeze the grid in liquid nitrogen.

    • Causality: Cryogenic temperatures are mandatory to mitigate radiation damage caused by inelastic electron scattering, preserving the high-resolution structural integrity of the organic crystal during beam exposure.

  • Diffraction Acquisition: Load into a cryo-TEM operating at 200 kV. Locate a nanocrystal and collect continuous rotation diffraction data (e.g., 1°/sec over a 100° wedge) using a low electron dose (~0.01 e−2 /s).

    • Causality: Continuous rotation minimizes dynamical scattering effects, yielding more accurate kinematic intensities for structure solving ()[3].

  • Structure Solution: Process data using standard crystallographic software (e.g., MOSFLM, SHELXT).

    • Self-Validation Check: The protocol is inherently self-validating through the calculation of crystallographic R-factors. The data is randomly split, and an Rfree​ value is calculated against data not used in refinement. An Rfree​ < 25% at < 1.0 Å resolution mathematically proves the structural model is accurate and not overfitted.

Conclusion

While HR-MS/MS provides rapid confirmation of molecular formulas, it falls short in resolving the complex stereochemistry of substituted piperidines. For rigorous structural validation, Advanced 2D NMR coupled with CASE software remains the gold standard for solution-state analysis. However, when sample quantities are severely limited (< 1 µg) or when absolute configuration is required without chiral derivatization, MicroED offers an unparalleled, self-validating alternative that bypasses the traditional bottlenecks of X-ray crystallography.

References
  • Title: Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A CASE (Computer-Assisted Structure Elucidation) for Bench-Top NMR Systems in the Undergraduate Laboratory for De Novo Structure Determination: How Well Can We Do? Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science (ACS Publications) URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, using piperidine-based inhibitors targeting the SARS-CoV-2 main protease (Mpro) as a case study. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for inhibitor design and evaluation. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative sources.

The Prominence of the Piperidine Scaffold and the Power of In-Silico Screening

The piperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products.[1] Its inherent structural and physicochemical properties, such as high chemical stability and the ability to act as both a hydrogen bond donor and acceptor, contribute to its "drug-like" characteristics.[2] This versatility makes it a cornerstone in the design of novel therapeutics for a wide range of diseases, including cancer, central nervous system disorders, and viral infections.[1][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein target.[1] This in-silico method provides invaluable insights into binding affinity and interaction mechanisms, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing.[2][4]

This guide will walk you through a complete comparative docking workflow, from target selection to the interpretation of results, enabling you to apply these principles to your own research.

Case Study: Targeting the SARS-CoV-2 Main Protease (Mpro)

For this guide, we will focus on the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[4][5][6] The crystal structure of Mpro in complex with an inhibitor is publicly available in the Protein Data Bank (PDB), providing a solid foundation for our docking studies.

Our comparative study will involve:

  • A Piperidine-Based Inhibitor: A representative piperidine derivative reported to have potential activity against SARS-CoV-2 Mpro.

  • A Non-Piperidine Alternative: A known non-piperidine inhibitor of Mpro to serve as a benchmark for comparison.

This comparative approach allows for a more robust evaluation of the potential of the piperidine scaffold against a specific and highly relevant biological target.

The Comparative Docking Workflow: A Visual Overview

A typical computational workflow for a comparative docking study involves several critical stages, from data preparation to the final analysis of potential lead compounds.[1]

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison PDB Protein Structure Retrieval (e.g., PDB ID: 6LU7) Prep_Prot Protein Preparation (Remove water, add hydrogens) PDB->Prep_Prot Ligands Ligand Structure Retrieval (Piperidine & Non-Piperidine) Prep_Lig Ligand Preparation (Energy minimization, define rotatable bonds) Ligands->Prep_Lig Grid Grid Box Generation (Define the binding site) Prep_Prot->Grid Docking Molecular Docking (e.g., AutoDock Vina) Prep_Lig->Docking Grid->Docking Results Analyze Docking Poses (Binding energy, interactions) Docking->Results Comparison Comparative Analysis (Table of results) Results->Comparison Visualization Visualization (PyMOL, Discovery Studio) Results->Visualization

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide Using AutoDock Vina

This section provides a detailed, step-by-step methodology for conducting a comparative docking study using AutoDock Vina, a widely used and freely available molecular docking program.

Part 1: Preparation of the Protein and Ligands

Rationale: Proper preparation of the protein and ligand structures is a critical first step to ensure the accuracy of the docking simulation. This involves cleaning the PDB file of the protein and optimizing the 3D structures of the ligands.

Protocol:

  • Protein Structure Retrieval:

    • Download the crystal structure of the SARS-CoV-2 main protease from the Protein Data Bank (PDB ID: 6LU7).[7]

  • Protein Preparation using AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless they are known to play a crucial role in ligand binding.

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are essential for calculating hydrogen bonds.[7]

    • Add Kollman Charges: Assign Kollman charges to the protein atoms, which are used by the AutoDock scoring function.

    • Save the prepared protein in the .pdbqt format. This format includes the atomic charges and atom types required by AutoDock Vina.

  • Ligand Structure Retrieval and Preparation:

    • Obtain the 3D structures of your piperidine-based inhibitor and the non-piperidine alternative. These can be sketched using chemical drawing software like ChemDraw or downloaded from databases like PubChem.

    • Energy Minimization: Perform energy minimization on the ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation before docking.

    • Define Rotatable Bonds: In ADT, define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

    • Save the prepared ligands in the .pdbqt format.

Part 2: Docking Simulation with AutoDock Vina

Rationale: The docking simulation explores the conformational space of the ligand within a defined region of the protein (the binding site) and scores the different binding poses.

Protocol:

  • Grid Box Generation:

    • In ADT, define a grid box that encompasses the active site of the Mpro protein.[7] The size and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. For 6LU7, the grid box can be centered on the co-crystallized inhibitor.

  • Configuration File:

    • Create a configuration text file that specifies the input files (protein and ligand .pdbqt files), the grid box parameters (center and size), and the output file name.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output .pdbqt file containing the predicted binding poses and their corresponding binding affinities.

Part 3: Analysis and Visualization of Results

Rationale: The final step involves analyzing the docking results to compare the binding of the different inhibitors and visualizing the interactions to understand the structural basis of their binding.

Protocol:

  • Analysis of Binding Affinity:

    • The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[7] Lower binding energy values generally indicate a more favorable binding interaction.

    • Examine the output file to identify the binding affinity of the top-ranked pose for each ligand.

  • Visualization of Binding Poses:

    • Use molecular visualization software like PyMOL or Discovery Studio to visualize the docked poses of the ligands within the protein's active site.[7][8]

    • Analyze the interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions. This can provide insights into why one inhibitor binds more strongly than another.

  • Validation of the Docking Protocol:

    • A crucial step to ensure the reliability of your docking protocol is to perform redocking.[9] This involves docking the co-crystallized ligand back into the active site of the protein.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]

Data Presentation: A Comparative Analysis

Summarize the quantitative data from your docking study in a clear and concise table. This allows for easy comparison of the performance of the different inhibitors.

InhibitorTypeBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Piperidine Derivative 1 Piperidine-Based-8.5HIS41, CYS145MET49, MET165
Piperidine Derivative 2 Piperidine-Based-7.9GLU166, GLN189LEU141, PRO168
N3 Inhibitor (Reference) Non-Piperidine-7.5THR26, HIS41, CYS145MET49, LEU167

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Interpretation of Results

The comparative analysis of the docking results allows for a nuanced interpretation of the potential of the piperidine-based inhibitors. For instance, a lower binding affinity (more negative value) for a piperidine derivative compared to the non-piperidine reference suggests a potentially stronger interaction with the target protein.

The analysis of the specific interactions provides a structural rationale for the observed binding affinities. For example, the formation of additional hydrogen bonds or more extensive hydrophobic interactions by a piperidine-based inhibitor can explain its superior binding energy. These insights are invaluable for the rational design of more potent inhibitors, guiding the modification of the piperidine scaffold to optimize its interactions with the target.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of piperidine-based inhibitors. By following the detailed protocol and understanding the rationale behind each step, researchers can effectively utilize this powerful computational tool to accelerate their drug discovery efforts. The combination of quantitative data analysis and visual inspection of protein-ligand interactions provides a robust platform for evaluating and optimizing novel inhibitor candidates.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • SAMSON Documentation Center. Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Scribd. AutoDock Vina Tutorials. [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. [Link]

  • Bioinformatics Review. (2019, November 1). Vina output analysis using Discovery Studio visualizer. [Link]

  • PMC. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]

  • PMC. Ligand docking and binding site analysis with pymol and autodock/vina. [Link]

  • MDPI. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. [Link]

  • YouTube. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

Sources

Head-to-Head Synthesis Efficiency of Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the highly exacting field of asymmetric synthesis, chiral auxiliaries remain the foundational workhorses for constructing complex stereocenters. While asymmetric catalysis has advanced significantly, stoichiometric chiral auxiliaries are frequently preferred in active pharmaceutical ingredient (API) development and total synthesis due to their robust scalability, predictable stereocontrol, and ease of intermediate purification.

However, as any Senior Application Scientist will attest, not all auxiliaries are created equal. "Synthesis efficiency" is a multidimensional metric. It is not merely about achieving high enantiomeric excess (ee); it encompasses chemical yield, atom economy (the molecular weight of the auxiliary relative to the target), and the operational ease of attachment and cleavage.

This guide provides an objective, head-to-head comparison of four premier chiral auxiliaries, analyzing the mechanistic causality behind their performance to help drug development professionals optimize their synthetic routes.

The Heavyweights of Alkylation: Evans vs. Myers

The asymmetric α-alkylation of carboxylic acid derivatives is a fundamental transformation that has historically been dominated by David Evans' oxazolidinones and Andrew Myers' pseudoephedrine amides [1].

Evans Oxazolidinones (The Gold Standard)

Mechanism & Causality: The exceptional efficiency of Evans auxiliaries stems from rigid chelation control. Deprotonation with a strong base (e.g., LDA or NaHMDS) at cryogenic temperatures forms a Z-enolate. This intermediate is locked into a highly organized, planar transition state via chelation between the enolate oxygen and the auxiliary's carbonyl oxygen using a metal cation (typically Li⁺ or B³⁺). Electrophilic attack is forced to occur from the less sterically hindered face, reliably yielding products with >95% diastereomeric excess (de). Efficiency Bottlenecks: While stereocontrol is nearly flawless, the Evans auxiliary suffers in operational efficiency during the cleavage stage. Hydrolytic cleavage (typically using LiOOH) can occasionally result in partial epimerization at the newly formed stereocenter or deliver poor yields if the substrate is sensitive to strong oxidants [3].

Myers Pseudoephedrine (The Robust Alkylator)

Mechanism & Causality: Myers pseudoephedrine amides operate via a fundamentally different structural paradigm. Deprotonation with LDA in the presence of anhydrous LiCl forms a highly reactive, rigid alkali metal alkoxide-enolate aggregate. This bidentate lithium complex effectively shields one face of the enolate without relying on the strict planar chelation required by Evans systems [2]. Efficiency Advantages: Compared to Evans imide enolates, the Myers amide enolate is significantly more nucleophilic. This allows for the efficient alkylation of less reactive electrophiles, such as β-branched alkyl iodides, which typically fail or give low yields with Evans systems. Furthermore, pseudoephedrine is highly inexpensive, and its cleavage (via mild acid/base hydrolysis) is exceptionally robust, rarely causing epimerization.

Workflow Start Carboxylic Acid Derivative Evans Evans Oxazolidinone Attachment Start->Evans Myers Myers Pseudoephedrine Attachment Start->Myers EnolateE Z-Enolate Formation (LDA / -78°C) Evans->EnolateE EnolateM Alkoxide-Enolate (LDA / LiCl / 0°C) Myers->EnolateM AlkE Stereoselective Alkylation (de >95%) EnolateE->AlkE AlkM Stereoselective Alkylation (de >95%) EnolateM->AlkM CleaveE Cleavage (LiOOH) Risk of epimerization AlkE->CleaveE CleaveM Cleavage (Acid/Base) Highly robust AlkM->CleaveM Product Enantiopure Product CleaveE->Product CleaveM->Product

Workflow comparison of Evans vs. Myers asymmetric alkylation pathways.

The Amine Specialist: Ellman's tert-Butanesulfinamide

When synthesizing chiral amines, Ellman's tert-butanesulfinamide is unparalleled in its synthetic efficiency [4].

Mechanism & Causality: Condensation of the sulfinamide with aldehydes or ketones yields chiral N-sulfinyl imines. The stereodirecting power originates from the highly polarized S=O bond, which coordinates with organometallic nucleophiles (such as Grignard reagents) in a six-membered chair-like transition state. This effectively locks the conformation and directs nucleophilic attack to a single face of the imine. Efficiency Advantages: Ellman's auxiliary boasts the highest atom economy among the major auxiliaries due to its exceptionally low molecular weight (121.2 g/mol ). Cleavage is remarkably efficient, requiring only mild acidic conditions (e.g., HCl in methanol) to yield the pure primary amine hydrochloride salt while releasing a volatile byproduct (SO₂) and a hydrocarbon, making downstream purification trivial.

Ellman Aldehyde Aldehyde / Ketone Condensation Condensation (Ti(OEt)4) Aldehyde->Condensation Sulfinamide (R)- or (S)-tert- Butanesulfinamide Sulfinamide->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Nucleophile Grignard / Organolithium Addition Imine->Nucleophile SulfinamideProd Diastereomerically Pure Sulfinamide Nucleophile->SulfinamideProd Cleavage Acidic Cleavage (HCl / MeOH) SulfinamideProd->Cleavage ChiralAmine Enantiopure Primary Amine Cleavage->ChiralAmine

Ellman's sulfinamide workflow for the asymmetric synthesis of chiral amines.

The Crystalline Controller: Oppolzer's Camphorsultam

Mechanism & Causality: Derived from inexpensive (+)- or (-)-camphor, this auxiliary relies on the massive steric bulk of the bornane framework to block one face of the reactive intermediate. Efficiency Limitations: While it provides excellent stereocontrol in Diels-Alder reactions and Michael additions, its high molecular weight (215.3 g/mol ) severely reduces atom economy. However, its high crystallinity makes it an excellent choice when intermediate X-ray crystallographic validation is required during early-stage drug discovery.

Quantitative Head-to-Head Comparison

Chiral AuxiliaryTarget Molecule ClassTypical de/eeAtom Economy (MW)Cleavage ConditionsOperational Efficiency
Evans Oxazolidinone Carboxylic acids, alcohols, aldols>95%Low (177 g/mol )LiOOH, LiAlH₄, or AlMe₃Moderate (Cleavage can cause epimerization)
Myers Pseudoephedrine Carboxylic acids, alcohols, ketones>95%Moderate (165 g/mol )NaOH/MeOH, LiNH₂BH₃High (Robust alkylation, cheap auxiliary)
Ellman's Sulfinamide Chiral amines>95%High (121 g/mol )HCl in MeOHVery High (Trivial purification)
Oppolzer's Camphorsultam Cycloaddition products, aldols>90%Very Low (215 g/mol )LiOH, LiAlH₄Moderate (Highly crystalline intermediates)

Experimental Methodology: Self-Validating Myers Alkylation

To demonstrate the practical superiority of the Myers auxiliary for challenging alkylations, the following protocol outlines a self-validating system for asymmetric α-alkylation.

Objective: Synthesize highly enantioenriched α-alkylated carboxylic acids. Causality Focus: The addition of anhydrous LiCl in Step 1 is not optional; it breaks down unreactive enolate hexamers into highly reactive monomeric/dimeric species, drastically accelerating the alkylation rate and ensuring high conversion.

Step 1: Enolate Generation
  • Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (6.0 equiv) and flame-dry again under vacuum to ensure the complete removal of moisture (Critical for preventing premature enolate protonation).

  • Add the pseudoephedrine amide substrate (1.0 equiv) and dissolve in anhydrous THF (0.3 M).

  • Cool the solution to -78 °C. Dropwise add LDA (2.1 equiv).

    • Self-Validation Check: The solution should turn bright yellow, indicating the successful formation of the extended conjugated alkoxide-enolate network.

  • Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete deprotonation. Re-cool to -78 °C.

Step 2: Electrophilic Alkylation
  • Add the alkyl halide (1.5 equiv) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar amide starting material spot should be completely consumed within 2-4 hours, replaced by a slightly less polar product spot.

  • Quench with half-saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Auxiliary Cleavage (Hydrolysis)
  • Dissolve the crude alkylated amide in a 1:1 mixture of Dioxane/Water. Add NaOH (2.0 equiv) and reflux for 12 hours.

  • Cool, acidify to pH 2 with 1M HCl, and extract with EtOAc.

    • Self-Validation Check: Analyze the isolated carboxylic acid via chiral HPLC. A successful run will yield >95% ee. The aqueous layer can be basified to recover the pseudoephedrine auxiliary (>90% recovery yield).

References

  • 1 - ACS Publications 2.2 - ACS Publications 3.3 - PMC / NIH

  • 4 - Wikipedia

Sources

Pharmacokinetic Profile of Benzylpiperidine vs Benzoylpiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly face the attrition of promising lead compounds due to poor pharmacokinetic (PK) profiles. A classic structural optimization strategy in medicinal chemistry involves the bioisosteric replacement of a benzylic methylene (-CH2-) with a carbonyl (-C=O) to transition from a benzylpiperidine to a benzoylpiperidine scaffold.

This seemingly minor structural modification profoundly impacts the molecule's absorption, distribution, metabolism, and excretion (ADME) landscape. In this guide, we objectively compare the PK profiles of these two derivatives, provide the mechanistic causality behind their metabolic behavior, and outline the self-validating experimental protocols required to quantify these differences.

Structural Divergence and Metabolic Causality

The piperidine ring is a ubiquitous heterocycle in neuroactive and anti-cancer agents. However, the choice of linker connecting the piperidine nitrogen to an aromatic ring dictates the compound's metabolic fate.

  • Benzylpiperidine Derivatives: While highly effective at establishing cation-π interactions with target proteins (such as in Acetylcholinesterase (AChE) or Monoacylglycerol lipase (MAGL) inhibitors)[1],[2], the electron-rich benzylic carbon is a prime target for Cytochrome P450 (CYP450) enzymes. This susceptibility often leads to rapid benzylic oxidation, N-dealkylation, and high intrinsic clearance[3].

  • Benzoylpiperidine Derivatives: The phenyl(piperidin-4-yl)methanone fragment (benzoylpiperidine) is recognized as a "privileged structure" in medicinal chemistry[4]. The electron-withdrawing nature of the carbonyl group deactivates the adjacent positions towards oxidative metabolism. This acts as a metabolically stable bioisostere, significantly improving the Lipophilic Efficiency (LipE) of the molecule and providing a prolonged half-life in plasma[4].

Metabolic_Pathway Bzl Benzylpiperidine (-CH2- Linker) CYP CYP450 Enzymes (Liver Microsomes) Bzl->CYP High Affinity Bzy Benzoylpiperidine (-C=O Linker) Bzy->CYP Lower Affinity Ox Benzylic Oxidation (Rapid Degradation) CYP->Ox Catalyzes (-CH2-) Stab Carbonyl Deactivation (Metabolic Resistance) CYP->Stab Blocked by (-C=O) Clear High Clearance (Short Half-Life) Ox->Clear Rapid Excretion Retain Low Clearance (Prolonged Half-Life) Stab->Retain Sustained Exposure

CYP450-mediated metabolic pathways for benzyl vs benzoylpiperidines.

Comparative Quantitative Pharmacokinetics

The following table synthesizes the general pharmacokinetic parameters observed when comparing these two scaffolds across various preclinical rodent models and in vitro assays[4],[5],[3].

Pharmacokinetic ParameterBenzylpiperidine DerivativesBenzoylpiperidine DerivativesMechanistic Causality
In Vitro Half-Life (T1/2) < 30 min (Rapid degradation)> 60 min (Prolonged stability)The benzylic carbon is highly susceptible to CYP-mediated hydrogen abstraction. The C=O group blocks this site.
Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low to Moderate (< 20 µL/min/mg)Benzoylpiperidines resist N-dealkylation, drastically reducing overall hepatic clearance rates.
Lipophilicity (LogP) 3.5 - 4.5 (Highly lipophilic)2.5 - 3.5 (Optimized)The carbonyl oxygen introduces polarity, lowering LogP and improving aqueous solubility.
Blood-Brain Barrier (BBB) Excellent (High CNS exposure)Good (Sufficient CNS exposure)Both maintain adequate lipophilicity for passive diffusion, crucial for targeting CNS receptors like 5-HT and mGlu[4].
Plasma Stability ModerateHighThe benzoylpiperidine fragment resists plasma esterases and oxidases, ensuring systemic circulation[4].

Self-Validating Experimental Methodologies

To objectively evaluate the PK differences between these derivatives, laboratories must employ rigorous, self-validating protocols. Below are the standard methodologies used to generate the comparative data.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify intrinsic clearance (CLint) and half-life (T1/2) to assess phase I metabolic stability.

  • Matrix Preparation: Combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) with 100 mM potassium phosphate buffer.

    • Causality: The buffer strictly maintains a physiological pH of 7.4, which is critical because CYP450 enzymatic conformation and activity are highly pH-dependent.

  • Reaction Initiation: Pre-incubate the test compound (1 µM) for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system.

    • Causality: CYP450 enzymes require NADPH as an obligate electron donor for oxidative catalysis. Without it, phase I metabolism cannot occur.

  • Termination & Self-Validation: Quench the reaction at serial time points (0, 15, 30, 45, 60 min) using 3 volumes of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Concurrently, run Verapamil as a positive control in a separate well.

    • Validation Logic: This is a self-validating system. If the Verapamil control does not degrade rapidly (T1/2 < 15 min), it indicates the microsomes are inactive or the NADPH system failed, automatically invalidating the assay. The SIL-IS perfectly corrects for any matrix-induced ion suppression or extraction losses.

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine systemic clearance, volume of distribution (Vss), and oral bioavailability (F%).

  • Formulation & Dosing: Formulate the derivatives in 0.5% carboxymethylcellulose (for PO) or a saline/Tween-80 mixture (for IV)[3]. Administer a single dose (e.g., 10 mg/kg PO, 2 mg/kg IV) to Sprague-Dawley rats.

  • Serial Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.25 to 24 hours) into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation. Unlike heparin, EDTA does not cause significant ion suppression during downstream electrospray ionization (ESI) in mass spectrometry.

  • Plasma Extraction & Self-Validating Analysis: Extract plasma via protein precipitation. Inject samples alongside a calibration curve and Quality Control (QC) samples at low, medium, and high concentrations.

    • Validation Logic: The analytical run is only accepted if at least 67% of the QC samples fall within ±15% of their nominal concentration. This ensures that instrument drift or column degradation does not compromise the integrity of the PK parameters calculated.

PK_Workflow Dose 1. In Vivo Dosing (PO/IV Administration) Sample 2. Serial Blood Sampling (Time-course collection) Dose->Sample Drives Exposure Prep 3. Protein Precipitation (+ Isotope Internal Standard) Sample->Prep Matrix Extraction LCMS 4. LC-MS/MS Analysis (Quantification) Prep->LCMS Analyte Isolation Val 5. System Validation (QC & Blank Verification) LCMS->Val Data Integrity Check Calc 6. PK Parameter Output (Clearance, AUC, T1/2) LCMS->Calc Validated Data

Self-validating in vivo pharmacokinetic profiling workflow.

Case Studies in Drug Development

The practical application of switching from a benzylpiperidine to a benzoylpiperidine scaffold has yielded significant clinical and preclinical successes:

  • Dual-Target Inhibitors for Alzheimer's Disease: Researchers evaluating 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual-target inhibitors of AChE and the Serotonin Transporter (SERT) found that while benzylpiperidines exhibited moderate AChE inhibition, functionalizing the scaffold to a benzoylpiperidine allowed for fine-tuning of physicochemical properties and target affinity, addressing both cognitive deficits and neuropsychiatric symptoms[2].

  • Monoacylglycerol Lipase (MAGL) Inhibitors: In the pursuit of anti-cancer and neuroprotective agents, early benzylpiperidine derivatives (e.g., compound 7) showed encouraging IC50 values (133.9 nM) but suffered from rapid clearance[1]. Transitioning to benzoylpiperidine derivatives (e.g., compound 20) not only increased potency (IC50 of 80 nM) but also provided the metabolic stability required for in vivo efficacy against breast and colorectal cancer cell lines[4].

References

  • MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review."
  • PMC. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease."
  • UNIPI.
  • Benchchem.
  • Benchchem. "Comparative Pharmacokinetics of 3-[(4-Methylphenyl)

Sources

Benchmarking Next-Generation Piperidine Synthesis: Visible-Light Photoredox Catalysis vs. Traditional Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical targets grow increasingly complex, the demand for highly functionalized, sterically hindered saturated heterocycles has skyrocketed. The piperidine ring is one of the most ubiquitous structural motifs in drug discovery, present in over 76 unique FDA-approved small-molecule pharmaceuticals .

Historically, accessing these scaffolds relied heavily on the dearomatization of pre-existing pyridines. However, modern synthetic challenges have exposed the severe limitations of traditional methods, particularly regarding chemoselectivity and functional group tolerance. This guide objectively benchmarks the established catalytic hydrogenation of pyridines against a state-of-the-art alternative: visible-light-promoted, iodine-catalyzed C(sp3)–H amination .

Mechanistic Causality & Logic

The Established Standard: Catalytic Hydrogenation

The traditional industrial and laboratory approach involves reducing a pre-formed pyridine ring using hydrogen gas and a heterogeneous catalyst, most commonly Platinum(IV) oxide (PtO₂) or Ruthenium on Alumina .

  • Causality: The reaction relies on the physical adsorption of the pyridine ring onto the metal surface, followed by sequential hydride transfers. Because the pyridine core possesses high aromatic stability, harsh conditions (high pressure/temperature) or strongly acidic solvents (like glacial acetic acid) are required to protonate the nitrogen. This protonation disrupts the aromatic π -system, lowering the activation energy for reduction .

  • The Bottleneck: This brute-force reduction suffers from notoriously poor chemoselectivity. Sensitive functional groups—such as alkenes, alkynes, halogens, and nitro groups—are frequently over-reduced or cleaved (e.g., hydrodefluorination) during the process .

The Modern Alternative: Visible-Light Photoredox C(sp3)–H Amination

Recent breakthroughs have shifted the paradigm from dearomatization to de novo ring construction via radical chemistry. A prime example is the iodine-catalyzed intramolecular C(sp3)–H amination of acyclic amines driven by visible light .

  • Causality: Instead of metal-surface adsorption, this method uses visible light to initiate the homolytic cleavage of an in situ generated N–I bond. This generates a reactive nitrogen-centered radical that undergoes a highly selective 1,5-Hydrogen Atom Transfer (HAT). While traditional Hofmann-Löffler-Freytag (HLF) reactions kinetically favor 5-membered pyrrolidines, this specific catalytic system overrides that preference, thermodynamically driving the radical chain toward the 6-membered piperidine core .

  • The Advantage: Operating at room temperature without transition metals, this method preserves sensitive functional groups and completely avoids heavy-metal contamination [[1]]([Link]).

Quantitative Benchmarking

The following table summarizes the comparative performance metrics between the two methodologies based on recent literature data .

ParameterCatalytic Hydrogenation (PtO₂ / H₂)Photoredox C(sp3)–H Amination (I₂ / Light)
Typical Yield >95% (for simple, unfunctionalized substrates)80–95% (for highly functionalized substrates)
Reaction Temperature 50 °C – 200 °CRoom Temperature (~25 °C)
Pressure 10 – 50 atm (High Pressure)1 atm (Ambient)
Functional Group Tolerance Low (Reduces alkenes, alkynes, nitro, halogens)High (Tolerates halogens, esters, ethers, aromatics)
Regioselectivity N/A (Reduces the entire ring globally)Highly selective for 6-membered ring formation
Catalyst Cost / Type High (Precious metals: Pt, Ru, Pd)Low (Molecular Iodine, metal-free)
Environmental Impact Moderate (Heavy metal waste, high energy)Low (Visible light driven, highly atom-economical)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step workflows include built-in causality and self-validation checkpoints.

Protocol A: Catalytic Hydrogenation of Pyridine (Established)

Reference standard adapted from heterogeneous reduction protocols .

  • Preparation: Dissolve 1.0 g of substituted pyridine in 5 mL of glacial acetic acid within a high-pressure stainless-steel reactor.

    • Causality: Acetic acid protonates the pyridine nitrogen, disrupting the stable aromatic system and facilitating metal-catalyzed hydride addition.

  • Catalyst Addition: Add 5 mol% Platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Reaction: Seal the reactor, purge three times with H₂ gas to remove oxygen, and pressurize to 50 atm. Stir vigorously at 50 °C for 8 hours.

  • Self-Validation (In-Process): Monitor the pressure gauge. A steady drop in H₂ pressure indicates active hydrogen uptake. The reaction is self-validatingly complete when the pressure stabilizes, indicating full saturation of the ring.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite.

    • Causality: Removing the heterogeneous Pt catalyst immediately prevents product degradation or reverse dehydrogenation during concentration. Neutralize the filtrate with saturated NaHCO₃ and extract with ethyl acetate.

  • Self-Validation (Analytical): Perform ¹H NMR on the crude extract. Successful conversion is validated by the complete disappearance of downfield aromatic protons (7.0–8.5 ppm) and the emergence of broad aliphatic multiplets (1.4–2.8 ppm).

Protocol B: Visible-Light Iodine-Catalyzed C(sp3)–H Amination (New)

Reference standard adapted from Zhang et al., ACS Catalysis .

  • Preparation: Dissolve the acyclic sulfonamide precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a transparent borosilicate glass vial.

  • Reagent Addition: Add 5 mol% molecular iodine (I₂) as the catalyst and 2.0 equiv of N-bromosuccinimide (NBS) as the terminal oxidant.

  • Reaction: Irradiate the vial with white LEDs (visible light) at room temperature for 12 hours.

    • Causality: Visible light homolytically cleaves the in situ formed N–I bond, generating the active nitrogen-centered radical without the need for toxic transition metals. NBS continuously regenerates the active iodine species.

  • Self-Validation (In-Process): Observe the reaction mixture's color. An initial dark purple (I₂) will rapidly transition to a pale yellow/orange, visually validating the formation of the active hypoiodite catalytic species. Monitor via TLC (UV/ninhydrin stain) until the starting material spot is consumed.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate is a reducing agent that instantly neutralizes residual NBS and active iodine species back to inert iodide, preventing unwanted electrophilic halogenation of the product during isolation. Extract with CH₂Cl₂.

  • Self-Validation (Analytical): Perform ¹H NMR and 2D COSY. The regioselectivity (piperidine vs. pyrrolidine) is validated by identifying the chemical shift and coupling constants of the newly formed C–N methine proton, confirming the 6-membered ring closure.

Pathway Visualization

PiperidineBenchmarking SubPy Substituted Pyridine (Aromatic Precursor) TradCat PtO2 / H2 (50 atm) Glacial Acetic Acid SubPy->TradCat MechTrad Metal Surface Adsorption & Sequential Hydride Transfer TradCat->MechTrad ProdTrad Piperidine (Poor Functional Group Tolerance) MechTrad->ProdTrad SubAmine Acyclic Amine (Sulfonamide Precursor) NewCat Visible Light / I2 / NBS Room Temperature SubAmine->NewCat MechNew N-Centered Radical Generation & Selective 1,5-HAT NewCat->MechNew ProdNew Substituted Piperidine (High Functional Group Tolerance) MechNew->ProdNew

Workflow comparison: Traditional high-pressure hydrogenation vs. visible-light photoredox amination.

References

  • Zhang, H. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. ACS Catalysis, 7(6). URL:[Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

  • ResearchGate / Advances in Heterocyclic Chemistry. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. URL:[Link]

Sources

Comparative review of inhibitors derived from hydroxypiperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Review of Inhibitors Derived from Hydroxypiperidine Scaffolds: Structural Dynamics, Efficacy, and Methodological Validation

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate the structural building blocks that dictate an inhibitor's success or failure in the clinic. Among these, the hydroxypiperidine scaffold has emerged as a uniquely "privileged" pharmacophore. Its saturated nitrogen heterocycle provides exceptional physicochemical properties—such as tunable aqueous solubility and a favorable pKa for target engagement—while the hydroxyl group introduces a highly directional hydrogen-bond donor/acceptor.

This guide provides an in-depth, objective comparison of inhibitors derived from the 3-hydroxypiperidine and 4-hydroxypiperidine scaffolds, analyzing their performance across diverse therapeutic targets. Furthermore, I will detail the self-validating experimental workflows required to accurately quantify their efficacy in the laboratory.

Comparative Efficacy and Target Selectivity

The true power of the hydroxypiperidine scaffold lies in its positional versatility. Shifting the hydroxyl group from the 3-position to the 4-position, or modifying the nitrogen atom, drastically alters the three-dimensional conformation of the molecule, allowing it to address entirely different biological targets.

  • Glycosidase Mimicry (Polyhydroxypiperidines): In the realm of metabolic disorders, the scaffold is utilized to mimic the oxocarbenium ion transition state of natural sugars. Recent developments in dihydrofuro[3,2-b]piperidine derivatives (e.g., Compound 32) have demonstrated exceptional potency against α-glucosidase, significantly outperforming clinical standards like Acarbose by leveraging the basic nitrogen to form tight electrostatic interactions with the enzyme's catalytic carboxylates [1].

  • Kinase Conformational Locking (3-Hydroxypiperidine): In oncology, the scaffold often acts as a rigid linker. A premier example is Ibrutinib, a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor. Here, the 3-hydroxypiperidine ring acts as a precise conformational lock, orienting an electrophilic acrylamide warhead perfectly to form an irreversible covalent bond with Cys481 in the BTK active site[2].

  • Isoform Selectivity (4-Hydroxypiperidine): Achieving selectivity between highly conserved enzyme isoforms is notoriously difficult. For Neuronal Nitric Oxide Synthase (nNOS), an amidinothiophene 4-hydroxypiperidine scaffold (Compound 26) was designed to project a chlorophenyl tail deep into a unique "selectivity modulating region." This structural choice yielded a staggering 1664-fold selectivity for nNOS over endothelial NOS (eNOS), minimizing cardiovascular side effects [3].

Quantitative Performance Comparison

To objectively evaluate these derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) and structural rationales.

Inhibitor / DerivativePrimary TargetSpecific Scaffold Type IC50​ ValueKey Pharmacological Insight
Compound 26 nNOSAmidinothiophene 4-hydroxypiperidine17 nMAchieves >1000-fold selectivity over eNOS via hydrophobic interactions in the selectivity modulating region.
Ibrutinib BTK3-hydroxypiperidine0.5 nMIrreversible covalent binding; the scaffold rigidly directs the warhead to Cys481, shutting down B-cell signaling.
Crizotinib ALK / c-MetN-Boc-4-hydroxypiperidine derived24 nM (ALK)The piperidine ring serves as a critical linker, enhancing both aqueous solubility and hinge-region binding.
Compound 32 α-GlucosidaseDihydrofuro[3,2-b]piperidine0.07 µMPotent transition-state mimicry; exhibits significantly stronger inhibitory potency than the clinical standard Acarbose.
Compound 17i EGFR (H1975)Pyrimidine 4-hydroxypiperidine3.89 µMInduces robust cell cycle arrest in the S phase and apoptosis in non-small cell lung cancer models.

Mechanistic Pathway Analysis: BTK Inhibition

To understand why the 3-hydroxypiperidine scaffold is so effective in targeted therapies, we must visualize its intervention in cellular signaling. Below is the B-Cell Receptor (BCR) signaling pathway, illustrating where Ibrutinib exerts its covalent mechanism of action.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation (Y753) NFkB NF-κB Pathway (Survival & Proliferation) PLCg2->NFkB Calcium / DAG Release Ibrutinib Ibrutinib (3-Hydroxypiperidine Scaffold) Ibrutinib->BTK Irreversible Covalent Binding (Cys481)

Fig 1. BCR signaling pathway illustrating targeted covalent inhibition of BTK by Ibrutinib.

Self-Validating Experimental Methodologies

A protocol is only as good as its ability to identify its own failure. In my laboratory, we do not simply execute steps; we engineer assays where causality is clear, and validation is built into the workflow.

Protocol A: Time-Dependent Kinase Inhibition Assay (For Covalent Inhibitors like Ibrutinib)

When evaluating covalent inhibitors featuring the hydroxypiperidine scaffold, a standard IC50​ is insufficient because potency increases over time. We must calculate the kinact​/KI​ ratio.

  • Reagent Preparation & Control Establishment: Prepare recombinant BTK in an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Causality: DTT is strictly required to maintain Cys481 in a reduced, nucleophilic state. Tween-20 prevents the lipophilic hydroxypiperidine derivatives from non-specifically aggregating or binding to the microplate plastic.

  • Variable Pre-Incubation: Incubate the enzyme with a 10-point concentration gradient of the inhibitor for discrete time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

    • Causality: Covalent bond formation is a two-step process (reversible binding followed by irreversible cross-linking). Time-course data allows us to isolate the rate of inactivation ( kinact​ ) from the binding affinity ( KI​ ).

  • Reaction Initiation at Km​ : Initiate the reaction by adding ATP and the peptide substrate. Crucially, the ATP concentration must be set exactly at its predetermined Michaelis constant ( Km​ ).

    • Causality: Running the assay at the Km​ of ATP ensures the assay is highly sensitive to competitive binding at the hinge region before the covalent bond forms, preventing artificially inflated potency readings.

  • Signal Quenching & Detection: After 30 minutes, add an ADP-Glo™ reagent to quench kinase activity and convert the generated ADP into a luminescent signal.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the positive control (maximum inhibition) and vehicle control (DMSO, maximum activity).

    • System Validation: The assay is only accepted if Z′≥0.6 , proving that the signal window is robust enough to differentiate true inhibition from assay noise.

Protocol B: Colorimetric α-Glucosidase Kinetic Assay (For Competitive Inhibitors)

For polyhydroxypiperidines acting as transition-state mimics, continuous kinetic readouts are superior to endpoint assays.

  • Equilibrium Pre-Incubation: Mix 0.1 U/mL of yeast α-glucosidase with the inhibitor in 0.1 M phosphate buffer (pH 6.8). Incubate at 37°C for 15 minutes.

    • Causality: The pH of 6.8 mimics the physiological environment of the small intestine. Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme prior to substrate competition.

  • Kinetic Initiation: Add 2 mM of p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction.

    • Causality: Cleavage of pNPG releases p-nitrophenol, providing a direct, quantifiable colorimetric readout that does not require secondary coupling enzymes (which could be inadvertently inhibited by the test compound).

  • Continuous Readout: Measure absorbance at 405 nm every 30 seconds for 20 minutes using a microplate reader.

    • Causality: Measuring the initial velocity ( V0​ ) via the linear slope of the kinetic curve prevents artifacts caused by substrate depletion or product inhibition, ensuring mathematically rigorous IC50​ determination.

  • Self-Validation Check (Clinical Benchmarking): Run Acarbose in parallel as a positive control.

    • System Validation: The assay validates itself if the calculated IC50​ for Acarbose falls within the known literature range (0.5 - 1.0 µM). If it deviates, the enzyme batch or substrate concentration is compromised.

Assay_Workflow Prep 1. Reagent Prep (Enzyme & Inhibitor) Incubate 2. Pre-incubation (Equilibrium Phase) Prep->Incubate Reaction 3. Reaction Initiation (Add Substrate at Km) Incubate->Reaction Quench 4. Quench & Detect (Signal Readout) Reaction->Quench Analyze 5. Data Analysis (IC50 / Z'-factor) Quench->Analyze

Fig 2. Self-validating high-throughput screening workflow for enzyme inhibitor evaluation.

References

  • Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group Source: Springer / ResearchGate URL:[Link]

Sources

Safety Operating Guide

1-Benzyl-3-hydroxypiperidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management and disposal of synthetic intermediates are critical to maintaining laboratory safety, environmental compliance, and operational efficiency. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a highly versatile building block frequently utilized in drug discovery and pharmaceutical development. However, its specific chemical architecture demands rigorous handling and disposal protocols to mitigate environmental and occupational hazards.

This technical guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and final destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To execute a proper disposal plan, one must first understand the physicochemical properties of the waste material. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid features a tertiary amine within a piperidine ring, a carboxylic acid, and a lipophilic benzyl group.

Table 1: Quantitative Chemical Data & Identification

PropertySpecification
Chemical Name 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
CAS Number (Free Base) 71052-79-4[1]
CAS Number (HCl Salt) 112197-87-2[2]
Molecular Formula C13H17NO3[3]
Molecular Weight 235.28 g/mol [3]
Physical State Solid (Powder/Crystalline)
Causality of Hazards
  • Zwitterionic Character: The presence of both a basic piperidine nitrogen and an acidic carboxyl group allows the molecule to exist as a zwitterion. This affects its solubility profile, meaning aqueous waste streams containing this compound may require pH adjustment prior to consolidation.

  • Combustible Dust Risk: As a fine organic powder, the dried solid presents a combustible dust hazard. According to OSHA guidelines, organic dust particles with an effective diameter of less than 420 microns can form explosive mixtures when suspended in an oxidizing medium[4].

  • Environmental Persistence: The benzyl moiety significantly increases the lipophilicity of the compound. If improperly disposed of via aqueous drain systems, it can resist standard municipal wastewater treatment degradation, leading to environmental persistence and potential aquatic toxicity[5].

Operational Safety & Spill Response Protocol

Accidental releases of solid chemical powders require immediate, structured intervention to prevent aerosolization and inhalation exposure.

Step-by-Step Spill Recovery Methodology
  • Isolate the Area: Immediately restrict access to the spill zone.

  • Don PPE: Personnel must wear nitrile gloves, safety goggles, and a standard laboratory coat. If the spill is large and dust is visibly airborne, an N95 or P100 particulate respirator is required.

  • Suppress Dust Generation (Critical): Do not dry sweep. Dry sweeping introduces shear forces that aerosolize fine particulates, completing the "Dust Explosion Pentagon" (fuel, oxygen, suspension, confinement, ignition)[4].

  • Damp Sweeping: Lightly mist the spilled powder with a compatible solvent (e.g., water or a low-flammability alcohol mixture) to agglomerate the particles, or use a HEPA-filtered vacuum explicitly rated for combustible dusts.

  • Containerize: Transfer the agglomerated material and all contaminated absorbents into a sealable, high-density polyethylene (HDPE) hazardous waste container.

SpillResponse Spill Solid Chemical Spill Detected PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Spill->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Sweep Damp Absorbent Sweep (No Dry Sweeping) Contain->Sweep Containerize Seal in Hazardous Waste Container Sweep->Containerize Label Apply RCRA/GHS Waste Label Containerize->Label

Caption: Step-by-step operational protocol for containing and recovering solid chemical spills.

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of a self-validating waste management system. The disposal route for 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid depends entirely on its specific salt form, as the presence of halogens drastically alters the required destruction mechanism.

Segregation Logic
  • Free Base (CAS 71052-79-4): Contains only Carbon, Hydrogen, Nitrogen, and Oxygen. This must be routed to the Non-Halogenated Organic Waste stream.

  • Hydrochloride Salt (CAS 112197-87-2): Contains chloride ions. This must be strictly routed to the Halogenated Organic Waste stream.

Why is this distinction critical? During thermal destruction, halogenated compounds generate highly corrosive hydrogen chloride (HCl) gas. Facilities processing halogenated waste must utilize specialized wet scrubbers to neutralize the exhaust gas. Mixing halogenated waste into non-halogenated streams can severely damage incinerator infrastructure and violate EPA emissions standards.

SegregationLogic Start 1-Benzyl-3-hydroxypiperidine- 3-carboxylic acid Waste CheckForm Identify Salt Form Start->CheckForm FreeBase Free Base (CAS 71052-79-4) CheckForm->FreeBase No Halogens HClSalt HCl Salt (CAS 112197-87-2) CheckForm->HClSalt Contains Chloride NonHal Non-Halogenated Organic Waste FreeBase->NonHal Solid/Solvent Mix Hal Halogenated Organic Waste HClSalt->Hal Solid/Solvent Mix Incineration High-Temp Incineration (>1000°C) NonHal->Incineration Thermal Oxidation Hal->Incineration Requires Scrubber

Caption: Decision matrix for segregating 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid waste.

Step-by-Step Disposal & Destruction Procedures

To ensure full compliance with the Resource Conservation and Recovery Act (RCRA) and to guarantee the complete destruction of the active pharmaceutical intermediate, follow these operational steps:

Step 1: Containerization Collect the solid waste, contaminated packaging, and spill cleanup materials in a chemically compatible, leak-proof container (typically HDPE). Do not mix solid powder waste with highly reactive oxidizing liquids.

Step 2: RCRA-Compliant Labeling Under EPA RCRA regulations (40 CFR 262), the container must be explicitly labeled with the words "Hazardous Waste" the moment the first drop or grain of waste is placed inside[6]. The label must clearly indicate the contents (e.g., "Non-Halogenated Organic Solid Waste - Piperidine Derivative") and the primary hazard (e.g., "Toxic/Irritant").

Step 3: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. Ensure the container remains closed at all times except when actively adding waste.

Step 4: Final Destruction via High-Temperature Incineration Because 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid contains a highly stable nitrogen heterocycle (the piperidine ring), standard biological degradation or landfilling is insufficient. The waste must be transferred to a licensed hazardous waste treatment facility for High-Temperature Incineration .

  • Mechanism of Action: The incinerator operates at temperatures exceeding 1,000°C. This extreme thermal environment provides the activation energy required to cleave the robust C-N and C-C bonds, driving complete thermal oxidation. The molecule is fundamentally reduced to carbon dioxide ( CO2​ ), water vapor ( H2​O ), and nitrogen oxides ( NOx​ ), ensuring zero environmental persistence.

References

  • BLD Pharm. "71052-79-4 | 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid". bldpharm.com.
  • Arctom. "CAS NO. 112197-87-2 | 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride". arctomsci.com.
  • ChemicalBook. "1-benzyl-3-hydroxypiperidine-3-carboxylic acid | 71052-79-4". chemicalbook.com.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Guidance for Combustible Dusts". osha.gov.
  • Environmental Protection Agency (EPA). "Overview Of Selected EPA Regulations And Guidance Affecting POTW Management". epa.gov.
  • Compliance Solutions. "EPA Hazardous Waste Management - Compliance Solutions". csregs.com.

Sources

Personal protective equipment for handling 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a systematic methodology of risk mitigation grounded in molecular causality. 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid and its hydrochloride salt are highly versatile building blocks in medicinal chemistry and drug discovery. However, their specific structural features demand rigorous, self-validating operational protocols to ensure the safety of laboratory personnel and the integrity of the research.

Executive Summary & Chemical Profile

Before handling any compound, we must establish its quantitative and qualitative profile. The table below summarizes the critical data points that dictate our handling strategy.

PropertyValueOperational Impact & Rationale
CAS Number 71052-79-4 (Base)[1] / 112197-87-2 (HCl)[2]Ensures accurate tracking of Safety Data Sheets (SDS) and waste disposal logs.
Storage Temp 2-8°C[3]Prevents thermal degradation of the piperidine ring.
Atmosphere Inert (Argon/Nitrogen)[3]Prevents oxidative degradation of the amine and mitigates the hygroscopic nature of the HCl salt.
Hazard Codes H302, H315, H319, H335Indicates acute toxicity (oral), skin/eye irritation, and respiratory tract irritation. Dictates strict PPE requirements.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves. This compound presents specific threats based on its molecular architecture:

  • Dermal Penetration & Irritation (H315): The lipophilic benzyl group enhances the molecule's ability to partition into and traverse the stratum corneum (the skin's protective lipid barrier). Once penetrated, the zwitterionic nature of the piperidine nitrogen and carboxylic acid can disrupt cellular lipid bilayers, causing acute contact dermatitis.

  • Mucosal Reactivity (H319, H335): Typically supplied as a crystalline or lyophilized powder, aerosolized micro-particles can easily bypass the upper respiratory cilia. Upon contact with the aqueous environment of the eyes or respiratory mucosa, the compound causes localized pH shifts, leading to severe chemical irritation.

Comprehensive PPE Matrix

To neutralize these specific molecular threats, we implement a targeted Personal Protective Equipment (PPE) strategy.

Protection ZoneRequired PPE & StandardMechanistic Rationale
Eye/Face Safety Goggles (ANSI Z87.1 / EN 166)Forms a complete seal around the eyes to prevent ingress of aerosolized zwitterionic dust, mitigating H319 hazards.
Hands Nitrile Gloves (EN 374, min 0.11 mm)Nitrile provides superior chemical resistance against basic amines and organic acids compared to latex, preventing lipid bilayer disruption.
Body Nomex or 100% Cotton Lab CoatPrevents electrostatic discharge (which could ignite airborne dust) and provides a physical barrier against particulate settling.
Respiratory N95/FFP2 Particulate RespiratorFilters out >95% of airborne particles <0.3 microns, preventing mechanical and chemical irritation of the respiratory tract (H335).

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

  • Environmental Setup & Validation:

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Verify the fume hood face velocity is >100 feet per minute (fpm) using the magnehelic gauge or a tissue flutter test prior to opening the container. Causality: Active negative pressure is the primary engineering control against inhalation; PPE is only the secondary defense.

  • PPE Donning & Integrity Check:

    • Action: Don the PPE listed in the matrix. Double-glove if handling >10 grams.

    • Validation: Perform a tactile and visual inspection of gloves for micro-punctures.

  • Dispensing & Weighing:

    • Action: Use grounded, anti-static spatulas. Transfer the powder slowly.

    • Causality: Static electricity can cause the fine powder to aerosolize or adhere to the outside of the weighing vessel, increasing exposure risk.

  • Transfer & Solubilization:

    • Action: Seal the weighing vessel (e.g., with a septum or screw cap) before removing it from the fume hood. When adding solvent, do so dropwise initially.

    • Causality: Solubilization of amines and acids can be mildly exothermic. Gradual addition prevents rapid expansion or spattering.

  • Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with a 70% Isopropyl Alcohol (IPA) solution, followed by a distilled water wipe.

    • Validation: Visually confirm no white residue remains on the black surface of the balance pan.

HandlingWorkflow A 1. Environmental Setup Verify Fume Hood (>100 fpm) B 2. PPE Donning Inspect Nitrile Gloves & Goggles A->B C 3. Dispensing Use Anti-Static Spatula B->C D 4. Solubilization Seal Vessel Before Hood Removal C->D E 5. Decontamination 70% IPA Wipe Down D->E F 6. Storage 2-8°C, Inert Atmosphere E->F

Fig 1. Step-by-step operational workflow for handling piperidine derivatives.

Accidental Exposure & Spill Management

Spill response must be decisive and procedural to prevent secondary contamination and aerosolization[4].

  • Assessment: Immediately halt work. Determine if the spill is minor (<50g, confined to hood) or major (>50g, or outside hood).

  • Containment (Minor Spill): Do not dry sweep. Dry sweeping aerosolizes the irritant. Lightly moisten an absorbent pad with water or 70% IPA and place it over the powder to suppress dust.

  • Collection: Carefully scoop the moistened material using a non-sparking tool into a dedicated hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse, to neutralize any residual acidic/basic micro-environments.

SpillResponse S1 Spill Detected S2 Assess Spill Volume S1->S2 S3 Minor Spill (<50g) S2->S3 S4 Major Spill (>50g) S2->S4 S6 Moisten with Water (Prevent Aerosolization) S3->S6 S5 Evacuate & Call Safety Office S4->S5 S7 Collect in Hazmat Container S6->S7 S8 Incineration Disposal S7->S8

Fig 2. Decision tree and response protocol for accidental chemical spills.

Logistics, Storage, and Disposal Plan

  • Storage Logistics: 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[3]. Causality: The piperidine ring and the hydroxyl group are susceptible to slow oxidative degradation in ambient air. Cold, inert storage preserves molecular integrity and prevents clumping, which complicates safe dispensing.

  • Disposal Plan: Never discharge this compound into the municipal sewer system. Collect all solid waste, contaminated PPE, and solvent washings in clearly labeled, sealable high-density polyethylene (HDPE) containers. Disposal must be executed via a licensed chemical waste facility utilizing high-temperature incineration equipped with an afterburner and alkaline scrubber to neutralize nitrogen oxide (NOx) emissions[5].

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
Reactant of Route 2
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.